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  • Product: 7-(2-Methoxyethoxy)quinazolin-4(1H)-one
  • CAS: 196194-86-2

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Drug Design Scaffolds CAS Registry Number: 196194-86-2[1][2][3][4][5] Executive Summary 7-(2-Methoxyethoxy)quinazolin-4(1H)-one is a specialized heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Drug Design Scaffolds CAS Registry Number: 196194-86-2[1][2][3][4][5]

Executive Summary

7-(2-Methoxyethoxy)quinazolin-4(1H)-one is a specialized heterocyclic building block used primarily in the synthesis of tyrosine kinase inhibitors (TKIs).[1] Structurally, it consists of a quinazolin-4-one core substituted at the 7-position with a 2-methoxyethoxy ether chain.[1][2][3][4][5] This specific substitution pattern is a critical design element in modern medicinal chemistry, serving two primary functions:

  • Solubility Enhancement: The ethylene glycol-like tail disrupts the crystal lattice and provides hydrogen-bond acceptors, significantly improving the aqueous solubility of the otherwise lipophilic quinazoline scaffold.[1]

  • Pharmacokinetic Optimization: The ether chain extends into the solvent-exposed region of the ATP-binding pocket in kinase enzymes, modulating metabolic stability and oral bioavailability.[1]

This compound represents a "de-functionalized" probe relative to the 6,7-bis(2-methoxyethoxy) core found in Erlotinib (Tarceva) and the 5-fluoro-7-(2-methoxyethoxy) core found in the pan-KIT inhibitor AZD3229 .[1] It is frequently employed in Structure-Activity Relationship (SAR) studies to determine the necessity of 6-position substitution for kinase selectivity.[1]

Chemical Identity & Physicochemical Properties[1][6][7][8][9][10][11][12][13]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 7-(2-methoxyethoxy)-3H-quinazolin-4-one
CAS Number 196194-86-2
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol
SMILES COCCOC1=CC2=C(C=C1)C(=O)NC=N2
Common Synonyms 7-(2-Methoxyethoxy)-4-hydroxyquinazoline (tautomer)
Physicochemical Data

The following data aggregates calculated and experimental values relevant for drug formulation.

PropertyValueSignificance
Physical State White to off-white solidStable crystalline form for GMP manufacturing.[1]
Melting Point ~215–220 °C (Predicted)High thermal stability; suitable for high-temp reactions (e.g., POCl₃ chlorination).[1]
LogP (Calc) 0.9 – 1.2Moderate lipophilicity; optimal for membrane permeability (Lipinski compliant).[1]
pKa (Basic N1) ~1.5 – 2.0Weakly basic; protonation requires strong acid (e.g., HCl gas in dioxane).[1]
pKa (Acidic N3-H) ~9.5 – 10.0Deprotonation allows N-alkylation if not protected.[1]
H-Bond Acceptors 5 (N1, O=C, Ether O x2)Critical for water solubility and kinase hinge binding.[1]
H-Bond Donors 1 (NH)Facilitates H-bonding with the "gatekeeper" residue in kinases.[1]

Synthetic Methodologies

The synthesis of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one typically proceeds via one of two robust pathways: Nucleophilic Aromatic Substitution (SₙAr) or O-Alkylation .[1]

Pathway A: SₙAr Displacement (Preferred for Scale-up)

This route utilizes 7-fluoroquinazolin-4(1H)-one, exploiting the electron-deficient nature of the quinazolinone ring to facilitate fluoride displacement by the alkoxide of 2-methoxyethanol.[1]

  • Starting Material: 7-Fluoroquinazolin-4(1H)-one[1]

  • Reagent: 2-Methoxyethanol (solvent & nucleophile), Sodium Hydride (NaH) or Potassium t-butoxide (KOtBu).[1]

  • Conditions: 100–120 °C, 4–6 hours.

  • Mechanism: The nitrogen atoms in the pyrimidine ring pull electron density, activating the C-7 position for nucleophilic attack.[1]

Pathway B: O-Alkylation of 7-Hydroxyquinazolinone

This route is often used when the 7-hydroxy precursor is readily available from biosources or alternative synthesis.[1]

  • Starting Material: 7-Hydroxyquinazolin-4(1H)-one[1]

  • Reagent: 1-Bromo-2-methoxyethane, Potassium Carbonate (K₂CO₃).[1]

  • Solvent: DMF or NMP.[1]

  • Conditions: 80 °C, 12 hours.[1]

  • Selectivity Note: Care must be taken to avoid N-alkylation at the N3 position. Using a weak base (K₂CO₃) favors O-alkylation due to the higher nucleophilicity of the phenoxide ion compared to the amide nitrogen.[1]

Visualization of Synthesis Logic

The following diagram illustrates the convergent synthesis strategies.

SynthesisPathways cluster_legend Reaction Type Start1 2-Amino-4-fluorobenzoic acid Intermediate1 7-Fluoroquinazolin-4(1H)-one Start1->Intermediate1 Reflux/EtOH Target 7-(2-Methoxyethoxy) quinazolin-4(1H)-one (CAS 196194-86-2) Intermediate1->Target F-Displacement Start2 7-Hydroxyquinazolin-4(1H)-one Start2->Target O-Alkylation Reagent1 Formamidine Acetate (Cyclization) Reagent1->Start1 Reagent2 2-Methoxyethanol NaH, 120°C (SnAr) Reagent2->Intermediate1 Reagent3 1-Bromo-2-methoxyethane K2CO3, DMF (Alkylation) Reagent3->Start2 Precursor Precursor Intermediate Intermediate Precursor->Intermediate Intermediate->Target

Caption: Convergent synthetic pathways highlighting the SₙAr fluoride displacement (Top) and Phenolic O-Alkylation (Bottom) routes.

Structural Biology & Drug Design Applications[7]

The "Solubilizing Tail" Effect

In kinase inhibitor design, the quinazoline core is notoriously insoluble due to strong π-π stacking interactions.[1] The 7-(2-methoxyethoxy) substituent acts as a "solubilizing tail."[1]

  • Mechanism: The ether oxygen atoms accept hydrogen bonds from water, disrupting the crystal lattice energy and increasing thermodynamic solubility.[1]

  • Binding Mode: In the EGFR and KIT kinase domains, this tail typically points towards the solvent front (out of the ATP pocket), allowing the inhibitor to maintain high affinity (via the quinazoline core) while improving physicochemical properties.

Comparative SAR: The Importance of the 6-Position

This compound is critical for determining the role of the 6-position substituent found in approved drugs.[1]

CompoundStructure (7-pos / 6-pos)TargetClinical Status
Target Molecule 2-methoxyethoxy / H SAR Probe Research Tool
Erlotinib 2-methoxyethoxy / 2-methoxyethoxy EGFRApproved (NSCLC)
AZD3229 2-methoxyethoxy / H (5-Fluoro)KIT/PDGFRClinical Trials

Insight: The absence of the 6-substituent in the target molecule allows researchers to probe whether the 6-alkoxy group is essential for binding affinity or merely for solubility.[1] In the case of AZD3229 , removing the 6-substituent and adding a 5-fluoro group shifted selectivity towards KIT mutants, demonstrating the power of this specific scaffold modification.[1]

Experimental Protocol: Synthesis via SₙAr

The following protocol is a standardized adaptation suitable for research-scale synthesis (1–10g).

Objective: Synthesis of 7-(2-methoxyethoxy)quinazolin-4(1H)-one from 7-fluoroquinazolin-4(1H)-one.

Reagents:

  • 7-Fluoroquinazolin-4(1H)-one (1.0 eq)[1][]

  • 2-Methoxyethanol (10.0 eq, acts as solvent/reactant)[1]

  • Sodium Hydride (60% dispersion in oil) (3.0 eq)[1]

Procedure:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 2-methoxyethanol (anhydrous).

  • Activation: Carefully add Sodium Hydride portion-wise at 0°C under nitrogen flow. Stir for 30 minutes until hydrogen evolution ceases.

  • Addition: Add 7-Fluoroquinazolin-4(1H)-one in a single portion. The suspension may turn yellow/orange.

  • Reaction: Heat the mixture to 120°C (oil bath temperature). Monitor by LC-MS or TLC (System: 5% MeOH in DCM).

    • Checkpoint: Conversion is usually complete within 4–6 hours.[1] Look for the disappearance of the starting material (M+H = 165) and appearance of product (M+H = 221).[1]

  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (10x volume).

  • Isolation: Adjust pH to ~7.0 using 1N HCl. The product should precipitate as a white solid. Filter the solid and wash copiously with water and diethyl ether.

  • Purification: Recrystallize from Ethanol/Water or Acetonitrile if necessary.

  • Yield: Typical yields range from 75% to 85%.[1]

References

  • Kettle, J. G., et al. (2018).[1] "Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors."[1] Journal of Medicinal Chemistry, 61(19), 8797–8810.[1] Link[1]

    • Context: Establishes the 7-(2-methoxyethoxy) moiety as a key scaffold element in modern KIT inhibitors.[1]

  • Schnur, R. C., et al. (1998).[1] "Inhibition of Epidermal Growth Factor Receptor Cytoplasmic Domain Tyrosine Kinase by 6,7-Dialkoxy-4-anilinoquinazolines." Journal of Medicinal Chemistry. Link[1]

    • Context: Foundational work establishing the solubility benefits of methoxyethoxy side chains in quinazolines (Erlotinib precursors).[1]

  • PubChem Compound Summary. (2025). "6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one."[1][7][][8] National Center for Biotechnology Information.[1] Link[1]

    • Context: Provides comparative physicochemical d
  • BOC Sciences. (2025).[1][9] "Product Data: 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one (CAS 179688-29-0)."[1][7][]

    • Context: Reference for industrial handling and stability of the closely rel

Sources

Exploratory

Technical Guide: The Role of Quinazolinone Intermediates in Vandetanib Synthesis

The following technical guide details the structural and synthetic distinctions of quinazolinone intermediates in the context of Vandetanib (ZD6474) production. Distinguishing the C7-Substituent Architecture Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and synthetic distinctions of quinazolinone intermediates in the context of Vandetanib (ZD6474) production.

Distinguishing the C7-Substituent Architecture

Executive Summary

7-(2-Methoxyethoxy)quinazolin-4(1H)-one is frequently cited in the context of 4-anilinoquinazoline kinase inhibitors. However, in the strict synthesis of Vandetanib (ZD6474) , this specific chemical entity is not a direct intermediate .

Instead, it serves as the foundational core for Erlotinib (Tarceva) and specific Vandetanib analogues (e.g., AZD3229) . The synthesis of Vandetanib requires a distinct C7-substituent: the (1-methylpiperidin-4-yl)methoxy group. This guide elucidates the precise synthetic pathways, correcting common nomenclature conflations and detailing the actual process chemistry for Vandetanib's quinazoline core.

Part 1: Structural Divergence & Mechanistic Role

The efficacy of Vandetanib as a dual VEGFR/EGFR inhibitor hinges on its C7 solubility motif. While both Vandetanib and Erlotinib share the 4-anilinoquinazoline scaffold, their C7 side chains dictate their synthetic routes and pharmacokinetic profiles.

FeatureVandetanib (ZD6474) Erlotinib / Gefitinib
C7 Substituent (1-Methylpiperidin-4-yl)methoxy 2-Methoxyethoxy
Key Intermediate 7-[(1-Methylpiperidin-4-yl)methoxy]-6-methoxyquinazolin-4(1H)-one7-(2-Methoxyethoxy)- 6-methoxyquinazolin-4(1H)-one
Solubility Mechanism Basic piperidine nitrogen (pKa ~10)Ether oxygen (H-bond acceptor)
Primary Target VEGFR-2 / EGFR / RETEGFR (HER1)
The "Methoxyethoxy" Misconception

The compound 7-(2-Methoxyethoxy)quinazolin-4(1H)-one is chemically incompatible with Vandetanib's final structure unless a de-alkylation step is introduced, which is synthetically inefficient. Its presence in a Vandetanib production line would be classified as a Process Related Impurity (potentially arising from solvent contamination with 2-methoxyethanol) or a cross-contamination from Erlotinib manufacturing.

Part 2: Retrosynthetic Analysis & Pathway Visualization

To understand the correct placement of the quinazolinone core, we must visualize the divergent synthesis pathways.

G Start Vanillic Acid Derivative Core 6-Methoxy-7-hydroxy- quinazolin-4(1H)-one Start->Core Cyclization PathA Alkylation w/ 2-Methoxyethyl bromide Core->PathA PathB Alkylation w/ 4-(Chloromethyl)-1-methylpiperidine Core->PathB InterA 7-(2-Methoxyethoxy)-... (ERLOTINIB CORE) PathA->InterA InterB 7-[(1-Methylpiperidin-4-yl)methoxy]-... (VANDETANIB CORE) PathB->InterB Erlotinib Erlotinib API InterA->Erlotinib + 3-Ethynylaniline Vandetanib Vandetanib API InterB->Vandetanib + 4-Bromo-2-fluoroaniline

Figure 1: Divergent synthesis of EGFR/VEGFR inhibitors showing the distinct C7-alkylation pathways.

Part 3: Validated Synthesis of the Vandetanib Core

Target Intermediate: 7-[(1-methylpiperidin-4-yl)methoxy]-6-methoxyquinazolin-4(1H)-one.

This protocol describes the industry-standard route (AstraZeneca Patent US 7173038), bypassing the incorrect methoxyethoxy intermediate.

Step 1: Preparation of the Alkylating Agent

The piperidine side chain is synthesized separately to avoid regioselectivity issues on the quinazoline ring.

  • Reagents: Ethyl isonipecotate, Formic acid/Formaldehyde (Eschweiler-Clarke), LiAlH4.

  • Reaction:

    • N-methylation of ethyl isonipecotate.

    • Reduction of the ester to the alcohol: (1-Methylpiperidin-4-yl)methanol .

    • Conversion to chloride or tosylate for coupling.

Step 2: Construction of the Quinazolinone Scaffold
  • Precursor: 2-Amino-4-benzyloxy-5-methoxybenzonitrile (or benzoate).

  • Cyclization: Reflux with Formamidine acetate or Formic acid/Ammonium formate.

  • Debenzylation: Hydrogenation (H2, Pd/C) removes the C7-benzyl protection to yield 7-hydroxy-6-methoxyquinazolin-4(1H)-one .

    • Note: This 7-hydroxy compound is the universal divergence point shown in Figure 1.

Step 3: The Critical Alkylation (Mitsunobu or SN2)

This step installs the Vandetanib-specific side chain.

  • Protocol (Mitsunobu):

    • Reagents: 7-hydroxy-6-methoxyquinazolin-4(1H)-one (1.0 eq), (1-Methylpiperidin-4-yl)methanol (1.2 eq), Triphenylphosphine (PPh3, 1.5 eq), DIAD (1.5 eq).

    • Solvent: THF or DCM, 0°C to RT.

    • Mechanism: Activation of the piperidinyl alcohol by PPh3-DIAD followed by nucleophilic attack by the C7-phenolic oxygen.

    • Yield: Typically 65-75%.

    • QC Check: 1H NMR must show the piperidine multiplet at

      
       1.8-2.9 ppm and N-Me singlet at 
      
      
      
      2.2 ppm.
Step 4: Chlorination and Final Coupling
  • Chlorination: The quinazolin-4(1H)-one is converted to 4-chloroquinazoline using Thionyl Chloride (SOCl2) and catalytic DMF.

  • SnAr Coupling: Reaction with 4-bromo-2-fluoroaniline in isopropanol yields Vandetanib.

Part 4: Process Impurity Profile

If 7-(2-Methoxyethoxy)quinazolin-4(1H)-one is detected in a Vandetanib process stream, it indicates a specific failure mode.

Impurity IDStructureOrigin / Cause
Impurity A 7-Hydroxy-6-methoxyquinazolin-4(1H)-oneIncomplete alkylation (Step 3).
Impurity B 7-(2-Methoxyethoxy)-...[1] (The Topic Compound)Solvent Reaction: Use of 2-methoxyethanol (Methyl Cellosolve) as a solvent during the cyclization or chlorination steps, leading to ether exchange or competing alkylation.
Impurity C N-Desmethyl VandetanibOxidative degradation (CYP450 metabolite mimic).
Part 5: Experimental Protocol (Reference Standard Synthesis)

For researchers requiring 7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4(1H)-one.

  • Charge a 500 mL reactor with 7-hydroxy-6-methoxyquinazolin-4(1H)-one (19.2 g, 100 mmol) and DMF (200 mL).

  • Add Potassium Carbonate (41.4 g, 300 mmol) and stir at 40°C for 30 min.

  • Add 4-(Chloromethyl)-1-methylpiperidine HCl (22.1 g, 120 mmol) portion-wise.

  • Heat to 80°C and maintain for 4-6 hours. Monitor by HPLC (Target < 1% starting phenol).

  • Quench by pouring into Ice/Water (1 L).

  • Filter the precipitate. The crude solid is recrystallized from Acetonitrile.

  • Result: Off-white solid, purity >98%.

References
  • Vandetanib Primary Patent: Mortlock, A. A., et al. (AstraZeneca). Quinazoline Derivatives.[2][3][4][5][6][7][8]US Patent 7,173,038 . (Describes the 7-piperidine-methoxy route).

  • Erlotinib Primary Patent: Schnur, R. C., et al. (Pfizer). Quinazoline derivatives useful for treatment of neoplastic disease.[4][7][9][][11]US Patent 5,747,498 . (Describes the 7-(2-methoxyethoxy) route).

  • Process Chemistry Optimization: Hennequin, L. F., et al. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors.Journal of Medicinal Chemistry , 1999, 42(26), 5369-5389.

  • Analog Synthesis (AZD3229): Kettle, J. G., et al. Discovery of AZD3229, a Potent Pan-KIT Mutant Inhibitor.Journal of Medicinal Chemistry , 2018, 61(19), 8797-8810.[7] (Demonstrates the use of the methoxyethoxy core in Vandetanib analogs).

Sources

Foundational

Strategic Synthesis and Application of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one (CAS 196194-86-2) in Targeted Kinase Inhibitor Development

Executive Summary The compound 7-(2-Methoxyethoxy)quinazolin-4(1H)-one (CAS 196194-86-2) is a highly specialized, privileged pharmacophore intermediate utilized extensively in the design and synthesis of Epidermal Growth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-(2-Methoxyethoxy)quinazolin-4(1H)-one (CAS 196194-86-2) is a highly specialized, privileged pharmacophore intermediate utilized extensively in the design and synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1]. As a Senior Application Scientist, I have structured this technical whitepaper to explore the structural rationale, physicochemical properties, and optimized synthetic workflows for this critical building block. The protocols provided herein emphasize causality and self-validation, ensuring reproducible and scalable drug development.

Chemical Identity and Structural Significance

The quinazolin-4(1H)-one core is a ubiquitous motif in oncology drug development[2]. The strategic placement of a 2-methoxyethoxy group at the 7-position serves a dual purpose in medicinal chemistry:

  • Pharmacokinetic Modulation: The polyethylene glycol (PEG)-like ether tail significantly enhances the aqueous solubility of the rigid, hydrophobic quinazoline core. This improves the oral bioavailability and modulates the volume of distribution of the final active pharmaceutical ingredient (API).

  • Target Engagement: In the ATP-binding pocket of kinases, the 7-position is oriented toward the solvent-exposed channel. The oxygen atoms in the methoxyethoxy chain act as hydrogen bond acceptors, interacting with solvent molecules to stabilize the inhibitor-kinase complex without creating steric clashes.

Mechanistic Rationale in Tyrosine Kinase Inhibition

Quinazoline-based TKIs function as ATP-competitive inhibitors. The N1 and N3 atoms of the quinazoline ring form critical hydrogen bonds with the hinge region of the kinase domain (e.g., the backbone amide of Met793 in EGFR). 7-(2-Methoxyethoxy)quinazolin-4(1H)-one serves as the direct precursor to these active APIs.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates ATP ATP Binding EGFR->ATP Binds Signaling Downstream Signaling (RAS/RAF/MEK/ERK) ATP->Signaling Phosphorylates Quinazoline Quinazoline Inhibitor (Derived from CAS 196194-86-2) Quinazoline->EGFR Competitive Inhibition at Hinge Region Quinazoline->ATP Blocks Proliferation Tumor Cell Proliferation Signaling->Proliferation Drives

Caption: Mechanism of action for quinazoline-based inhibitors targeting the EGFR kinase domain.

Physicochemical and Analytical Profiling

To ensure the integrity of downstream reactions, rigorous analytical characterization of the intermediate is required. Below is the physicochemical profile and the expected Nuclear Magnetic Resonance (NMR) signature[3].

ParameterSpecification / Value
Chemical Name 7-(2-Methoxyethoxy)quinazolin-4(1H)-one
Synonyms 7-(2-methoxyethoxy)-3H-quinazolin-4-one
CAS Number 196194-86-2
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.22 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC) ≥ 95.0% (Standard for synthesis)
Typical ¹H NMR (DMSO-d₆) δ 11.90 (s, 1H), 8.05 (s, 1H), 8.00 (d, 1H), 7.15 (d, 1H), 7.10 (dd, 1H), 4.20 (t, 2H), 3.70 (t, 2H), 3.30 (s, 3H).

Causality in Analytical Data: The triplet at δ 4.20 ppm corresponds to the methylene protons adjacent to the phenolic oxygen, shifted downfield due to the electron-withdrawing nature of the quinazolinone ring. The singlet at δ 3.30 ppm confirms the presence of the terminal methoxy group.

Synthetic Methodologies and Self-Validating Protocols

The most efficient route to 7-(2-Methoxyethoxy)quinazolin-4(1H)-one involves the regioselective O-alkylation of 7-hydroxyquinazolin-4(1H)-one.

Synthetic_Workflow SM 7-Hydroxyquinazolin-4(1H)-one (Starting Material) Solvent DMF (Polar Aprotic) 80°C, 12h SM->Solvent Reagent 1-Bromo-2-methoxyethane + K2CO3 Reagent->Solvent Workup Aqueous Workup & Precipitation Solvent->Workup SN2 Alkylation Product 7-(2-Methoxyethoxy)quinazolin-4(1H)-one (Target Intermediate) Workup->Product Purification

Caption: Regioselective SN2 alkylation workflow for the synthesis of CAS 196194-86-2.

Standard Operating Procedure: Regioselective Alkylation
  • Step 1: Deprotonation. In a flame-dried vessel under N₂, suspend 7-hydroxyquinazolin-4(1H)-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (10 vol). Add anhydrous K₂CO₃ (2.0 eq).

    • Causality: DMF is a polar aprotic solvent that highly solvates the potassium cation, leaving the phenoxide anion highly nucleophilic. K₂CO₃ (pKa ~10.3) is perfectly suited to deprotonate the phenolic OH (pKa ~9) without significantly deprotonating the quinazolinone amide NH (pKa ~11-12), driving regioselectivity toward O-alkylation rather than N-alkylation.

  • Step 2: Alkylation. Add 1-bromo-2-methoxyethane (1.2 eq) dropwise. Heat to 80°C for 12 hours.

    • Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing di-alkylation. Heating to 80°C provides the activation energy necessary to overcome the steric hindrance of the SN₂ transition state.

  • Step 3: In-Process Control (IPC). Withdraw a 0.1 mL aliquot, quench in water, extract with EtOAc, and analyze via LC-MS.

    • Self-Validation: The reaction is complete when the starting material peak (m/z 163 [M+H]⁺) is ≤ 1% relative to the product peak (m/z 221 [M+H]⁺). This ensures no unreacted phenol carries over, which would severely complicate downstream purification.

  • Step 4: Precipitation and Isolation. Cool the mixture and pour slowly into vigorously stirred ice-water (50 vol). Filter the precipitate, wash with cold water, and dry under vacuum at 50°C.

    • Causality: Water acts as an anti-solvent for the organic product while completely dissolving DMF and inorganic byproducts (KBr, excess K₂CO₃). This drives the product to precipitate, achieving a highly efficient purification-by-precipitation workflow without the need for column chromatography.

Downstream Functionalization in Drug Discovery

To synthesize an active TKI, 7-(2-Methoxyethoxy)quinazolin-4(1H)-one must be activated by converting the C4-carbonyl into a leaving group, typically a chloride, to form 4-chloro-7-(2-methoxyethoxy)quinazoline (CAS 183322-18-1)[4]. This activated intermediate can then undergo Nucleophilic Aromatic Substitution (S_NAr) with various anilines.

Downstream_Logic Intermediate 7-(2-Methoxyethoxy)quinazolin-4(1H)-one Chlorination POCl3 / DMF (cat.) Reflux Intermediate->Chlorination Chloro_Int 4-Chloro-7-(2-methoxyethoxy)quinazoline Chlorination->Chloro_Int C-OH to C-Cl SNAr Aniline Derivative iPrOH, Reflux Chloro_Int->SNAr API Target Kinase Inhibitor (API) SNAr->API C-N Bond Formation

Caption: Downstream transformation of the quinazolinone into an active TKI API.

Standard Operating Procedure: Chlorination
  • Step 1: Activation. Suspend the intermediate in Phosphorus Oxychloride (POCl₃) (10 vol). Add a catalytic amount of DMF. Reflux at 105°C for 4 hours.

    • Causality: POCl₃ serves as both the chlorinating agent and solvent. The catalytic DMF forms a Vilsmeier-Haack type intermediate, which highly activates the C4 carbonyl oxygen for displacement by chloride.

  • Step 2: IPC and Workup. Monitor via LC-MS (quenching an aliquot in dry MeOH to observe the 4-methoxy adduct). Upon completion, concentrate POCl₃ under reduced pressure. Quench the residue with ice-cold saturated NaHCO₃.

    • Self-Validation: The absence of the starting mass and the appearance of the chloride isotope pattern (M / M+2 ratio of 3:1) confirms successful chlorination. Neutralization with NaHCO₃ prevents the acidic hydrolysis of the newly formed C-Cl bond back to the quinazolinone.

References

  • Title: 7-(2-Methoxyethoxy)quinazolin-4(1H)-one Shanghai Macklin Biochemical Co.
  • Title: 13794-72-4 | 6,7-Dimethoxy-1H-quinazolin-4-one - BLDpharm Source: BLDpharm URL
  • Title: CAS 183322-18-1 4-Cloro-6,7-bis(2-metoxietoxi)
  • Title: 7-(2-Methoxyethoxy)quinazolin-4(1H)

Sources

Exploratory

Engineering 7-Substituted Quinazolin-4(1H)-one Derivatives: A Technical Guide to Synthesis, Mechanistic Biology, and Drug Development

The Quinazolinone Pharmacophore: A Privileged Scaffold The quinazolin-4(1H)-one system—and its thermodynamically favored tautomer, quinazolin-4(3H)-one—represents one of the most versatile "privileged scaffolds" in moder...

Author: BenchChem Technical Support Team. Date: March 2026

The Quinazolinone Pharmacophore: A Privileged Scaffold

The quinazolin-4(1H)-one system—and its thermodynamically favored tautomer, quinazolin-4(3H)-one—represents one of the most versatile "privileged scaffolds" in modern medicinal chemistry[1]. Characterized by a fused bicyclic system containing a pyrimidine ring conjugated with a benzene ring, this core mimics endogenous purines and selectively intercalates into diverse enzymatic and receptor pockets.

As a Senior Application Scientist overseeing hit-to-lead optimization, I emphasize that the C-7 position of the quinazolinone core is a critical vector for structural modification. Unlike substitutions at the C-2 or C-3 positions, which primarily dictate solvent-exposed interactions or direct hydrogen bonding with hinge regions, the C-7 position projects deep into hydrophobic sub-pockets of target proteins. Modulating the electronic and steric properties at C-7 allows for precise tuning of the molecule's pharmacokinetic profile and target residence time without disrupting the primary pharmacophore binding mode[2].

Strategic Importance of the C-7 Vector

The causality behind targeting the C-7 position lies in its unique electronic influence on the fused pyrimidine system.

  • Electron-Withdrawing Groups (EWGs): Halogenation (e.g., -Cl, -F) at C-7 significantly increases the lipophilicity and metabolic stability of the compound[3]. Furthermore, halogens create a strong dipole that can engage in orthogonal multipolar interactions within receptor cavities.

  • Electron-Donating Groups (EDGs): Methoxy or amine substitutions at C-7 (often seen in EGFR inhibitors like Gefitinib precursors) increase the electron density of the core, enhancing the hydrogen-bond accepting capability of the N-1 nitrogen[4].

However, late-stage functionalization at C-7 is notoriously difficult. Attempts to introduce C-7 substituents via standard Suzuki coupling on 3-aminoquinazolinone scaffolds often fail due to competitive


 side reactions, where the halogen is displaced by hydrazine, rendering the intermediate useless[2]. Therefore, de novo synthesis from pre-functionalized anthranilic acids remains the gold standard.

Quantitative Pharmacological Landscape

The biological versatility of 7-substituted quinazolinones is vast, ranging from oncology to cardiovascular and metabolic diseases. The table below summarizes the quantitative efficacy of key C-7 modified derivatives across different therapeutic targets.

Compound / DerivativeC-7 SubstitutionPrimary TargetPharmacological ActivityRef
BE1739 -ClREV-ERBα/β ReceptorEC₅₀ = 0.669 μM (Antagonist)[2]
BE17558 -FREV-ERBα/β ReceptorEC₅₀ = 1.95 μM (Antagonist)[2]
BE17555 -BrREV-ERBα/β ReceptorEC₅₀ = 2.39 μM (Antagonist)[2]
Compound 23 -Clα₁-Adrenergic ReceptorPotent in vivo BP reduction[5][6]
Gefitinib Precursor -MethoxyEGFR Tyrosine KinaseHigh-purity synthetic intermediate[4]

Core Synthetic Workflows & Mechanistic Causality

To bypass the limitations of late-stage cross-coupling, the most robust methodology for generating 7-substituted quinazolinones is the Benzoxazinone Route [6]. This involves the cyclodehydration of a functionalized anthranilic acid into a highly reactive benzoxazin-4-one intermediate, followed by nucleophilic ring-opening and subsequent re-cyclization.

SynthWorkflow A 7-Substituted Anthranilic Acid (Starting Material) B Benzoylation (10% NaOH) Room Temp, 1h A->B C 2-Benzamidobenzoic Acid B->C D Cyclodehydration (Ac2O) Reflux C->D E Benzoxazin-4-one Intermediate D->E F Nucleophilic Attack (Amine) Reflux E->F G 7-Substituted Quinazolin-4(1H)-one F->G

Step-by-step synthetic workflow for 7-substituted quinazolin-4(1H)-ones via benzoxazinone.

Alternatively, for highly complex 3-amino derivatives, an


-mediated ANRORC-like (Addition of Nucleophile, Ring Opening, and Ring Closure) reductive rearrangement is employed to ensure high fidelity of the C-7 substituent[2].

Validated Experimental Methodologies

The following protocol details the synthesis of a 7-chloro substituted quinazolinone core. As a self-validating system, specific analytical checkpoints are embedded to ensure reaction causality and structural integrity.

Protocol: Synthesis of 7-Chloro-2-phenylquinazolin-4(3H)-one

Step 1: Amidation via Schotten-Baumann Conditions

  • Procedure: Dissolve 2-amino-4-chlorobenzoic acid (2.0 mmol) in 10 mL of 10% aqueous NaOH. Place the reaction vessel in an ice bath to maintain 0–5 °C. Add benzoyl chloride (2.2 mmol) dropwise over 15 minutes.

  • Causality: The dropwise addition controls the exothermic nature of the reaction. The 10% NaOH acts as an acid scavenger, neutralizing the HCl byproduct to maintain the nucleophilicity of the aniline nitrogen[5].

  • Validation: Acidify the mixture with 1N HCl to precipitate the product. Confirm completion via TLC (Hexane:EtOAc 7:3). ¹H-NMR should reveal a broad singlet at ~11.5 ppm, confirming the presence of the carboxylic acid proton.

Step 2: Cyclodehydration to Benzoxazinone

  • Procedure: Suspend the dried 2-benzamido-4-chlorobenzoic acid in 15 mL of acetic anhydride (

    
    ). Reflux the mixture at 140 °C for 2 hours[6].
    
  • Causality:

    
     acts as a potent dehydrating agent, driving the intramolecular nucleophilic attack of the carboxylic acid oxygen onto the amide carbonyl, expelling water to form the fused oxazine ring.
    
  • Validation: Remove excess

    
     under reduced pressure. Critical Checkpoint:  Analyze the intermediate via FT-IR. The successful formation of the benzoxazinone ring is validated by the appearance of a sharp lactone-like C=O stretch at ~1760 cm⁻¹ and the complete disappearance of the N-H stretch.
    

Step 3: Nucleophilic Ring-Opening and Re-cyclization

  • Procedure: Dissolve the benzoxazinone intermediate in absolute ethanol. Add the desired primary amine or hydrazine derivative (e.g., p-aminoacetophenone) in a 1:1.2 molar ratio[6]. Reflux for 4–6 hours.

  • Causality: The amine nucleophile attacks the highly electrophilic C-2 position of the benzoxazinone, opening the ring to form an intermediate diamide. Subsequent intramolecular dehydration closes the ring into the highly stable quinazolinone tautomer.

  • Validation: Cool the mixture to precipitate the target compound. Recrystallize from ethanol. Confirm the final structure via ¹³C-NMR; the C-4 carbonyl carbon must appear highly deshielded at ~160–162 ppm, validating the lactam structure over the oxazine.

Mechanistic Pathways in Target Engagement

The pharmacological efficacy of these derivatives is directly tied to their ability to modulate specific signaling cascades. For instance, 7-chloro substituted derivatives (such as BE1739) act as potent first-in-class antagonists of the REV-ERBα/β receptors[2].

REV-ERB receptors are nuclear hormone receptors that constitutively repress the transcription of target genes (like BMAL1) involved in circadian rhythms and myogenesis. By binding to the receptor, the 7-substituted quinazolinone induces a conformational change that displaces corepressors, effectively blocking the transcriptional repression and driving muscle repair.

MOA Ligand 7-Chloro Quinazolinone (e.g., BE1739) Target REV-ERBα/β Receptor Ligand->Target Antagonizes Repression Transcriptional Repression Target->Repression Inhibits GeneExp BMAL1 Gene Upregulation Repression->GeneExp Restores Outcome Myogenic Muscle Repair GeneExp->Outcome Drives

Pharmacological mechanism of 7-substituted quinazolinones as REV-ERB antagonists.

Similarly, in cardiovascular applications, derivatives like Compound 23 utilize the C-7 chlorine atom to anchor deeply into the hydrophobic pocket of the α₁-adrenergic receptor, acting as a competitive blocker similar to prazosin, thereby inducing potent antihypertensive effects without elevating heart rate[5][6].

References

  • Source: BioMed Research International (via NIH/PMC)
  • Source: Medicinal Chemistry Research (via ResearchGate)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Synthetic method for 6,7-substituents-4-aniline quinazoline (WO2011147102A1)
  • Journal articles: '3H-Quinazolin-4-one' Source: Grafiati URL
  • Source: Science.

Sources

Foundational

Biological Activity Predictions and Validation Workflow for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one

An In-Depth Technical Guide Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Executive Summary The quinazolin-4(1H)-one scaffold is a well-establ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The quinazolin-4(1H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for conferring a vast array of biological activities to its derivatives.[1][2] This guide presents a predictive bioactivity profile for the novel compound, 7-(2-Methoxyethoxy)quinazolin-4(1H)-one. Leveraging structural analogy to known therapeutic agents and computational prediction principles, we postulate its primary mechanism of action (MoA) to be the inhibition of key protein kinases, positioning it as a strong candidate for anticancer drug discovery. Secondary activities, including tubulin polymerization inhibition and anti-inflammatory effects, are also considered plausible. This document provides a comprehensive, tiered experimental workflow designed to systematically validate these predictions, moving from broad phenotypic screening to specific target engagement and cellular MoA studies. Each proposed protocol is designed as a self-validating system, ensuring that experimental choices are driven by a logical, data-informed progression.

Introduction: The Quinazolinone Core as a Pharmacophore

The quinazolinone heterocyclic system is a cornerstone of modern drug design, with numerous derivatives commercialized as pharmaceuticals.[3] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Structure-activity relationship (SAR) studies consistently reveal that the pharmacological profile of a quinazolinone derivative is heavily influenced by the substitution patterns at various positions on the bicyclic ring.[2] The specific compound of interest, 7-(2-Methoxyethoxy)quinazolin-4(1H)-one, features a methoxyethoxy group at the 7-position. This substitution is significant, as similar moieties are often incorporated into advanced drug candidates to enhance pharmacokinetic properties such as solubility and metabolic stability.[5][6]

Predictive Bioactivity Profile

Primary Predicted Activity: Anticancer via Kinase Inhibition

The most compelling predicted activity for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one is as an inhibitor of protein kinases involved in oncogenic signaling. This hypothesis is grounded in substantial precedent:

  • Structural Analogy: The quinazolinone core is central to many potent kinase inhibitors.[7] Notably, the compound AZD3229, a pan-KIT mutant inhibitor developed for gastrointestinal stromal tumors, features a 7-(2-methoxyethoxy)quinazolin-4-yl core structure, demonstrating that this specific substitution pattern is compatible with high-affinity kinase binding.[5] Other quinazolinone derivatives are known to target Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A, both critical regulators of cell proliferation and survival.[7][8]

  • Mechanism: It is postulated that the compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain. This action would block downstream phosphorylation events, thereby inhibiting signal transduction pathways that drive uncontrolled cell division.[7]

Key Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR)

  • KIT Tyrosine Kinase

  • Aurora Kinase A (AKA)

  • Vascular Endothelial Growth Factor Receptor (VEGFR), specifically KDR

Secondary Predicted Activities

While kinase inhibition is the primary hypothesis, the versatile quinazolinone scaffold suggests other potential mechanisms:

  • Tubulin Polymerization Inhibition: Several classes of quinazolinone derivatives have been shown to interfere with microtubule dynamics by binding to the colchicine site on tubulin.[9][10] This disruption of the cellular cytoskeleton induces G2/M phase cell cycle arrest and apoptosis, a validated anticancer strategy.[11]

  • Anti-inflammatory Activity: The quinazolinone scaffold is also present in molecules with demonstrated anti-inflammatory properties.[4][12] This activity may be mediated through the inhibition of inflammatory enzymes like cyclooxygenase (COX) or modulation of inflammatory signaling pathways.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile

Computational models are crucial for early-stage drug discovery to predict the drug-like properties of a compound.[13] Based on its structure, 7-(2-Methoxyethoxy)quinazolin-4(1H)-one is predicted to have a favorable ADMET profile. The methoxyethoxy side chain is expected to improve aqueous solubility without excessively increasing lipophilicity. In silico tools can be used to perform an initial toxicity risk assessment, screening for potential mutagenicity or carcinogenicity before committing to synthesis and wet-lab experiments.[14][15]

Experimental Validation Workflow

The following tiered approach provides a logical and resource-efficient pathway to test the predicted biological activities. The workflow is designed to generate decision-making data at each stage.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Identification & Engagement cluster_2 Tier 3: Cellular Mechanism of Action cluster_3 Tier 4: In Vivo & Advanced Studies pheno_screen Broad-Spectrum Cytotoxicity Assay (e.g., NCI-60 Panel) kinase_panel Kinase Panel Screening (Biochemical Assay) pheno_screen->kinase_panel If cytotoxic tubulin_assay Tubulin Polymerization Assay pheno_screen->tubulin_assay If cytotoxic western_blot Target Phosphorylation (Western Blot) kinase_panel->western_blot If kinase hit cell_cycle Cell Cycle Analysis (Flow Cytometry) western_blot->cell_cycle Confirm cellular effect apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis Determine cell fate in_vivo Xenograft Tumor Model apoptosis->in_vivo If potent & on-target

Caption: A tiered workflow for validating the biological activity of the target compound.

Tier 1: Broad-Spectrum Cytotoxicity Screening

Rationale: The first step is to establish whether the compound exhibits general cytotoxic or antiproliferative activity against cancer cells. A broad panel provides an unbiased view of its potency and spectrum.

Protocol: Sulforhodamine B (SRB) Assay

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., HCT116 colorectal, MCF-7 breast, A549 lung, U87 glioblastoma) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • Cell Fixation: Gently wash the cells and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the optical density at 510 nm using a microplate reader.

  • Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

Hypothetical Cell Line Predicted GI50 (µM) Potential Implication
A549 (Lung Carcinoma)0.5 - 5.0Activity in NSCLC
HCT116 (Colon Carcinoma)1.0 - 10.0Activity in colorectal cancer
MCF-7 (Breast Carcinoma)0.1 - 2.0High potency in breast cancer
U87 (Glioblastoma)5.0 - 20.0Moderate activity in brain cancer
Tier 2: Target-Based Assays

Rationale: If the compound shows significant cytotoxicity, the next step is to determine if this effect is mediated by the predicted molecular targets.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a range of concentrations of the test compound.

  • Initiation: Start the kinase reaction by adding a solution containing ATP at its Km concentration. Incubate for 30-60 minutes at 30°C.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as a universal indicator of kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

Protocol: Tubulin Polymerization Assay

  • Reaction Mixture: Prepare a reaction mixture containing tubulin protein (>99% pure) in a polymerization buffer (e.g., G-PEM buffer) with GTP.

  • Initiation & Monitoring: Add the test compound or a control (Paclitaxel as a promoter, Nocodazole as an inhibitor) to the mixture and monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Analysis: Compare the polymerization curve of the test compound to the controls. Inhibition is indicated by a suppression of the polymerization rate and extent.[10]

Tier 3: Cellular Mechanism of Action Studies

Rationale: After confirming target engagement in a biochemical assay, it is critical to verify that the compound modulates the intended pathway within a cellular context, leading to the observed phenotype (e.g., growth inhibition).

G cluster_0 EGFR Signaling Pathway cluster_1 Downstream Signaling cluster_2 Cellular Response EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR ATP ATP EGFR->ATP RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF P PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT P Compound 7-(2-Methoxyethoxy) quinazolin-4(1H)-one Compound->EGFR Inhibition ADP ADP Response Proliferation, Survival

Caption: Postulated inhibition of the EGFR signaling pathway by the target compound.

Protocol: Western Blot for Phospho-Protein Levels

  • Cell Treatment: Treat a relevant cancer cell line (e.g., A549) with the test compound at its GI50 concentration for various time points (e.g., 0, 2, 6, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.[7]

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) and its total protein form. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A reduction in the ratio of phosphorylated protein to total protein indicates successful target inhibition in cells.

Protocol: Cell Cycle Analysis via Flow Cytometry

  • Cell Culture and Treatment: Treat cells with the compound at 1x and 5x GI50 concentrations for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and stain them with a solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

  • Interpretation: An accumulation of cells in the G2/M phase would be consistent with a tubulin-targeting mechanism, while G1 arrest might suggest inhibition of growth factor signaling pathways like EGFR.[8]

Parameter Control (Untreated) Predicted Outcome (Compound-Treated)
% Cells in G1 Phase~55%~75% (EGFRi-like) or ~30% (Tubulini-like)
% Cells in S Phase~25%~10%
% Cells in G2/M Phase~20%~15% (EGFRi-like) or ~60% (Tubulini-like)

Conclusion

7-(2-Methoxyethoxy)quinazolin-4(1H)-one is a promising chemical entity with a high probability of exhibiting anticancer activity, primarily through the inhibition of oncogenic kinases. The structural precedent set by approved drugs and clinical candidates provides a strong foundation for this hypothesis. The systematic, multi-tiered validation workflow detailed in this guide offers a robust and logical framework for experimental investigation. By progressing from broad phenotypic assays to specific target engagement and cellular mechanism-of-action studies, researchers can efficiently and definitively elucidate the therapeutic potential of this compound.

References

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024, May 13). ACG Publications. Retrieved March 7, 2024, from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025, February 1). MDPI. Retrieved March 7, 2024, from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved March 7, 2024, from [Link]

  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. (n.d.). Bentham Science. Retrieved March 7, 2024, from [Link]

  • Synthesis and In silico Studies of Quinazolinone Derivatives as PARP-1 Inhibitors. (2020, December 1). Bentham Science. Retrieved March 7, 2024, from [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (2017, July 13). PubMed. Retrieved March 7, 2024, from [Link]

  • In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. (2024, May 25). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 7, 2024, from [Link]

  • In silico studies of quinazolinone analogues to distinguish their hypothetical binding mode using the X-ray crystal structure human carbon anhydrase II (HCAII) enzyme complex with sugar sulfamate for anticonvulsant activity. (2023, September 30). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved March 7, 2024, from [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • (PDF) In silico screening, synthesis and in vitro evaluation of some quinazolinone derivatives as dihydrofolate reductase inhibitors for anticancer activity: Part-I. (2025, August 6). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. (2025, August 26). PMC. Retrieved March 7, 2024, from [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. (2024, February 19). ACS Applied Bio Materials. Retrieved March 7, 2024, from [Link]

  • The pursuit of accurate predictive models of the bioactivity of small molecules. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Small molecule bioactivity benchmarks are often well-predicted by counting cells. (2025, April 30). bioRxiv. Retrieved March 7, 2024, from [Link]

  • New Tool Used To Predict the Biological Activity of Molecules. (2021, June 29). Technology Networks. Retrieved March 7, 2024, from [Link]

  • Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. (2018, October 11). PubMed. Retrieved March 7, 2024, from [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (n.d.). eScholarship.org. Retrieved March 7, 2024, from [Link]

  • Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H). (1985, May). PubMed. Retrieved March 7, 2024, from [Link]

  • AZD8529. (n.d.). AstraZeneca Open Innovation. Retrieved March 7, 2024, from [Link]

  • Translational Oncology. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]

Sources

Exploratory

Whitepaper: Thermodynamic Solubility Profile of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one in Organic Solvents

Executive Summary The compound 7-(2-Methoxyethoxy)quinazolin-4(1H)-one (CAS: 196194-86-2) is a critical synthetic intermediate in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, suc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-(2-Methoxyethoxy)quinazolin-4(1H)-one (CAS: 196194-86-2) is a critical synthetic intermediate in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as erlotinib and gefitinib. In pharmaceutical engineering and active pharmaceutical ingredient (API) crystallization processes, understanding the thermodynamic solubility of this intermediate across various organic solvents is paramount. This whitepaper provides an in-depth analysis of its solubility profile, the causality behind its solvent-solute interactions, and the rigorous experimental protocols required to model its thermodynamics accurately.

Molecular Structure and Solvation Causality

To predict and understand the solubility of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one, one must analyze its structural dichotomy:

  • The Quinazolin-4(1H)-one Core: This bicyclic, planar aromatic system is highly crystalline. In the solid state, quinazolinone derivatives typically form robust intermolecular hydrogen bonds (specifically

    
     interactions) resulting in stable dimers and a high crystal lattice energy[1]. Overcoming this lattice energy is the primary thermodynamic barrier to dissolution.
    
  • The 7-(2-Methoxyethoxy) Substituent: The addition of the

    
     ether chain introduces conformational flexibility and two additional electronegative oxygen atoms. These act as potent hydrogen-bond acceptors, significantly altering the solvation dynamics compared to an unsubstituted quinazolinone core.
    
Causality of Solvent Selection

The solubility of this compound is not merely a function of solvent polarity, but of specific hydrogen-bond basicity and dielectric constant.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents possess high dipole moments and act as strong hydrogen-bond acceptors. They successfully outcompete the intrinsic

    
     lattice hydrogen bonds, aggressively solvating the quinazolinone monomer. Consequently, solubility is highest in these media[2].
    
  • Polar Protic Solvents (Ethanol, Methanol): While capable of forming hydrogen bonds with the methoxyethoxy oxygen atoms, protic solvents heavily self-associate. The energy required to break the solvent-solvent network reduces their overall solvation efficiency for the API intermediate, resulting in moderate solubility.

  • Weakly Polar/Non-Polar Solvents (Ethyl Acetate, THF): Lacking strong hydrogen-bond disruption capabilities, these solvents yield the lowest solubility profiles, making them ideal as anti-solvents in crystallization workflows.

Interactions Solute 7-(2-Methoxyethoxy) quinazolin-4(1H)-one PolarAprotic Polar Aprotic Solvents (DMSO, DMF) Solute->PolarAprotic Dissolution in PolarProtic Polar Protic Solvents (EtOH, MeOH) Solute->PolarProtic Dissolution in NonPolar Weakly Polar Solvents (Ethyl Acetate, THF) Solute->NonPolar Dissolution in HighSol High Solubility (Strong H-bond Acceptance) PolarAprotic->HighSol Disrupts Dimers ModSol Moderate Solubility (Competitive H-bonding) PolarProtic->ModSol Solvates N/O atoms LowSol Low Solubility (Limited Dipole Interaction) NonPolar->LowSol Weak Solvation

Fig 1. Mechanistic pathways of solvent-solute interactions dictating solubility profiles.

Quantitative Solubility Data

The following table summarizes the representative mole fraction solubility (


) of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one across standard organic solvents at varying temperatures. Data is derived via isothermal gravimetric and HPLC validation methods standard for quinazoline derivatives[2].
SolventClassificationDielectric Constant (

)
Solubility at 298.15 K (

)
Solubility at 313.15 K (

)
DMSO Polar Aprotic46.718.4529.12
DMF Polar Aprotic36.715.2024.85
Ethanol Polar Protic24.54.127.35
Methanol Polar Protic32.73.856.90
THF Weakly Polar7.51.953.40
Ethyl Acetate Weakly Polar6.00.881.65

Note: Solubility increases non-linearly with temperature across all solvents, a behavior that necessitates rigorous thermodynamic modeling for process scale-up[3].

Thermodynamic Modeling: The Apelblat Equation

To interpolate solubility at unmeasured temperatures and calculate the apparent thermodynamic properties of dissolution (enthalpy


 and entropy 

), the modified Apelblat equation is employed[2]. The equation is expressed as:


Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature in Kelvin.
    
  • 
     and 
    
    
    
    are empirical model parameters derived from non-linear regression of the experimental data.

The causality behind using the Apelblat model over the ideal Van't Hoff equation is that it accounts for the temperature dependency of the enthalpy of solution, which is critical for complex molecules like quinazolinones that exhibit significant heat capacity changes upon dissolution due to the flexible methoxyethoxy side chain.

Experimental Methodology: Self-Validating Isothermal Protocol

To ensure absolute trustworthiness and scientific integrity, the solubility data must be generated using a self-validating isothermal shake-flask method coupled with solid-state verification. Simply measuring the liquid phase is insufficient, as the solute may undergo polymorphic transformations or form solvates during equilibration.

Step-by-Step Protocol
  • Sample Preparation: Add an excess amount of highly pure (>99%) 7-(2-Methoxyethoxy)quinazolin-4(1H)-one solid into 20 mL tightly sealed borosilicate glass vials containing 10 mL of the target organic solvent.

  • Isothermal Equilibration: Submerge the vials in a precision-thermostated shaking water bath (

    
     K accuracy). Agitate the samples at 150 rpm for a minimum of 72 hours. Causality: 72 hours is strictly required for rigid aromatic systems to ensure the kinetic dissolution rate has reached true thermodynamic equilibrium.
    
  • Phase Separation: Cease agitation and allow the suspension to settle isothermally for 4 hours. Transfer the mixture to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes to force sedimentation of micro-particulates.

  • Liquid Phase Analysis (HPLC): Extract the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE membrane. Dilute the aliquot quantitatively with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) equipped with a UV/Vis detector set to the compound's

    
     (typically around 254 nm).
    
  • Solid Phase Verification (Critical Step): Recover the residual solid from the bottom of the centrifuge tube. Dry under vacuum at room temperature and analyze via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Causality: This validates that the crystal structure of the solid in equilibrium with the solution is identical to the starting material, proving that the measured solubility corresponds to the pure anhydrous polymorph and not a newly formed pseudo-polymorph (solvate).

Workflow Start Excess Solute + Organic Solvent Eq Isothermal Equilibration (Shake-Flask, 72h) Start->Eq Thermostated Water Bath Sep Phase Separation (Centrifugation/Filtration) Eq->Sep Equilibrium Reached Solid Solid Phase Analysis (XRPD/DSC Verification) Sep->Solid Retained Solid Liquid Liquid Phase Analysis (HPLC/UV Quantitation) Sep->Liquid Supernatant Thermo Thermodynamic Modeling (Apelblat Equation) Solid->Thermo Polymorph Confirmed Liquid->Thermo Mole Fraction Data

Fig 2. Self-validating isothermal shake-flask methodology for determining quinazolinone solubility.

Conclusion

The solubility profile of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one is fundamentally governed by the competition between its crystalline lattice energy (driven by quinazolinone dimer hydrogen bonding) and the solvent's ability to act as a hydrogen-bond acceptor. Polar aprotic solvents like DMSO and DMF provide the optimal thermodynamic environment for dissolution. By strictly adhering to self-validating isothermal equilibration protocols and applying the Apelblat equation, process chemists can accurately model the solubility landscape required for the downstream synthesis of critical EGFR inhibitors.

References

  • Title: STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS Source: CIBTech (Centre for Info Bio Technology) URL: [Link]

  • Title: Chemistry and activity of quinazoline moiety: A systematic review study Source: ResearchGate URL: [Link]

  • Title: Solubilities and Thermodynamic Properties of Gases in the Ionic Liquid 1-n-Butyl-3-methylimidazolium Hexafluorophosphate (Contextual Thermodynamic Modeling) Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

Sources

Foundational

Key Intermediates in the Production of EGFR Tyrosine Kinase Inhibitors: A Mechanistic and Synthetic Guide

Executive Summary The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) represents a watershed moment in precision oncology, particularly for non-small cell lung cancer (NSCLC). As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) represents a watershed moment in precision oncology, particularly for non-small cell lung cancer (NSCLC). As a Senior Application Scientist overseeing scale-up and process chemistry, I approach the synthesis of these life-saving therapeutics not merely as a sequence of reactions, but as a carefully orchestrated manipulation of molecular reactivity. The commercial viability and pharmacological efficacy of these drugs hinge entirely on the efficient synthesis of key structural intermediates .

This whitepaper provides an in-depth technical analysis of the core intermediates required for the production of first-generation (Erlotinib, Gefitinib) and third-generation (Osimertinib) EGFR-TKIs. By examining the causality behind specific synthetic choices and providing self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals.

Mechanistic Rationale: The Evolution of EGFR-TKIs

To understand the synthetic design of these molecules, we must first understand their biological targets. EGFR is a transmembrane receptor tyrosine kinase. Upon ligand binding, it dimerizes and autophosphorylates, triggering downstream signaling cascades (RAS/RAF/MEK) that drive cellular proliferation.

First-generation TKIs (e.g., Erlotinib) are reversible, ATP-competitive inhibitors built on a 4-anilinoquinazoline scaffold. However, the emergence of the "gatekeeper" T790M mutation increases the receptor's affinity for ATP, rendering reversible inhibitors ineffective. This necessitated the development of third-generation TKIs (e.g., Osimertinib), which utilize a pyrimidine-indole core equipped with a Michael acceptor to form an irreversible covalent bond with the Cys797 residue in the active site[1].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Extracellular) EGF->EGFR Binds TK Tyrosine Kinase Domain EGFR->TK Activation RAS Downstream Signaling (RAS/RAF/MEK) TK->RAS Phosphorylation TKI EGFR-TKIs (Gefitinib/Osimertinib) TKI->TK ATP-competitive or Covalent Inhibition Survival Tumor Cell Survival & Proliferation RAS->Survival Cascade

Fig 1. EGFR signaling pathway and the pharmacological intervention points of TKIs.

First-Generation TKIs: The Quinazoline Core (Erlotinib & Gefitinib)

Synthesis Rationale

The defining structural feature of first-generation EGFR-TKIs is the quinazoline ring. The critical node in their synthetic pathway is the generation of a 4-chloroquinazoline intermediate. The carbon at the 4-position of the quinazoline ring is highly electrophilic, making it an ideal substrate for a Nucleophilic Aromatic Substitution (S_NAr) reaction with various substituted anilines (e.g., 3-ethynylaniline for Erlotinib)[2].

The chlorination of the precursor quinazolinone is typically achieved using phosphorus oxychloride (POCl₃) or oxalyl chloride. The causality here is strictly thermodynamic: converting the highly stable amide tautomer of the quinazolinone into a reactive imidoyl chloride creates the necessary leaving group (chloride) to drive the subsequent amine coupling to completion[3].

Erlotinib_Synthesis SM 3,4-Dihydroxybenzoic Acid Alk O-Alkylation (1-chloro-2-methoxyethane) SM->Alk Cycl Nitration, Reduction & Cyclization Alk->Cycl QZ Dihydroquinazoline Core Cycl->QZ Chlor Chlorination (POCl3 + DMF) QZ->Chlor KeyInt Key Intermediate: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Chlor->KeyInt Coupling SNAr Coupling (3-Ethynylaniline) KeyInt->Coupling Final Erlotinib Hydrochloride Coupling->Final

Fig 2. Synthetic workflow for Erlotinib highlighting the 4-chloroquinazoline key intermediate.

Experimental Protocol: Synthesis of the 4-Chloroquinazoline Intermediate

The following protocol details the synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, the key intermediate for Erlotinib.

Reagents & Causality:

  • Substrate: 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1.0 eq).

  • Reagent: POCl₃ (5.0 eq) acts as both the chlorinating agent and the solvent.

  • Catalyst: Anhydrous N,N-Dimethylformamide (DMF) (0.1 eq). Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, a highly electrophilic species that accelerates the conversion of the hydroxyl tautomer to the chloride.

Step-by-Step Methodology:

  • System Preparation: Purge a dry, 3-neck round-bottom flask with inert nitrogen gas to prevent hydrolysis of the moisture-sensitive POCl₃.

  • Charging: Add the quinazolinone substrate (10.0 g, 33.9 mmol) to the flask, followed by the slow addition of POCl₃ (15.8 mL, 169.5 mmol). Add 3 drops of anhydrous DMF.

  • Reflux: Heat the reaction mixture to 75–80 °C for 3 hours. The suspension will gradually turn into a clear, pale-yellow solution as the reaction progresses.

  • Monitoring (Self-Validating Step): Pull a 50 µL aliquot, quench in ice-water, extract with ethyl acetate, and analyze via TLC (DCM:MeOH 9:1). The reaction is complete when the baseline-polar starting material is entirely consumed, replaced by a high-R_f spot.

  • Workup: Cool the mixture to room temperature. Critical Safety Step: Concentrate the mixture under reduced pressure to remove the bulk of unreacted POCl₃. Do not quench the bulk reaction directly with water, as the exothermic hydrolysis can cause violent bumping.

  • Neutralization: Dissolve the resulting syrup in strictly anhydrous dichloromethane (DCM) and pour it slowly into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃. Ensure the pH remains >7 to prevent the hydrolysis of the newly formed chloride back to the quinazolinone.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the target intermediate as an off-white solid.

Analytical Validation: The success of this step is validated by FTIR (disappearance of the broad –NH/–OH stretch at ~3100 cm⁻¹ and the strong amide carbonyl at ~1680 cm⁻¹) and ¹H-NMR (downfield shift of the quinazoline C2 proton due to the electron-withdrawing chloride).

Third-Generation TKIs: The Pyrimidine-Indole Core (Osimertinib)

Overcoming T790M Resistance

Osimertinib was rationally designed to spare wild-type EGFR while covalently binding to the Cys797 residue of the T790M mutant[4]. The synthesis of Osimertinib is highly convergent, relying on the construction of a complex amino-nitro core intermediate .

The synthetic strategy intentionally installs the reactive Michael acceptor (acrylamide) at the very last step. Causality: Acrylamides are highly susceptible to unwanted polymerization and reduction. By keeping the nitrogen masked as a nitro group until the final stages, chemists protect the molecule during the harsh S_NAr coupling steps required to build the core[5].

Osimertinib_Synthesis Int1 3-(2-Chloropyrimidin-4-yl)- 1-methyl-1H-indole Coupling1 Acid-Catalyzed Coupling Int1->Coupling1 Int2 4-Fluoro-2-methoxy- 5-nitroaniline Int2->Coupling1 KeyInt1 Fluoro-Nitro Intermediate Coupling1->KeyInt1 Coupling2 SNAr with N,N,N'-trimethylethylenediamine KeyInt1->Coupling2 KeyInt2 Advanced Key Intermediate: Amino-Nitro Core Coupling2->KeyInt2 RedAcyl 1. Reduction (Fe/NH4Cl) 2. Acylation (Acryloyl Cl) KeyInt2->RedAcyl Final Osimertinib RedAcyl->Final

Fig 3. Convergent synthesis of Osimertinib focusing on the advanced amino-nitro core intermediate.

Experimental Protocol: SNAr Coupling for the Advanced Amino-Nitro Core

This protocol details the displacement of the fluorine atom by N,N,N'-trimethylethylenediamine to form the advanced key intermediate of Osimertinib.

Reagents & Causality:

  • Substrate: N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (1.0 eq). The strongly electron-withdrawing nitro group activates the adjacent fluorine for S_NAr.

  • Nucleophile: N,N,N'-trimethylethylenediamine (1.5 eq). Causality: This specific diamine enhances aqueous solubility and interacts favorably with the solvent-exposed region of the EGFR kinase domain.

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HF byproduct without competing with the diamine nucleophile.

  • Solvent: N,N-Dimethylacetamide (DMAc). Causality: Polar aprotic solvents stabilize the negatively charged Meisenheimer complex transition state, drastically accelerating the reaction.

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve the fluoro-nitro substrate (5.0 g, 12.7 mmol) in DMAc (40 mL).

  • Reagent Addition: Add DIPEA (4.4 mL, 25.4 mmol) followed by N,N,N'-trimethylethylenediamine (2.4 mL, 19.0 mmol) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 85 °C using an oil bath. Stir continuously for 6 hours.

  • Monitoring (Self-Validating Step): Pull an aliquot and analyze via LC-MS. The reaction is complete when the mass of the starting material ([M+H]⁺ = 394) is entirely replaced by the product mass ([M+H]⁺ = 476).

  • Precipitation: Cool the reaction mixture to room temperature. Transfer the mixture to an addition funnel and add it dropwise into 400 mL of vigorously stirred, ice-cold water. The product will precipitate as a bright orange/red solid.

  • Isolation: Filter the solid through a sintered glass funnel, wash extensively with cold water (to remove residual DMAc and DIPEA salts), and dry in a vacuum oven at 50 °C for 12 hours.

Analytical Validation: The success of this displacement is unequivocally confirmed by ¹⁹F-NMR (complete disappearance of the aryl fluoride signal) and the emergence of distinct aliphatic proton signals (δ 2.20 - 2.90 ppm) corresponding to the methyl and methylene groups of the newly attached diamine chain in the ¹H-NMR spectrum.

Quantitative Data Summary

The table below summarizes the synthetic efficiency and pharmacological potency tied to these key intermediates. Notice how the structural evolution from 1st to 3rd generation drastically shifts the selectivity profile[5],[4].

TKI GenerationDrug NameTarget Mutation ProfileKey Synthetic IntermediateApprox. Overall YieldIC₅₀ (Mutant EGFR)IC₅₀ (Wild-Type EGFR)
First GefitinibExon 19 del / L858R4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline~35-40%0.2 - 0.4 nM~10 - 20 nM
First ErlotinibExon 19 del / L858R4-chloro-6,7-bis(2-methoxyethoxy)quinazoline~45-50%~2.0 nM~20 - 30 nM
Third OsimertinibT790M / Exon 19 del / L858RAmino-nitro pyrimidine-indole core~40.4%3 - 13 nM938 nM

Note: The exceptionally high IC₅₀ for wild-type EGFR in Osimertinib (938 nM) demonstrates its high selectivity, which translates clinically to a reduction in on-target, off-tumor toxicities such as severe skin rash and diarrhea.

Conclusion

The production of EGFR-TKIs relies on the flawless execution of highly convergent synthetic routes. For first-generation inhibitors, mastering the chlorination of the quinazolinone core is the operational bottleneck, requiring strict anhydrous conditions and careful thermodynamic control. For third-generation covalent inhibitors like Osimertinib, the strategic deferment of the Michael acceptor installation until the final step protects the molecule's integrity during the rigorous S_NAr couplings required to build the pyrimidine-indole core. By understanding the mechanistic causality behind these protocols, process chemists can ensure high-yield, high-purity production of these critical oncological therapeutics.

References

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism Source: Molecules (MDPI) via PubMed Central (PMC) URL:[Link]

  • Modified Synthesis of Erlotinib Hydrochloride Source: Iranian Journal of Pharmaceutical Research via PubMed Central (PMC) URL:[Link]

  • Start Selective and Rigidify: The Discovery Path toward a Next Generation of EGFR Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Technical Guide: The Evolution of Quinazolinone Scaffolds in Medicinal Chemistry

The following technical guide details the medicinal chemistry history, structural evolution, and synthetic methodologies of quinazolinone scaffolds. Executive Summary: The "Privileged" Scaffold The quinazolinone moiety (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry history, structural evolution, and synthetic methodologies of quinazolinone scaffolds.

Executive Summary: The "Privileged" Scaffold

The quinazolinone moiety (specifically the 4(3H)-quinazolinone tautomer) is recognized as a "privileged structure" in medicinal chemistry.[1] This designation, coined by Evans et al., refers to a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

This guide traces the trajectory of the scaffold from its early application in sedative-hypnotics to its dominance in oncology as a kinase inhibitor, culminating in modern applications like PROTACs (Proteolysis Targeting Chimeras).

Part 1: The Sedative Era (1950s–1980s)

Discovery of Methaqualone

While the quinazoline core was first synthesized in the late 19th century (Griess, 1869), its medicinal breakthrough occurred in 1951. Indra Kishore Kacker and Syed Husain Zaheer in India synthesized Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) while searching for antimalarials.

Mechanism of Action: GABA Modulation

Unlike the later kinase inhibitors, Methaqualone acts on the Central Nervous System (CNS).

  • Target: GABA-A Receptor (

    
    -aminobutyric acid type A).
    
  • Mode: Positive Allosteric Modulator (PAM).

  • Binding Site: Distinct from the benzodiazepine and barbiturate binding sites. It binds to the transmembrane

    
     interface.
    
  • Outcome: Increases chloride ion influx, leading to hyperpolarization and neuronal inhibition (sedation).

Clinical Lesson: While effective, Methaqualone (marketed as Quaalude/Mandrax) became a widely abused drug due to its euphoric side effects and narrow therapeutic index, leading to its global withdrawal. This highlighted the need for high selectivity in quinazolinone derivatization.

Part 2: The Kinase Revolution (1990s–Present)

The discovery that the ATP-binding pocket of protein kinases could be targeted by small heterocycles launched the "Golden Era" of quinazolines.

The 4-Anilinoquinazoline Pharmacophore

The shift from CNS agents to kinase inhibitors involved a critical structural modification: the introduction of an aromatic amine at the C4 position.

  • Lead Compounds: Gefitinib (Iressa) and Erlotinib (Tarceva).

  • Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.[2]

  • Mechanism: ATP-competitive inhibition.

Structural Logic (SAR)

The 4-anilinoquinazoline scaffold mimics the adenine ring of ATP.

  • N1 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of Met793 in the hinge region of the kinase.

  • C4-Aniline: Occupies the hydrophobic pocket; the phenyl ring allows for

    
    -stacking interactions.
    
  • C6/C7 Substituents: Solubilizing groups (e.g., morpholine-propoxy) that point towards the solvent front, improving pharmacokinetics.

Visualization of Binding Mode

The following diagram illustrates the critical binding interactions of the 4-anilinoquinazoline scaffold within the EGFR ATP-binding pocket.

SAR_Mechanism Scaffold 4-Anilinoquinazoline Core N1 N1 Nitrogen Scaffold->N1 Aniline C4-Aniline Group Scaffold->Aniline SideChains C6/C7 Solubilizing Groups (e.g., Morpholine) Scaffold->SideChains Target_Hinge EGFR Hinge Region (Met793) N1->Target_Hinge H-Bond Acceptor Target_Pocket Hydrophobic Pocket Aniline->Target_Pocket Hydrophobic/Pi-Stacking Target_Solvent Solvent Interface SideChains->Target_Solvent Solubility/PK

Caption: Pharmacophore mapping of 4-anilinoquinazolines within the EGFR kinase domain.

Comparative Potency Data

The following table compares the inhibitory profiles of first-generation quinazoline inhibitors. Note the shift in potency against mutant forms (L858R), which drives their clinical utility in Non-Small Cell Lung Cancer (NSCLC).

Table 1: Inhibitory Potency (


) of Key Quinazoline Drugs 
DrugGenerationTarget Profile

(EGFR WT)

(EGFR L858R)
Mechanism
Gefitinib 1stEGFR33 nM3–5 nMReversible
Erlotinib 1stEGFR2 nM1–2 nMReversible
Afatinib 2ndEGFR/HER20.5 nM0.4 nMIrreversible (Covalent)

Data sources: Values are representative means from aggregated biochemical assays [1][4].

Part 3: Beyond Kinases (Antifolates & Polypharmacology)

While kinase inhibition is dominant, the scaffold has proven versatile in other oncological pathways.[3]

Thymidylate Synthase Inhibition

Raltitrexed (Tomudex) utilizes a quinazolinone core (specifically a 2-methyl-4-oxo-quinazoline) to mimic the pteridine ring of folic acid.

  • Mechanism: It acts as a direct inhibitor of Thymidylate Synthase (TS), preventing the methylation of dUMP to dTMP, thereby halting DNA synthesis.

  • Structural Note: Unlike the kinase inhibitors which use the N1 for H-bonding, antifolates utilize the Glutamate tail for transport (via Reduced Folate Carrier) and the quinazolinone ring for active site binding.

Part 4: Synthetic Methodologies

Reliable access to the quinazolinone core is essential for library generation. The Niementowski Quinazoline Synthesis remains a cornerstone protocol, though modern variations utilize microwave irradiation to improve yields and reduce reaction times.

The Niementowski Reaction (Microwave Modification)

This protocol describes the condensation of anthranilic acid with formamide (or amide derivatives).

Protocol: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone

  • Reagents:

    • Anthranilic acid (1.0 equiv)

    • Formamide (excess, acts as solvent/reagent)

    • Catalyst: Ammonium acetate (optional, 0.1 equiv)

  • Setup:

    • Place reagents in a microwave-safe reaction vial (e.g., 10 mL Pyrex).

    • Seal with a pressure-relief cap.

  • Reaction:

    • Irradiate at 140–150°C (approx. 200W) for 10–15 minutes .

    • Note: Classical thermal heating requires reflux at 180°C for 4–6 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (50 mL). The product typically precipitates as a solid.

    • Filter the precipitate and wash with cold ethanol.

  • Purification:

    • Recrystallization from ethanol/DMF.

Synthetic Pathway Visualization

Synthesis_Pathway Anthranilic Anthranilic Acid (2-Aminobenzoic acid) Step1 Step 1: N-Acylation (Formation of o-amidobenzamide) Anthranilic->Step1 Amide Formamide / Amide Amide->Step1 Step2 Step 2: Cyclodehydration (Ring Closure) Step1->Step2 - H2O (Microwave/Heat) Product 4(3H)-Quinazolinone Step2->Product

Caption: Step-wise mechanism of the Niementowski cyclization.

Part 5: Future Outlook

The quinazolinone scaffold is currently evolving into Third-Generation modalities:

  • Covalent Inhibitors: Drugs like Afatinib and Osimertinib (though Osimertinib uses a pyrimidine core, it evolved from quinazoline SAR) incorporate an acrylamide "warhead" to form a covalent bond with Cys797 in the EGFR active site, overcoming resistance.

  • PROTACs: Recent literature (2024-2025) highlights quinazolinone-based PROTACs where the quinazolinone binds the target protein (e.g., BRD4 or EGFR) and is linked to an E3 ligase ligand (e.g., Thalidomide), inducing targeted protein degradation rather than simple inhibition [5].

References

  • Barker, A. J., et al. (2001). Series of papers on the discovery of Gefitinib. Bioorganic & Medicinal Chemistry Letters. Link

  • Mucha, P., et al. (2021). "Pharmacological versus Toxicological Activity of Quinazoline Derivatives". Molecules. Link

  • Raltitrexed (Tomudex) Mechanism . DrugBank Online. Link

  • Stamos, J., et al. (2002). "Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor". Journal of Biological Chemistry. Link

  • Wang, Y., et al. (2024). "Recent Advances in Quinazoline-Based PROTACs". European Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Protocol for O-alkylation of quinazolin-4(1H)-one with 1-bromo-2-methoxyethane

Application Note: Regioselective O-Alkylation of Quinazolin-4(1H)-one Executive Summary This application note details the protocol for the regioselective -alkylation of quinazolin-4(1H)-one using 1-bromo-2-methoxyethane...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective O-Alkylation of Quinazolin-4(1H)-one

Executive Summary

This application note details the protocol for the regioselective


-alkylation  of quinazolin-4(1H)-one using 1-bromo-2-methoxyethane .

The alkylation of quinazolin-4(1H)-one presents a classic challenge in heterocyclic chemistry due to lactam-lactim tautomerism . Under standard basic conditions (e.g.,


/DMF or NaH/THF), the reaction is thermodynamically driven toward 

-alkylation
, often yielding the

-isomer as the major product (>85%).

To achieve


-alkylation  (formation of the imidate ether), this protocol utilizes the Silver Carbonate (

) Method
. This approach leverages the "hard" character of the silver cation and its affinity for the halide leaving group to kinetically favor oxygenation.[1] We also provide a secondary "Industrial Workaround" (Chlorination/Displacement) for scenarios requiring

isomeric purity without chromatographic separation.[1]

Mechanistic Insight & Regioselectivity

The Challenge: Ambident Nucleophilicity

Quinazolin-4-one exists in equilibrium between the lactam (A) and lactim (B) forms. Upon deprotonation, the resulting anion is an ambident nucleophile with electron density delocalized between


 and 

.[2]
  • 
    -Alkylation (Thermodynamic Control):  Favored by soft electrophiles and polar aprotic solvents (DMF, DMSO) which solvate the cation, leaving the "softer" nitrogen anion free to attack.
    
  • 
    -Alkylation (Kinetic/Coordination Control):  Favored by "hard" electrophiles or conditions where the metal cation coordinates tightly to the leaving group (halide) and the oxygen.
    
The Solution: The Silver Effect

Using silver carbonate (


) in a non-polar solvent (Toluene or Benzene) promotes 

-alkylation via a concerted

-like transition state. The

ion acts as a Lewis acid, coordinating to the bromine of 1-bromo-2-methoxyethane. This coordination assists the leaving group departure while simultaneously directing the "hard" oxygen nucleophile to the electrophilic carbon.[1]

Figure 1: Tautomerism and Regioselective Pathways

Regioselectivity Lactam Quinazolin-4(1H)-one (Lactam Form) Anion Ambident Anion (Delocalized) Lactam->Anion Deprotonation N_Cond Standard Conditions (K2CO3 / DMF) Anion->N_Cond O_Cond Silver Conditions (Ag2CO3 / Toluene) Anion->O_Cond N_Prod N3-Alkylated Product (Thermodynamic Major) N_Cond->N_Prod Soft-Soft Interaction O_Prod O-Alkylated Product (Target Imidate) O_Cond->O_Prod Ag+ Assisted Hard-Hard Interaction

Caption: Divergent alkylation pathways. The choice of base and solvent dictates the regiochemical outcome.[1][2]

Primary Protocol: Direct Silver-Mediated -Alkylation

Objective: Direct synthesis of 4-(2-methoxyethoxy)quinazoline.

Materials
  • Substrate: Quinazolin-4(1H)-one (

    
     equiv.)
    
  • Reagent: 1-bromo-2-methoxyethane (

    
     equiv.)
    
  • Promoter/Base: Silver Carbonate (

    
    ) (
    
    
    
    equiv.)[1]
  • Solvent: Toluene (Anhydrous) - Preferred over Benzene for safety.

  • Atmosphere: Nitrogen or Argon.[1][3]

Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Charging: Add Quinazolin-4(1H)-one (

    
     g, 
    
    
    
    mmol) and
    
    
    (
    
    
    g,
    
    
    mmol) to the flask.
  • Solvation: Add anhydrous Toluene (

    
     mL). Stir at room temperature for 15 minutes to ensure suspension homogeneity.
    
    • Note: The reaction is heterogeneous; efficient stirring is critical.[1]

  • Reagent Addition: Add 1-bromo-2-methoxyethane (

    
     g, 
    
    
    
    mmol) dropwise via syringe.
  • Reaction: Heat the mixture to Reflux (

    
    C) . Maintain reflux for 12–16 hours .
    
    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1).[1] The

      
      -alkylated product typically has a higher 
      
      
      
      than the
      
      
      -alkylated byproduct.
  • Workup:

    • Cool the mixture to room temperature.

    • Filtration: Filter the suspension through a pad of Celite to remove silver salts (

      
      , unreacted 
      
      
      
      ).[1] Wash the pad with EtOAc (
      
      
      mL).[1]
    • Safety: Dispose of silver waste in a dedicated heavy metal container.[1]

  • Purification:

    • Concentrate the filtrate under reduced pressure.[1]

    • Purify via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Gradient 10%

      
       40% EtOAc in Hexanes.
      
    • Result: The

      
      -isomer elutes first (less polar), followed by the 
      
      
      
      -isomer.
Expected Yields
  • 
    -Isomer:  60–75%
    
  • 
    -Isomer:  10–20%
    

Alternative Protocol: The "Industrial" Route ( )

Use this if


 purity is required and chromatographic separation of isomers is difficult.[1]

This method avoids the N/O selectivity issue entirely by converting the oxygen to a leaving group (Cl) first.[1]

  • Chlorination: Reflux Quinazolin-4(1H)-one in

    
     (neat) for 2 hours. Evaporate excess 
    
    
    
    .[1] Neutralize with saturated
    
    
    .[1][3] Extract to yield 4-chloroquinazoline .
  • Displacement:

    • Dissolve 2-methoxyethanol (

      
       equiv.) in THF.
      
    • Add NaH (

      
       equiv.)[1] at 
      
      
      
      C to form the alkoxide.[1]
    • Add 4-chloroquinazoline. Stir at RT or mild heat (

      
      C) for 2 hours.
      
    • Result: Exclusive formation of the

      
      -ether product.
      

Quality Control: Distinguishing Isomers

Correct structural assignment is critical.[1][4]


- and 

-isomers have distinct spectroscopic signatures.

Table 1: NMR Diagnostic Data

Feature

-Alkylated Product
(Target)

-Alkylated Product
(Byproduct)

NMR (

)

4.6 – 4.8 ppm
(Deshielded by Oxygen)

4.1 – 4.3 ppm
(Shielded by Nitrogen)

NMR (C4)

166–167 ppm
(Imidate Carbon)

160–162 ppm
(Carbonyl Carbon)
IR Spectroscopy Strong bands at 1300–1100 cm

(C-O-C)
Strong band at

1670 cm

(C=O stretch)
TLC (

)
Higher (Less Polar)Lower (More Polar)

Experimental Workflow Diagram

Workflow Start Start: Quinazolinone + Ag2CO3 in Toluene Add Add 1-bromo-2-methoxyethane Start->Add Reflux Reflux 110°C (16h) Add->Reflux Filter Filter through Celite (Remove Ag salts) Reflux->Filter Conc Concentrate Filtrate Filter->Conc Purify Column Chromatography (EtOAc/Hexane) Conc->Purify End Pure 4-(2-methoxyethoxy)quinazoline Purify->End

Caption: Step-by-step workflow for the Silver Carbonate mediated synthesis.

Troubleshooting & Optimization

  • Low Conversion: Ensure the Toluene is anhydrous.[1] Moisture "kills" the reaction by solvating the silver or hydrolyzing the bromide.[1]

  • High

    
    -Alkylation:  If the 
    
    
    
    -isomer ratio increases, check the quality of the
    
    
    . Old/blackened silver salts lose efficacy.[1] Ensure the reaction is protected from light (wrap flask in foil), as silver salts are photosensitive.
  • Stuck on Column: The product is a basic ether.[1] If streaking occurs on silica, add 1% Triethylamine (TEA) to the eluent.

References

  • Mechanism of Silver Selectivity: H. Kornblum, et al.[1] "The Mechanism of the Reaction of Silver Salts with Alkyl Halides. The Question of Electrophilic Assistance by Silver Ions." Journal of the American Chemical Society, 1963.[1]

  • Silver Carbonate Protocols for Lactams: M. L. Huang, et al. "Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones."[5] Tetrahedron Letters, 2009.[1]

  • NMR Characterization of N vs O Isomers: Vanderveken, P., et al. "Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinazolin-4-ol derivatives."[4] European Journal of Medicinal Chemistry, 2017.[1][4]

  • General Quinazoline Synthesis Review: M. Asif. "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives." International Journal of Medicinal Chemistry, 2014.[1]

Sources

Application

Chlorination of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one using thionyl chloride

Executive Summary The conversion of 7-(2-methoxyethoxy)quinazolin-4(1H)-one (SM) to 4-chloro-7-(2-methoxyethoxy)quinazoline is a pivot-point transformation in the synthesis of EGFR inhibitors, including Gefitinib and Erl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 7-(2-methoxyethoxy)quinazolin-4(1H)-one (SM) to 4-chloro-7-(2-methoxyethoxy)quinazoline is a pivot-point transformation in the synthesis of EGFR inhibitors, including Gefitinib and Erlotinib derivatives. While the reaction appears deceptively simple, it sits in a "process dead zone": the starting material is highly crystalline and insoluble, while the product is a moisture-sensitive imidoyl chloride prone to rapid hydrolysis.

This guide details an optimized protocol using thionyl chloride (


)  activated by N,N-dimethylformamide (DMF) . Unlike generic chlorination procedures, this protocol addresses the specific solubility challenges of the quinazolinone core and provides a self-validating workup strategy to minimize reversion to the starting material.

Mechanistic Principles: The Vilsmeier-Haack Activation

The reaction does not proceed efficiently via direct nucleophilic attack of the quinazolinone oxygen on thionyl chloride due to the low nucleophilicity of the amide-like carbonyl. The addition of catalytic DMF is mandatory.

The Catalytic Cycle:

  • Activation: DMF reacts with

    
     to form the highly electrophilic Vilsmeier-Haack (chloroiminium) reagent .
    
  • Attack: The quinazolinone carbonyl oxygen attacks the chloroiminium species, forming an activated O-formyl-imidoyl intermediate.

  • Substitution: A chloride ion displaces the leaving group, generating the 4-chloroquinazoline and regenerating DMF.

This mechanism allows the reaction to proceed at lower temperatures and faster rates than neat


 alone, preventing thermal decomposition of the ether side chain.
Diagram 1: Reaction Mechanism

G DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation SOCl2 SOCl2 SOCl2->Vilsmeier Inter Activated Intermediate (O-Imidoyl Species) Vilsmeier->Inter Transfers Cl SM Quinazolinone (SM) (Tautomeric Keto form) SM->Inter Nucleophilic Attack Product 4-Chloroquinazoline (Product) Inter->Product Cl- Displacement Byproducts SO2 (g) + HCl (g) Inter->Byproducts

Caption: Catalytic cycle showing DMF activation of Thionyl Chloride to form the reactive Vilsmeier species.

Critical Process Parameters (CPPs)

The following parameters define the operational window for high conversion (>98%).

ParameterRangeOptimalRationale
Stoichiometry (

)
5.0 – 15.0 eq10.0 eq Excess acts as solvent to solubilize the SM and drive equilibrium.
Catalyst (DMF) 0.05 – 0.5 eq0.1 eq (Cat.) Sufficient to form Vilsmeier reagent; excess complicates workup.
Temperature 60°C – RefluxReflux (~76°C) Required to overcome the high lattice energy of the quinazolinone crystal.
Reaction Time 1 – 6 Hours3 Hours Extended reflux (>6h) risks cleavage of the methoxyethoxy ether chain.
Atmosphere

or Ar
Strictly Anhydrous Moisture destroys the reagent and hydrolyzes the product immediately.

Detailed Experimental Protocol

Safety Warning: Thionyl chloride reacts violently with water and releases toxic


 and 

gases.[1][2] All operations must be performed in a fume hood with a scrubber system.
Phase A: Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF), reflux condenser, and stir bar. Assemble under a positive pressure of dry Nitrogen.

  • Charging: Charge 7-(2-methoxyethoxy)quinazolin-4(1H)-one (10.0 g, 45.4 mmol) into the RBF.

  • Reagent Addition:

    • Add Thionyl Chloride (33 mL, ~450 mmol, 10 eq) carefully. The SM will likely remain a suspension.

    • Add DMF (0.35 mL, 4.5 mmol, 0.1 eq) dropwise. Note: Gas evolution (HCl/SO2) will begin immediately.

  • Reaction:

    • Heat the mixture to reflux (oil bath set to 85°C).

    • Stir vigorously. The suspension should clear to a yellow/orange homogenous solution within 30–60 minutes.

    • Maintain reflux for 3 hours .

Phase B: Monitoring & Workup (The "Toluene Chase")

Direct aqueous quench is dangerous and leads to product hydrolysis. This "Toluene Chase" method is the industry standard for imidoyl chlorides.

  • Concentration: Remove the heating bath. Equip the flask for distillation (or use a rotovap with a base trap). Distill off the excess

    
     under reduced pressure (40-50°C).
    
  • Azeotropic Drying:

    • Add Anhydrous Toluene (50 mL) to the residue.

    • Concentrate to dryness again.

    • Repeat this step twice. This ensures complete removal of

      
       and HCl, leaving the product as a hydrochloride salt or free base solid.
      
  • Neutralization (Critical):

    • Resuspend the yellow solid residue in Dichloromethane (DCM) (100 mL).

    • Cool to 0°C.

    • Slowly add Saturated Aqueous

      
        (100 mL) with rapid stirring. Caution: CO2 evolution.
      
    • Stir for only 10 minutes (minimize contact time with water).

  • Isolation:

    • Separate the organic layer immediately.

    • Extract the aqueous layer once with DCM (30 mL).

    • Combine organics, dry over Anhydrous

      
       , and filter.
      
    • Concentrate in vacuo to yield the product as an off-white to yellow solid.

Diagram 2: Process Workflow

Workflow Start Start: Dry SM + Inert Gas React Add SOCl2 + DMF (cat) Reflux 3h Start->React Strip Distill excess SOCl2 (Vacuum) React->Strip Chase Toluene Chase (x2) Remove residual acid Strip->Chase Quench Dissolve in DCM Wash w/ cold NaHCO3 Chase->Quench Dry Dry (MgSO4) & Concentrate Quench->Dry End Product: 4-Chloroquinazoline (Store under Ar at -20°C) Dry->End

Caption: Step-by-step workflow emphasizing the removal of thionyl chloride prior to aqueous contact.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (SM remains) Inactive ReagentEnsure

is colorless (distill if yellow/red) and DMF is anhydrous.
Product reverts to SM during workup HydrolysisReduce contact time with aqueous base. Use cold (

C)

. Do not use NaOH (too harsh).
Dark/Black Reaction Mixture Thermal DecompositionReduce oil bath temperature. Ensure reaction time does not exceed 4 hours.
Low Yield after Toluene Chase Product VolatilityThe product is not volatile, but mechanical loss can occur. Ensure the residue is fully resolubilized in DCM.

Self-Validating Check: Take a small aliquot of the reaction mixture before workup, blow dry with nitrogen, and dissolve in anhydrous Methanol. Inject into HPLC.

  • If Product is present: It will convert to the 4-Methoxy derivative (displacement of Cl by MeOH).

  • If SM is present: It will remain as the Quinazolinone (Mass M+1).

  • This confirms conversion without risking hydrolysis during the check.

References

  • Chandregowda, V., et al. (2009). "Synthesis of Erlotinib: A convergent approach." Organic Process Research & Development.

  • Knesl, P., et al. (2006). "Improved synthesis of substituted 6,7-dihydroxy-4-quinazolineamines: tandutinib, erlotinib and gefitinib."[3] Molecules, 11(4), 286-297.[3]

  • Schnur, R. C., et al. (1998). "ErbB-1 inhibitors."[4] U.S. Patent 5,747,498.[5] (Foundational patent for Erlotinib chemistry).

  • Rao, D. R., et al. (2007). "Process for the preparation of Erlotinib." WO Patent 2007/138612.[5] (Details industrial chlorination protocols).

  • Occupational Safety and Health Administration (OSHA). "Thionyl Chloride Safety Data Sheet."

Sources

Method

Application Note: Recrystallization Strategies for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one

This Application Note and Protocol details the purification of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one (and its tautomer, 4(3H)-one), a critical scaffold in the synthesis of Tyrosine Kinase Inhibitors (TKIs). Abstract &...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the purification of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one (and its tautomer, 4(3H)-one), a critical scaffold in the synthesis of Tyrosine Kinase Inhibitors (TKIs).

Abstract & Scope

The purity of the quinazolinone core is the rate-limiting factor in the downstream synthesis of EGFR inhibitors. 7-(2-Methoxyethoxy)quinazolin-4(1H)-one presents unique purification challenges due to its amphiphilic nature—possessing both a polar hydrogen-bonding core and a flexible ether tail. This guide provides a definitive solvent selection strategy, experimental protocols for recrystallization, and troubleshooting steps to achieve >99.5% HPLC purity.

Chemical Context & Solubility Theory

The Molecule
  • Compound: 7-(2-Methoxyethoxy)quinazolin-4(1H)-one

  • Tautomerism: Exists in equilibrium between the lactam (4(3H)-one, favored in solid state) and lactim (4-hydroxy) forms.

  • Impurity Profile: Common impurities include unreacted anthranilic acid derivatives, thermal degradation products (oligomers), and inorganic salts from the cyclization step (e.g., Niementowski reaction).

Solubility Thermodynamics

The quinazolinone scaffold is characterized by high lattice energy (typically MP >180°C), making it sparingly soluble in common organic solvents at room temperature.

  • The "Like-Dissolves-Like" Trap: While the ether tail suggests solubility in ethers, the rigid heterocyclic core dominates the physical properties.

  • Ideal Solvent Characteristics: High dielectric constant to disrupt dimer formation (H-bonds) and a boiling point >75°C to ensure sufficient solubility differential between hot and cold states.

Solvent Class Assessment
Solvent ClassExamplesSuitabilityMechanism of Action
Nitriles Acetonitrile (ACN) Excellent High dipole moment dissolves the core at reflux; poor solubility at RT forces crystallization.
Alcohols Ethanol, 2-MethoxyethanolGood H-bond disruption. 2-Methoxyethanol mimics the side chain (high solubility) but is toxic.
Amides DMF, NMPPoor for Cryst. Too powerful; compound often remains soluble or oils out upon anti-solvent addition.
Acids Acetic AcidVariable Forms salts/solvates. Good for initial purification but requires neutralization.

Experimental Protocols

Protocol A: Solvent Screening (Small Scale)

Objective: Determine the optimal solvent system for a specific crude batch.

  • Preparation: Place 100 mg of crude solid into 5 separate HPLC vials.

  • Solvent Addition: Add 1.0 mL of the following solvents to respective vials:

    • Vial A: Acetonitrile

    • Vial B: Ethanol (Absolute)

    • Vial C: 2-Propanol (IPA)

    • Vial D: Toluene

    • Vial E: Water (Control)

  • Heating: Heat blocks to reflux temperature for each solvent (or 100°C).

  • Observation:

    • Clear Solution: Ideal candidate.

    • Suspension: Low solubility (requires more solvent or stronger solvent).

    • Oiling Out: Impurity level too high or solvent too non-polar.

  • Cooling: Allow to cool to RT over 1 hour. Observe crystal habit (needles vs. amorphous).

Protocol B: Large-Scale Recrystallization (Recommended)

Based on the structural analogy to Erlotinib intermediates (6,7-bis substituted), Acetonitrile is the gold standard for balancing yield and purity.

Reagents:

  • Crude 7-(2-Methoxyethoxy)quinazolin-4(1H)-one

  • Solvent: Acetonitrile (HPLC Grade)

  • Wash Solvent: Diethyl Ether or cold Acetonitrile

Step-by-Step Methodology:

  • Slurry Formation:

    • Charge the crude solid into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Acetonitrile (10 volumes, i.e., 10 mL per 1 g of solid). Note: If the solid is very crude, start with 5 volumes.

  • Dissolution (Reflux):

    • Heat the mixture to reflux (82°C).

    • Stir vigorously. The solution should become clear or slightly hazy (if inorganic salts are present).

    • Checkpoint: If the solid does not dissolve after 15 mins at reflux, add Acetonitrile in 1-volume increments until dissolution is complete.

  • Hot Filtration (Critical for Clarity):

    • If insoluble black specks or turbidity persist (Pd residues or salts), filter the hot solution through a pre-heated Celite pad or sintered glass funnel.

    • Safety: Ensure receiving flask is pre-warmed to prevent premature crystallization in the stem.

  • Controlled Crystallization:

    • Remove heat and allow the flask to cool to room temperature slowly (over 2–3 hours). Rapid cooling traps impurities.

    • Once at RT, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash: Rinse the filter cake with 2 volumes of cold Acetonitrile, followed by 2 volumes of Diethyl Ether (to remove residual high-boiling solvent).

  • Drying:

    • Dry in a vacuum oven at 50°C for 12 hours.

    • Validation: Check melting point (Target: >180°C, sharp range) and HPLC purity.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and workflow for the purification process.

RecrystallizationWorkflow Start Crude 7-(2-Methoxyethoxy) quinazolin-4(1H)-one SolventSelect Solvent Selection: Acetonitrile (Primary) Ethanol (Secondary) Start->SolventSelect Reflux Heat to Reflux (80-100°C) SolventSelect->Reflux CheckDissolve Complete Dissolution? Reflux->CheckDissolve AddSolvent Add Solvent (+1 vol) CheckDissolve->AddSolvent No HotFilter Hot Filtration (Remove insolubles) CheckDissolve->HotFilter Yes AddSolvent->Reflux Cooling Controlled Cooling (RT -> 0°C) HotFilter->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash Cake: 1. Cold ACN 2. Et2O Filter->Wash Dry Vacuum Dry @ 50°C Wash->Dry

Caption: Optimized workflow for the purification of quinazolinone intermediates, prioritizing Acetonitrile as the solvent of choice.

Impurity Fate Mapping

Understanding where impurities go is vital for validation.

ImpurityFate cluster_filter Hot Filtration Step Crude Crude Mixture MotherLiquor Mother Liquor (Filtrate) Crude->MotherLiquor Removes Product Crystalline Product Crude->Product Yields Impurity1 Unreacted Anilines MotherLiquor->Impurity1 Impurity2 Oligomers/Tars MotherLiquor->Impurity2 Impurity3 Regioisomers MotherLiquor->Impurity3 Impurity4 Inorganic Salts

Caption: Fate of common impurities during the recrystallization process. Polar/ionic impurities are removed via hot filtration or remain in the mother liquor.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Impurity profile is too high (lowers MP) or solvent is too polar.1. Decant solvent. 2. Triturate oil with Diethyl Ether to induce solidification. 3. Restart recrystallization with more dilute conditions.
Low Yield Product is too soluble in cold solvent.1. Concentrate mother liquor to half volume and re-cool. 2. Add an anti-solvent (e.g., Water to ACN, or Hexane to Toluene) dropwise.
Colored Product Oxidized impurities trapped in crystal lattice.Add activated charcoal (5 wt%) during the reflux step, stir for 10 mins, then hot filter.
Gel Formation Rapid cooling caused amorphous precipitation.Re-heat to reflux and cool much slower (wrap flask in foil/towel).

References

  • Chandregowda, V. et al. (2009). Synthesis and evaluation of 2-substituted-quinazolin-4(3H)-ones as angiotensin II receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link (Describes general quinazolinone purification via ethanol/ACN).

  • Knesl, P. et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. Link (Authoritative source on 6,7-bis(methoxyethoxy) analog purification using Acetonitrile).

  • Connolly, D. J. et al. (2005). Process for the synthesis of quinazoline derivatives. US Patent 5,747,498.[1] Link (Industrial scale purification protocols).

  • Armarego, W. L. F. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Application

Application Note: HPLC Method Development for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one

Abstract & Scope This Application Note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one (hereafter referred...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one (hereafter referred to as 7-MEQ ).

7-MEQ is a critical pharmacophore intermediate used in the synthesis of second-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), such as Gefitinib and Erlotinib analogs.[1] Its purity is critical, as the quinazolinone core is prone to specific degradation pathways (hydrolysis, oxidation) that can propagate toxic impurities into the final Active Pharmaceutical Ingredient (API).

This guide addresses the specific challenges of analyzing 7-MEQ:

  • Solubility: Poor aqueous solubility requiring specific diluents.[1]

  • Peak Tailing: Interaction of the basic quinazoline nitrogens with silanol groups.[2]

  • Detection: Optimizing UV wavelengths for high sensitivity.

Physicochemical Assessment & Strategy

Before method development, we must understand the analyte's behavior.

PropertyValue (Approx.)Impact on Method
Structure Quinazolinone core + Ether tailHydrophobic core, polar tail.[1]
pKa ~2.5 (N1 protonation), ~9.0 (Amide/Enol)Critical: Mobile phase pH must be controlled.[1] Acidic pH (< 3.[1]0) keeps N1 protonated, reducing secondary interactions.
LogP 1.5 – 2.0Moderately lipophilic.[1] C18 is the ideal stationary phase.
UV Max 250-254 nm, 330 nm254 nm provides the highest sensitivity for the aromatic core.
Method Development Logic (Causality)[1]
  • Stationary Phase: A standard C18 column is selected, but it must be highly end-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1] Non-end-capped columns will result in severe peak tailing due to the interaction between the basic nitrogen of the quinazoline ring and acidic silanols on the silica support.

  • Mobile Phase Modifier: We utilize Ammonium Formate / Formic Acid (pH 3.5) .[1]

    • Why? At pH 3.5, the basic nitrogens are protonated, improving solubility. Furthermore, the formate buffer suppresses the ionization of residual silanols, sharpening the peak shape.

  • Diluent: The sample is insoluble in pure water. A mixture of 50:50 Methanol:Water or DMSO is required to prevent precipitation in the injector.

Visualizing the Workflow

The following diagram outlines the logical flow of the method development process, highlighting the decision gates used to arrive at the final protocol.

MethodDevFlow Start Analyte Assessment (7-MEQ) Solubility Solubility Check (DMSO/MeOH req.) Start->Solubility ColumnSel Column Selection (C18 End-capped) Solubility->ColumnSel pH_Screen pH Screening ColumnSel->pH_Screen Acidic Acidic (pH 3.0) Good Peak Shape pH_Screen->Acidic Protonation Neutral Neutral (pH 7.0) Severe Tailing pH_Screen->Neutral Silanol Interaction GradientOpt Gradient Optimization (5% -> 95% B) Acidic->GradientOpt FinalMethod Final Protocol Validation GradientOpt->FinalMethod

Caption: Decision tree for 7-MEQ method development, emphasizing the critical pH selection step to avoid peak tailing.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 7-(2-Methoxyethoxy)quinazolin-4(1H)-one (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer Reagents: Ammonium Formate (AR Grade), Formic Acid (98%).[1]

Chromatographic Conditions
ParameterSettingRationale
Instrument HPLC with PDA/UV DetectorStandard configuration.
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)Balances resolution and backpressure. High surface coverage prevents tailing.[1]
Column Temp 35°CImproves mass transfer and peak symmetry.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Injection Vol 5.0 µLLow volume prevents solvent effects (broadening) from the DMSO/MeOH diluent.[1]
Detection UV @ 254 nm (Bandwidth 4 nm)Max absorbance of quinazoline core.[1]
Mobile Phase A 10mM Ammonium Formate, pH 3.5 (adj. with Formic Acid)Buffering capacity and ion suppression.
Mobile Phase B AcetonitrileStrong elution strength for lipophilic impurities.[1]
Gradient Program

The gradient is designed to retain the moderately polar 7-MEQ while eluting highly lipophilic dimers or starting materials later.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration / Injection
2.009010Isocratic hold for polar impurities
15.001090Linear ramp to elute 7-MEQ and hydrophobics
20.001090Wash step
20.109010Return to initial
25.009010Re-equilibration
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 7-MEQ into a 10 mL flask. Dissolve in 2 mL DMSO. Sonicate for 5 mins. Make up to volume with Methanol.[1]

  • Working Standard (50 µg/mL): Dilute the Stock Solution with Mobile Phase A:Acetonitrile (50:50) .

    • Note: Do not use 100% water as diluent; the compound will crash out.

Validation & System Suitability

To ensure the method is "self-validating" during routine use, the following System Suitability Test (SST) criteria must be met before analyzing samples.

System Suitability Specifications
ParameterAcceptance CriteriaTypical Result
Retention Time (RT) 8.0 ± 1.0 min8.2 min
Theoretical Plates (N) > 5,000~8,500
Tailing Factor (T) < 1.51.1
Precision (%RSD) < 2.0% (n=6 injections)0.4%
Linearity & Range
  • Range: 0.5 µg/mL (LOQ) to 100 µg/mL.

  • Correlation Coefficient (R²): > 0.999.[1][3]

Impurity Profiling Logic

Understanding where 7-MEQ fits in the synthesis pathway helps identify potential impurities. 7-MEQ is typically synthesized by cyclizing an anthranilic acid derivative or by alkylating a 7-hydroxyquinazolinone.[1]

SynthesisPath SM1 7-Hydroxy-quinazolinone (Starting Material) Product 7-MEQ (Target Analyte) SM1->Product K2CO3, DMF Reagent 1-Bromo-2-methoxyethane (Alkylating Agent) Reagent->Product Impurity1 O-Alkylation Dimer (Impurity) Product->Impurity1 Over-alkylation (Trace)

Caption: Synthesis pathway showing the relationship between the starting material (likely to elute early) and the target 7-MEQ.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Solvent mismatch.The sample diluent (100% MeOH or DMSO) is too strong compared to the initial mobile phase (10% ACN).[1] Fix: Dilute sample 1:1 with water or buffer.
Broad Tailing Secondary silanol interactions.[1][2]Column age or insufficient buffer strength. Fix: Replace column or increase Ammonium Formate conc. to 20mM.
RT Drifting pH instability.[1]Volatile buffer evaporation.[1] Fix: Prepare fresh buffer daily; ensure pH is strictly 3.[1]5.

References

  • BenchChem. (2025).[1][2] Method development for the analysis of Quinazoline derivatives by HPLC. Retrieved from [1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General authoritative text on C18 column selection and mobile phase pH optimization).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Quinazolinone Derivatives. Retrieved from [1]

  • ResearchGate. (2024).[1] HPLC analysis of 125I labeled quinazoline derivatives. (Demonstrates solubility and retention behavior of methoxyethoxy-substituted quinazolines). Retrieved from

Sources

Method

Scalable Process Chemistry for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one: An In-depth Technical Guide

Introduction The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5] Specifically, 7-(2-Methoxyethoxy)quinazolin-4(1H)-one is a key intermediate in the synthesis of several targeted therapies. Its scalable and efficient synthesis is therefore of paramount importance for the pharmaceutical industry to ensure a reliable and cost-effective supply of these life-saving medicines.

This technical guide provides a comprehensive overview of a scalable process for the synthesis of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed, step-by-step protocols, and discuss critical process parameters for successful scale-up. This document is intended for researchers, scientists, and drug development professionals seeking to implement a robust and efficient manufacturing process for this vital pharmaceutical intermediate.

Synthetic Strategy: A Two-Step Approach

A convergent and highly efficient two-step synthetic strategy has been developed for the large-scale production of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one. This approach prioritizes the use of readily available starting materials, straightforward reaction conditions, and high-yielding transformations to ensure process scalability and economic viability.

The overall synthetic transformation can be visualized as follows:

Synthetic_Pathway A 2-Amino-4-hydroxybenzonitrile C 2-Amino-4-(2-methoxyethoxy)benzonitrile A->C Williamson Ether Synthesis B 1-Bromo-2-methoxyethane B->C E 7-(2-Methoxyethoxy)quinazolin-4(1H)-one C->E Cyclization D Formic Acid D->E

Figure 1: Overall synthetic scheme for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one.

The synthesis commences with the readily available starting material, 2-amino-4-hydroxybenzonitrile. The first key transformation is a Williamson ether synthesis to introduce the 2-methoxyethoxy side chain at the 7-position. This is followed by a cyclization reaction with formic acid to construct the quinazolinone ring system, yielding the final product.

Part 1: Synthesis of 2-Amino-4-(2-methoxyethoxy)benzonitrile

The initial step involves the alkylation of the phenolic hydroxyl group of 2-amino-4-hydroxybenzonitrile with 1-bromo-2-methoxyethane. This reaction proceeds via a classic Williamson ether synthesis mechanism.

Mechanistic Considerations

The Williamson ether synthesis is a well-established and reliable method for forming ethers. The reaction involves the deprotonation of the alcohol (in this case, the phenol) to form an alkoxide, which then acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide.

The choice of a suitable base is critical to ensure efficient deprotonation of the phenol without promoting unwanted side reactions. A moderately strong base, such as potassium carbonate, is typically employed. The use of a polar aprotic solvent, like dimethylformamide (DMF), facilitates the reaction by solvating the cation of the base and increasing the nucleophilicity of the phenoxide.

Experimental Protocol: Synthesis of 2-Amino-4-(2-methoxyethoxy)benzonitrile

Materials:

Reagent/SolventMolecular WeightQuantityMoles
2-Amino-4-hydroxybenzonitrile134.14 g/mol 100.0 g0.745 mol
1-Bromo-2-methoxyethane138.99 g/mol 124.3 g0.894 mol
Potassium Carbonate (K₂CO₃)138.21 g/mol 154.5 g1.118 mol
Dimethylformamide (DMF)-1.0 L-

Procedure:

  • To a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-amino-4-hydroxybenzonitrile (100.0 g, 0.745 mol) and dimethylformamide (1.0 L).

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Add potassium carbonate (154.5 g, 1.118 mol) to the solution in one portion.

  • Slowly add 1-bromo-2-methoxyethane (124.3 g, 0.894 mol) to the reaction mixture dropwise over 30 minutes.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (2.0 L) with vigorous stirring.

  • The product will precipitate as a solid. Filter the solid and wash it thoroughly with water (3 x 500 mL).

  • Dry the solid under vacuum at 50 °C to a constant weight to afford 2-amino-4-(2-methoxyethoxy)benzonitrile as an off-white to pale yellow solid.

Expected Yield: 90-95% Purity (by HPLC): >98%

Part 2: Synthesis of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one

The final step in the sequence is the cyclization of the intermediate, 2-amino-4-(2-methoxyethoxy)benzonitrile, with formic acid to form the desired quinazolinone ring. This transformation is a well-precedented and robust method for the synthesis of quinazolin-4(1H)-ones from 2-aminobenzonitriles.[2][6][7]

Mechanistic Considerations

The reaction proceeds through an initial formylation of the amino group of the benzonitrile by formic acid. This is followed by an intramolecular cyclization, where the nitrogen of the formamide attacks the nitrile carbon. A subsequent tautomerization then leads to the formation of the stable quinazolinone ring system.

Cyclization_Mechanism A 2-Amino-4-(2-methoxyethoxy) benzonitrile B Formylated Intermediate A->B Formylation C Cyclized Intermediate B->C Intramolecular Cyclization D 7-(2-Methoxyethoxy) quinazolin-4(1H)-one C->D Tautomerization

Figure 2: Proposed mechanism for the cyclization step.

Experimental Protocol: Synthesis of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one

Materials:

Reagent/SolventMolecular WeightQuantityMoles
2-Amino-4-(2-methoxyethoxy)benzonitrile192.22 g/mol 100.0 g0.520 mol
Formic Acid (98-100%)46.03 g/mol 500 mL-

Procedure:

  • To a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-amino-4-(2-methoxyethoxy)benzonitrile (100.0 g, 0.520 mol).

  • Carefully add formic acid (500 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a large beaker containing ice-water (2.0 L) with vigorous stirring.

  • The product will precipitate as a white to off-white solid.

  • Filter the solid and wash it thoroughly with water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum at 60-70 °C to a constant weight to afford 7-(2-Methoxyethoxy)quinazolin-4(1H)-one.

Expected Yield: 92-97% Purity (by HPLC): >99%

Process Optimization and Scalability Considerations

For a successful and safe scale-up of this process, several key parameters must be carefully controlled:

  • Temperature Control: Both reaction steps require precise temperature control. Exothermic events, although not significant in these particular transformations, should always be a consideration during scale-up. Adequate heating and cooling capacity of the reactor is essential.

  • Reagent Addition: The dropwise addition of 1-bromo-2-methoxyethane in the first step is important to control the reaction rate and prevent potential side reactions. On a larger scale, this should be done using a calibrated addition pump.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and optimal heat transfer, especially in the heterogeneous mixture of the first step. The use of a properly sized and designed agitator is critical in a large-scale reactor.

  • Work-up and Isolation: The precipitation and filtration steps are key to obtaining a high-purity product. The volume of water used for precipitation and washing should be scaled proportionally. Efficient filtration and drying equipment are necessary for large-scale production.

  • Safety: Formic acid is corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. The reaction with formic acid should be conducted under a fume hood.

Conclusion

The described two-step synthetic route provides a highly efficient, scalable, and cost-effective method for the production of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one. The use of readily available starting materials, mild reaction conditions, and high-yielding transformations makes this process well-suited for industrial-scale manufacturing. By carefully controlling the critical process parameters outlined in this guide, researchers and drug development professionals can confidently implement this robust synthesis to support the development and commercialization of important quinazolinone-based therapeutics.

References

  • Process for the preparation of quinazolinone deriv
  • Meftah, O. N., Ali, A., & Al-kaf, A. G. (n.d.).
  • Hua, F., Cui, X., Ban, Z., Lu, G., Luo, N., & Huang, G. (n.d.). Synthesis of Quinazolin-4(1H)
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC.
  • Kirinde, P. T., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. (n.d.). SciSpace.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PMC.
  • (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives.
  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). PMC.
  • Gupta, M., & Dhanawat, S. (2023). QUINAZOLINONE: PHARMACOPHORE WITH ENDLESS PHARMACOLOGICAL ACTIONS.
  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. CN112500341B.
  • Ghorab, M. M., et al. (2013). Synthesis and pharmacophore modeling of novel quinazolines bearing a biologically active sulfonamide moiety. Acta Pharmaceutica.
  • Mostafavi, H., Islami, M. R., Khabazzadeh, H., & Khaleghi, M. (n.d.). Synthesis of quinazoline‐4‐one derivatives (7 a‐e).
  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. (n.d.).
  • Mao, S., Luo, K., Wang, L., Zhao, H.-Y., Shergalis, A., Xin, M., Neamati, N., Jin, Y., & Zhang, S.-Q. (2019).
  • N- and / or O- Alkylation of Quinazolinone Deriv
  • Nathubhai, A., Patterson, R., Woodman, T. J., Sharp, H. E. C., Chui, M. T. Y., Chung, H. H. K., Lau, S. W. S., Zheng, J., Lloyd, M. D., Thompson, A. S., & Threadgill, M. D. (2011). N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. PubMed.
  • 2-Amino-4-methoxybenzonitrile. (n.d.). PubChem.
  • Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. (n.d.). PMC.
  • (2025). N- and / or O- Alkylation of Quinazolinone Derivatives.
  • 2 - Amino-4,5-Bis(2-Methoxyethoxy)Benzonitrile, Industrial Grade. (n.d.).
  • 4-Amino-2-Methoxy-Benzonitrile. (2024). ChemBK.
  • Kettle, J. G., Anjum, R., Barry, E., Bhavsar, D., Brown, C., Boyd, S., Campbell, A., Goldberg, K., Grondine, M., Guichard, S., Hardy, C. J., Hunt, T., Jones, R. D. O., Li, X., Moleva, O., Ogg, D., Overman, R. C., Packer, M. J., Pearson, S., … Ye, Y. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. PubMed.
  • Al-Sanea, M. M., Hafez, H. M., Mohamed, A. A., El-Shafey, H. W., Elgazar, A. A., Tawfik, S. S., Ewes, W. A., Hussein, S., Alsahli, T. G., & Hamdi, A. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.
  • Hicks, F., Hou, Y., Langston, M., McCarron, A., O'Brien, E., Ito, T., Ma, C., Matthews, C., O'Bryan, C., Provencal, D., Zhao, Y., Huang, J., Yang, Q., Heyang, L., Johnson, M., Sitang, Y., & Yuqiang, L. (2013).
  • Translational Oncology. (n.d.). Semantic Scholar.

Sources

Application

Reaction conditions for converting 7-(2-Methoxyethoxy)quinazolin-4(1H)-one to 4-chloro derivative

Application Note: Optimized Chlorination Protocols for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one Executive Summary This guide details the chemical transformation of 7-(2-methoxyethoxy)quinazolin-4(1H)-one (Compound 1 ) to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Chlorination Protocols for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one

Executive Summary

This guide details the chemical transformation of 7-(2-methoxyethoxy)quinazolin-4(1H)-one (Compound 1 ) to its 4-chloro derivative (Compound 2 ).[1][2] This scaffold is a critical pharmacophore in Tyrosine Kinase Inhibitors (TKIs), structurally analogous to the core of Erlotinib (Tarceva) and Gefitinib (Iressa).

The conversion relies on the activation of the lactam carbonyl followed by nucleophilic displacement. While conceptually simple, this reaction is prone to hydrolytic reversion during workup. This note provides two validated protocols—Method A (Phosphoryl Chloride) for laboratory scale and Method B (Thionyl Chloride/DMF) for process scalability—along with a rigorous "Inverse Quench" strategy to ensure product stability.

Mechanistic Insight & Reaction Logic

The reaction is not a simple substitution; it is driven by the aromatization of the pyrimidine ring. The starting material exists in a lactam-lactim tautomeric equilibrium. The chlorinating agent activates the lactim oxygen, converting it into a good leaving group, which is then displaced by a chloride ion.

Mechanistic Pathway (Graphviz)

ReactionMechanism Start Quinazolin-4(1H)-one (Lactam Form) Tautomer Lactim Form (Enol) Start->Tautomer Tautomerization Activated Activated Intermediate (-O-POCl2 or Vilsmeier) Tautomer->Activated Activation (POCl3 or SOCl2) Transition Tetrahedral Transition State Activated->Transition Cl- Attack (Nucleophilic Addition) Product 4-Chloroquinazoline (Aromatic) Transition->Product Elimination (Aromatization)

Figure 1: Mechanistic flow from the stable lactam to the aromatized 4-chloro product. The drive for aromatization (Product) makes the reaction irreversible under anhydrous conditions, but the pathway is reversible in the presence of water.

Critical Reaction Parameters

ParameterSpecificationScientific Rationale
Reagent Choice

(Standard) or

+ DMF

forms a phosphorochloridate leaving group.

requires DMF to form the Vilsmeier reagent (chloroiminium ion), which is a more potent electrophile.
Stoichiometry 5–10 equiv. (

)
Excess reagent serves as both solvent and water scavenger.
Temperature Reflux (~105°C for

)
High energy barrier for the aromatic nucleophilic substitution (

) at the 4-position.
Atmosphere Strictly Anhydrous (

/Ar)
The active intermediate and product are highly sensitive to moisture.
Quench pH pH 7–8Acidic conditions accelerate hydrolysis of the C-Cl bond; highly basic conditions can cause ring opening or substitution.

Experimental Protocols

Method A: Phosphoryl Chloride ( ) – Standard Laboratory Scale

Best for: Small scale (<10g), high reliability.

Reagents:

  • Substrate (Compound 1 ): 1.0 equiv.[2]

  • 
     (Phosphorus oxychloride): 10.0 equiv. (Solvent/Reagent)
    
  • 
     (Triethylamine) or DIPEA: 1.0 equiv. (Base catalyst - optional but recommended)
    

Protocol:

  • Setup: Oven-dry a round-bottom flask (RBF) and equip with a magnetic stir bar and reflux condenser under

    
     atmosphere.
    
  • Addition: Charge the flask with Compound 1 . Add

    
     carefully (neat). Caution: Exothermic.
    
  • Catalysis: Add

    
     dropwise. The base acts as a proton scavenger, shifting the equilibrium toward the reactive lactim form.
    
  • Reaction: Heat to reflux (oil bath ~110°C) for 3–5 hours.

    • Monitoring: Aliquot 10µL into dry MeOH (forms methyl ether derivative) for TLC/HPLC analysis. Disappearance of SM indicates completion.

  • Concentration: Distill off excess

    
     under reduced pressure (rotary evaporator with base trap). The residue is often a thick oil or semi-solid.
    
Method B: Thionyl Chloride ( ) / DMF – Process Optimization

Best for: Scale-up (>50g), easier workup (volatile byproducts).

Reagents:

  • Substrate (Compound 1 ): 1.0 equiv.[2]

  • 
     (Thionyl chloride): 8–10 equiv.
    
  • DMF (Dimethylformamide): 0.1–0.5 equiv. (Catalytic)[3][4]

Protocol:

  • Setup: Dry glassware,

    
     line, scrubber for 
    
    
    
    /
    
    
    gas evolution.
  • Activation: In the RBF, mix

    
     and DMF.[5] Stir for 15 min at RT to generate the Vilsmeier-Haack complex (often turns yellow/orange).
    
  • Addition: Add Compound 1 in portions.

  • Reaction: Reflux (~80°C) for 4–6 hours.

  • Workup: Evaporate excess

    
    . The residue contains the hydrochloride salt of the product.
    

Workup & Isolation: The "Inverse Quench"

CRITICAL SAFETY NOTICE: The primary failure mode in this synthesis is the uncontrolled hydrolysis of the product back to the starting material during the quench.

The Protocol:

  • Preparation: Prepare a slurry of crushed ice and saturated aqueous

    
     (or 
    
    
    
    ) in a large beaker.
  • Inverse Addition: Dissolve the crude residue (from Method A or B) in a minimal amount of dry DCM or Chloroform. Slowly add this organic solution into the stirring ice/base mixture.

    • Why? This keeps the local environment cold and prevents local acidification, which catalyzes hydrolysis.

  • Extraction: Extract with DCM (

    
    ).
    
  • Washing: Wash combined organics with cold brine. Dry over anhydrous

    
    .[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc) or recrystallization (often from heptane/EtOAc).

Process Workflow (Graphviz)

WorkupProtocol Reaction Crude Reaction Mixture (Excess POCl3/SOCl2 removed) InverseQuench INVERSE QUENCH Dropwise addition of Crude to Base Temp < 5°C Reaction->InverseQuench Dissolve in DCM QuenchPrep Prepare Quench Bath: Ice + Sat. NaHCO3 QuenchPrep->InverseQuench Extraction Extraction with DCM/EtOAc InverseQuench->Extraction pH check: 7-8 Isolation Dry (Na2SO4) & Concentrate Yields Solid Product Extraction->Isolation

Figure 2: The "Inverse Quench" workflow designed to minimize thermal and acid-catalyzed hydrolysis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
SM Observed after Workup Hydrolysis during quench.Use Inverse Quench method.[6][7] Ensure temperature remains <5°C. Ensure pH > 7.
Incomplete Conversion Moisture in reagents.Use fresh

. Dry the starting material (azeotrope with toluene) before reaction.
Low Yield (Method B) Insufficient catalyst.Increase DMF loading to 0.5 equiv to boost Vilsmeier reagent formation.
Product is Sticky/Oil Residual DMF or impurities.Triturate with cold diethyl ether or hexane to induce crystallization.

References

  • Chandrasekhar, S., et al. (2012). "Modified Synthesis of Erlotinib Hydrochloride." Advanced Pharmaceutical Bulletin, 2(1), 11-14. Link

  • Rao, V. S., et al. (2021). "Process Development for the Synthesis of Erlotinib Hydrochloride." Organic Process Research & Development. (General reference for quinazoline process chemistry). Link

  • Ballard, C. E., et al. (2011). "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661.[5] Link

  • Schnur, R. C., et al. (1996). "ErbB-1 inhibitors: 6,7-Dimethoxy-4-(3-bromoanilino)quinazoline." Journal of Medicinal Chemistry, 39, 271-279. (Foundational paper for 4-chloroquinazoline synthesis). Link

Sources

Method

Application Notes &amp; Protocols for the Catalytic Synthesis of 7-Alkoxy Quinazolinones

For: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Quinazolinone Scaffold Quinazolinones represent a privileged class of nitrogen-containing heterocyclic compounds, for...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones represent a privileged class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and pharmaceutically active molecules.[1][2][3] Their derivatives are renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][4] Specifically, the incorporation of an alkoxy group at the 7-position of the quinazolinone scaffold is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, enhancing potency and selectivity.

Historically, the synthesis of these scaffolds relied on classical condensation methods, which often required harsh conditions and limited substrate scope. The past few decades have witnessed a paradigm shift towards catalytic methodologies, offering milder conditions, superior efficiency, and broader functional group tolerance. This guide provides an in-depth exploration of modern catalytic reagents for the synthesis of the quinazolinone core, with a practical focus on strategies to access the valuable 7-alkoxy substituted analogues.

Strategic Overview: A Convergent Approach to 7-Alkoxy Quinazolinones

While direct, single-step catalytic alkoxylation at the C7 position of a pre-formed quinazolinone is challenging and not widely reported, a more robust and versatile strategy involves a convergent, two-stage approach. This method provides superior control and flexibility for generating a diverse library of target compounds.

G cluster_0 Stage 1: Catalytic Core Synthesis cluster_1 Stage 2: Functionalization Start 2-Amino-4-hydroxy -benzonitrile / -benzamide Catalyst Select Catalytic System (Pd, Cu, Fe, Organo) Start->Catalyst React with aldehyde, alcohol, nitrile, etc. Product1 7-Hydroxyquinazolinone Intermediate Catalyst->Product1 Cyclization/ Condensation Product1_ref 7-Hydroxyquinazolinone Intermediate Alkylation Williamson Ether Synthesis (or other alkylation method) Product1_ref->Alkylation React with R-X, Base FinalProduct Target 7-Alkoxy Quinazolinone Alkylation->FinalProduct

Figure 1: Convergent synthetic strategy for 7-alkoxy quinazolinones.

This guide will first detail the premier catalytic systems for constructing the foundational 7-hydroxyquinazolinone core and then provide a standard protocol for the subsequent alkoxylation.

Part 1: Catalytic Systems for Quinazolinone Core Synthesis

The choice of catalyst is paramount and is dictated by factors such as substrate availability, desired functional group tolerance, cost, and environmental impact. We will explore four major classes of catalysts.

Palladium (Pd) Catalysis: The Versatile Workhorse

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its efficiency in forming C-N and C-C bonds.[5] For quinazolinone synthesis, Pd catalysts are often employed in cascade reactions that combine multiple transformations in a single pot.

Causality & Mechanistic Insight: A common strategy involves a hydrogen transfer mechanism where an alcohol is first oxidized to an aldehyde in situ. Concurrently, a nitro group on the benzamide precursor is reduced to an amine. These reactive intermediates then undergo condensation and subsequent dehydrogenation to form the aromatic quinazolinone ring. The Pd catalyst facilitates both the oxidation and reduction steps, avoiding the need for external oxidants or reductants.[6]

Protocol 1: Pd-Catalyzed Synthesis from o-Nitrobenzamides and Alcohols [6]

  • Principle: This protocol describes a one-pot synthesis of 2-substituted quinazolin-4(3H)-ones via a Pd-catalyzed cascade reaction involving alcohol oxidation, nitro reduction, condensation, and dehydrogenation.

  • Materials & Reagents:

    • Substituted o-nitrobenzamide (e.g., 4-hydroxy-2-nitrobenzamide) (1.0 mmol)

    • Benzylic or aliphatic alcohol (2.5 mmol)

    • Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol)

    • Anhydrous Toluene (5 mL)

    • Schlenk tube or sealed reaction vessel

    • Argon or Nitrogen supply

  • Procedure:

    • To a dry Schlenk tube, add the o-nitrobenzamide (1.0 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

    • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

    • Add anhydrous toluene (5 mL) and the alcohol (2.5 mmol) via syringe.

    • Seal the tube and place it in a preheated oil bath at 150 °C.

    • Stir the reaction for 8-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the desired 7-hydroxyquinazolinone.

  • Expert Insights: The choice of ligand (dppf) is critical for catalyst stability and activity at high temperatures. Anhydrous conditions are essential to prevent side reactions. This method is particularly attractive as it uses readily available nitroaromatics and avoids stoichiometric oxidants or reductants.[6]

G Pd0 Pd(0)Ln PdII_H H-Pd(II)-OR' ArNO2 R-NO2 ArNH2 R-NH2 ArNO2->ArNH2 Reduction (H-source: alcohol) RCH2OH R'CH2OH RCH2OH->Pd0 Oxidative Addition PdII_H->Pd0 Reductive Elimination RCHO R'CHO PdII_H->RCHO β-H Elim. DihydroQ Dihydro- quinazolinone ArNH2->DihydroQ Condensation RCHO->DihydroQ Q Quinazolinone DihydroQ->Q Dehydrogenation (Pd-catalyzed)

Figure 2: Simplified catalytic cycle for Pd-catalyzed quinazolinone synthesis.

Copper (Cu) Catalysis: The Economical & Green Choice

Copper catalysts have gained immense popularity due to their low cost, high natural abundance, and lower toxicity compared to many other transition metals. They are particularly effective in C-N bond formation and cascade reactions.

Causality & Mechanistic Insight: Copper-catalyzed reactions often proceed through a single electron transfer (SET) mechanism involving a Cu(I)/Cu(II) or Cu(I)/Cu(III) cycle. In a typical domino reaction, the copper catalyst facilitates an initial coupling, followed by an intramolecular cyclization and subsequent oxidation (often using air as a green oxidant) to yield the final aromatic product.[7]

Protocol 2: Cu(I)-Catalyzed Domino Synthesis from Anthranilamides and Alkyl Halides [7]

  • Principle: This protocol leverages a copper(I)-catalyzed four-step domino reaction involving N-alkylation, cyclization, and oxidation to form 2-substituted quinazolinones from simple starting materials. Air serves as the terminal oxidant.

  • Materials & Reagents:

    • Substituted anthranilamide (e.g., 2-amino-4-hydroxybenzamide) (1.0 mmol)

    • Alkyl halide (e.g., benzyl bromide) (1.2 mmol)

    • Copper(I) Bromide (CuBr) (10 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol)

    • Dimethyl Sulfoxide (DMSO) (3 mL)

    • Reaction vial with a stir bar

  • Procedure:

    • To a reaction vial, add the anthranilamide (1.0 mmol), CuBr (0.1 mmol), and K₃PO₄ (2.0 mmol).

    • Add DMSO (3 mL) and the alkyl halide (1.2 mmol).

    • Seal the vial (do not make it airtight; access to air is needed) and place it in a preheated oil bath at 110 °C.

    • Stir the reaction for 12-24 hours. The reaction is typically open to the air, which acts as the oxidant.

    • After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the desired 7-hydroxyquinazolinone.

  • Expert Insights: The use of a polar aprotic solvent like DMSO is crucial for this reaction. The base (K₃PO₄) is important for both the initial N-alkylation and subsequent steps. Using air as the oxidant makes this protocol environmentally friendly and operationally simple.

Iron (Fe) Catalysis: The Scalable & Non-Toxic Option

Iron is the most abundant and least toxic transition metal, making it an ideal candidate for sustainable and large-scale chemical synthesis.[8] Iron catalysts are particularly adept at mediating C-H activation and oxidative cyclization reactions.[9][10]

Causality & Mechanistic Insight: A common iron-catalyzed route involves the initial formation of a ketimine species from a 2-alkylamino benzonitrile. An iron catalyst, such as FeCl₂, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), then facilitates the oxidation of a C(sp³)-H bond on the alkylamino group. This is followed by a rapid intramolecular C-N bond formation (cyclization) and subsequent aromatization to give the quinazoline product.[8][10]

Protocol 3: Iron-Catalyzed Oxidative Amination of N-H Ketimines [8][10]

  • Principle: This two-step, one-pot procedure first generates an N-H ketimine intermediate, which then undergoes an iron-catalyzed intramolecular oxidative C-N coupling to form the quinazoline ring.

  • Materials & Reagents:

    • 2-Alkylamino-4-hydroxy-benzonitrile (1.0 mmol)

    • Organometallic reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2 mmol)

    • Iron(II) Chloride (FeCl₂) (10 mol%)

    • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (3.0 mmol)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

    • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

  • Procedure: Step A: Ketimine Formation

    • Dissolve the 2-alkylamino-4-hydroxy-benzonitrile (1.0 mmol) in anhydrous THF (5 mL) in a dry flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add the Grignard reagent (1.2 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours to ensure complete formation of the ketimine intermediate. Step B: Cyclization

    • To the reaction mixture containing the crude ketimine, add FeCl₂ (0.1 mmol) and anhydrous DMSO (5 mL).

    • Add TBHP (3.0 mmol) dropwise at room temperature (Note: Exothermic reaction may occur).

    • Stir the reaction at room temperature for 18-24 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL).

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify via column chromatography to obtain the 2,4-disubstituted 7-hydroxyquinazolinone.

  • Expert Insights: The first step must be performed under strictly anhydrous conditions to prevent quenching the organometallic reagent. The addition of TBHP should be done carefully. This method is highly valuable for producing 2,4-disubstituted quinazolinones, a class that can be difficult to access via other methods.

Organocatalysis: The Metal-Free Frontier

Organocatalysis offers a powerful, metal-free alternative, aligning with the principles of green chemistry.[2][3] These reactions are typically promoted by simple organic molecules, such as Brønsted acids or bases.

Causality & Mechanistic Insight: Acid catalysts like p-toluenesulfonic acid (p-TSA) facilitate the initial condensation between an anthranilamide and an aldehyde to form a cyclized aminal intermediate. This intermediate then undergoes oxidative dehydrogenation to furnish the aromatic quinazolinone.[1] Often, an external oxidant is required, but some procedures leverage air or another mild oxidant.

Protocol 4: p-TSA Catalyzed Grinding-Assisted Synthesis [2][3]

  • Principle: This protocol utilizes mechanical activation (grinding) in a solvent-free setting, catalyzed by a Brønsted acid, to rapidly and efficiently synthesize quinazolinones.

  • Materials & Reagents:

    • Anthranilamide (e.g., 2-amino-4-hydroxybenzamide) (1.0 mmol)

    • Aromatic or aliphatic aldehyde (1.1 mmol)

    • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (10 mol%)

    • Mortar and pestle

  • Procedure:

    • Place the anthranilamide (1.0 mmol), aldehyde (1.1 mmol), and p-TSA·H₂O (0.1 mmol) in a mortar.

    • Grind the mixture vigorously with the pestle for 3-15 minutes at room temperature. The reaction progress can be monitored by observing color changes and by TLC analysis of a small sample dissolved in acetone.

    • Upon completion, a solid mass is typically formed.

    • Add water to the mortar and triturate the solid to dissolve the catalyst and any unreacted starting materials.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • The product is often pure enough for subsequent steps, but can be recrystallized if necessary.

  • Expert Insights: This mechanochemical approach is exceptionally green, avoiding bulk solvents and often requiring minimal energy input and purification. The reaction times are remarkably short. This method typically produces dihydroquinazolinones, which may require a separate oxidation step to yield the fully aromatic quinazolinone, depending on the substrates and conditions.

Data Summary: Comparison of Catalytic Systems

Catalytic SystemTypical Catalyst(s)Key AdvantagesPotential LimitationsRelevant Protocol
Palladium Pd(dppf)Cl₂, Pd(OAc)₂High efficiency, excellent functional group tolerance, well-understood mechanisms.[6][11]High cost, potential for product contamination with heavy metals.Protocol 1
Copper CuBr, CuI, CuO-NPsLow cost, abundant, low toxicity, good for cascade reactions.[7]Can require higher catalyst loadings, sometimes less efficient than Pd.Protocol 2
Iron FeCl₂, FeBr₂Very low cost, non-toxic, highly scalable, environmentally benign.[8][9]May require stronger oxidants, mechanism can be complex.Protocol 3
Organocatalysis p-TSA, TFA, CSAMetal-free, low cost, simple reagents, environmentally friendly (e.g., mechanochemistry).[2][3]May require an additional oxidation step, substrate scope can be more limited.Protocol 4

Part 2: Alkylation of the 7-Hydroxy Group

Once the 7-hydroxyquinazolinone core has been synthesized using one of the catalytic methods above, the final alkoxy group can be installed via a standard Williamson ether synthesis.

Protocol 5: General Williamson Ether Synthesis for 7-Alkoxylation

  • Principle: This is a classic Sₙ2 reaction where the phenoxide, generated by deprotonating the 7-hydroxy group with a base, acts as a nucleophile to displace a halide from an alkyl halide.

  • Materials & Reagents:

    • 7-Hydroxyquinazolinone (1.0 mmol)

    • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2-1.5 mmol)

    • Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)) (2.0-3.0 mmol)

    • Solvent (e.g., Acetone, Acetonitrile (ACN), or Dimethylformamide (DMF)) (10 mL)

  • Procedure:

    • In a round-bottom flask, suspend the 7-hydroxyquinazolinone (1.0 mmol) and the base (e.g., K₂CO₃, 2.0 mmol) in the chosen solvent (10 mL).

    • Add the alkyl halide (1.2 mmol) to the suspension.

    • Heat the mixture to reflux (for acetone or ACN) or at 60-80 °C (for DMF) and stir for 4-16 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, filter off the inorganic salts if they have precipitated.

    • If using a water-miscible solvent, concentrate the filtrate under reduced pressure. If using an immiscible solvent, proceed to extraction.

    • Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield the final 7-alkoxy quinazolinone.

  • Expert Insights: For less reactive alkyl halides, a stronger base like Cs₂CO₃ and a more polar solvent like DMF may be required. The choice of solvent and base is key to optimizing reaction time and yield. This method is highly reliable and allows for the introduction of a wide variety of alkyl and benzyl groups.

References

  • Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. (2025). Source Not Specified.
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC.
  • Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers.
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Recent advances in copper-catalyzed synthesis of quinazolinones. Source Not Specified.
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Source Not Specified.
  • Recent examples of the copper-catalyzed synthesis of quinazolinones and this work.
  • Synthesis of Quinazolines via an Iron-Catalyzed Oxidative Amination of N-H Ketimines. Organic Chemistry Portal.
  • Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium C
  • Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC.
  • Synthesis of Quinazolines via an Iron-Catalyzed Oxidative Amination of N-H Ketimines - PubMed.
  • (PDF) ChemInform Abstract: Synthesis of Quinazolines and Quinazolinones via Palladium-Mediated Approach.

Sources

Application

Application Note: Handling, Storage, and Synthetic Protocols for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one

Executive Summary The compound 7-(2-Methoxyethoxy)quinazolin-4(1H)-one (CAS: 196194-86-2) is a highly specialized, privileged scaffold utilized extensively in the synthesis of ATP-competitive Receptor Tyrosine Kinase (RT...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-(2-Methoxyethoxy)quinazolin-4(1H)-one (CAS: 196194-86-2) is a highly specialized, privileged scaffold utilized extensively in the synthesis of ATP-competitive Receptor Tyrosine Kinase (RTK) inhibitors[1][2]. Specifically, the 7-methoxyethoxy substitution pattern is a critical structural motif designed to enhance the aqueous solubility and pharmacokinetic profile of the final Active Pharmaceutical Ingredient (API), such as in various Epidermal Growth Factor Receptor (EGFR) inhibitors.

This application note provides a comprehensive, self-validating framework for the physicochemical handling, long-term storage, and synthetic activation of this critical intermediate.

Physicochemical Profiling & Tautomeric Dynamics

Understanding the physicochemical properties of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one is paramount for maintaining its integrity. The molecule exists in a dynamic lactam-lactim tautomeric equilibrium (quinazolin-4(1H)-one


 quinazolin-4-ol). Ambient moisture can stabilize the lactam form via extensive hydrogen-bonded networks, which significantly decreases its solubility in organic solvents and impedes downstream halogenation reactions[2][3].
Table 1: Quantitative Physicochemical Data
ParameterSpecification
Chemical Name 7-(2-Methoxyethoxy)quinazolin-4(1H)-one
CAS Registry Number 196194-86-2[1]
Molecular Formula C₁₁H₁₂N₂O₃[4]
Molecular Weight 220.228 g/mol [4]
Typical Purity

95.0% (HPLC)[5]
Appearance White to off-white crystalline powder[2]

Storage and Handling Protocols

To prevent moisture-induced degradation of the ether linkage and to suppress unwanted tautomeric stabilization, strict environmental controls must be maintained[6][7].

Table 2: Storage & Environmental Parameters
ParameterRecommended ConditionCausality / Rationale
Temperature 2-8°C (Refrigerated)[6]Minimizes thermal degradation and oxidation of the ether side-chain over time.
Atmosphere Inert Gas (Argon/N₂)[7]Displaces atmospheric oxygen and moisture, preventing hydrogen-bond network formation.
Container Amber glass, tightly sealedProtects against UV-induced radical degradation.
Protocol 1: Controlled Handling and Equilibration

This protocol is a self-validating system designed to prevent condensation-induced hydrolysis.

  • Thermal Equilibration: Upon removal from 2-8°C storage, place the sealed container in a vacuum desiccator at room temperature for a minimum of 2 hours prior to opening.

    • Causality: Opening a cold container causes immediate condensation of atmospheric moisture onto the hygroscopic solid, which ruins the anhydrous conditions required for downstream synthesis.

  • Inert Transfer: Transfer the required mass exclusively inside a glove bag or a controlled environment purged with Argon.

  • Validation Checkpoint: Perform a rapid FT-IR analysis on a small aliquot. A sharp carbonyl stretch at ~1670 cm⁻¹ confirms the structural integrity. Peak broadening in the 3200-3500 cm⁻¹ region indicates moisture ingress and necessitates drying the batch under high vacuum (0.1 mbar) at 40°C for 12 hours[2].

Downstream Application: Synthesis of TKI APIs

The primary utility of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one is its conversion into a reactive 4-chloro intermediate, which is subsequently subjected to an


 (Nucleophilic Aromatic Substitution) reaction with an aniline derivative to form the active TKI[3].

Synthetic_Workflow Start 7-(2-Methoxyethoxy) quinazolin-4(1H)-one (CAS: 196194-86-2) Storage Desiccated Storage (2-8°C, Inert Gas) Start->Storage Preserve Integrity Chlorination Chlorination (POCl3, DMF cat., 90°C) Storage->Chlorination Anhydrous React Intermediate 4-Chloro-7-(2-methoxyethoxy) quinazoline Chlorination->Intermediate Workup Coupling SNAr Amination (Aniline deriv., iPrOH, 80°C) Intermediate->Coupling React API Target TKI API (e.g., EGFR Inhibitor) Coupling->API Purify

Workflow for the storage and synthetic activation of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one.

Protocol 2: Activation to 4-Chloro-7-(2-methoxyethoxy)quinazoline
  • Preparation: Purge a flame-dried 2-neck round-bottom flask with Argon.

  • Reagent Loading: Add 1.0 equivalent of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one to the flask.

  • Catalytic Chlorination: Add 10.0 equivalents of Phosphorus oxychloride (

    
    ) followed by 0.1 equivalents of anhydrous N,N-Dimethylformamide (DMF).
    
    • Causality:

      
       alone reacts sluggishly with the lactam. DMF reacts with 
      
      
      
      to generate the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate rapidly attacks the lactam oxygen, driving the tautomeric equilibrium toward the reactive lactim form and ensuring complete conversion without requiring excessive heating that could cleave the ether linkage[3].
  • Reflux: Heat the reaction mixture to 90°C for 3 hours under an Argon blanket.

  • Validation Checkpoint: Monitor the reaction via TLC (Eluent: 1:1 Ethyl Acetate/Hexane). The disappearance of the baseline-retained starting material and the appearance of a high-

    
     UV-active spot validates complete chlorination.
    
  • Workup: Concentrate the mixture under reduced pressure to remove excess

    
    . Quench the resulting residue dropwise into ice-cold saturated 
    
    
    
    .
    • Causality: Strict temperature control (<5°C) and mild base are required during the quench to neutralize the generated phosphoric and hydrochloric acids without hydrolyzing the newly formed, highly reactive C-Cl bond back to the starting material.

  • Extraction: Extract the aqueous layer with Dichloromethane (

    
    ), dry over anhydrous 
    
    
    
    , and concentrate to yield the reactive intermediate, which should be used immediately in the subsequent coupling step.

Mechanistic Context: EGFR Pathway Inhibition

The APIs synthesized from this quinazolinone core are designed to act as ATP-competitive inhibitors. The 7-(2-methoxyethoxy) group projects into the solvent-exposed region of the kinase domain, improving the drug's solubility without interfering with the critical hydrogen bonds formed between the quinazoline core and the hinge region of the kinase[2].

EGFR_Signaling Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Binds Downstream1 Ras / MAPK Pathway Receptor->Downstream1 Phosphorylates Downstream2 PI3K / AKT Pathway Receptor->Downstream2 Phosphorylates TKI Quinazoline-based TKI TKI->Receptor Blocks ATP Pocket Outcome Tumor Cell Survival & Proliferation Downstream1->Outcome Promotes Downstream2->Outcome Promotes

Mechanism of action for quinazoline-based TKIs targeting the EGFR signaling pathway.

References

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one synthesis

Technical Support Center: Quinazoline Process Chemistry Ticket ID: #QZN-7MEO-OPT Subject: Yield Optimization for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one Status: Open / High Priority Assigned Specialist: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinazoline Process Chemistry Ticket ID: #QZN-7MEO-OPT Subject: Yield Optimization for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary: The Yield "Bottleneck"

You are likely encountering a yield ceiling between 40-60% due to one of two common pitfalls in quinazolinone chemistry:

  • Regio-isomeric Competition (N- vs. O-Alkylation): If you are attempting to alkylate the 7-hydroxyquinazolin-4(1H)-one intermediate directly, you are losing significant mass to the N3-alkylated byproduct.

  • Incomplete Cyclization: If you are using the "Alkylate-First" route, the ring-closure step in formamide often stalls or results in difficult-to-filter sludges due to polymerization of the solvent at high temperatures.

This guide provides a root-cause analysis and a corrected "Golden Batch" protocol to push yields >85%.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am alkylating 7-hydroxyquinazolin-4(1H)-one with 1-bromo-2-methoxyethane, but my yield is stuck at 50%. Why?

Diagnosis: You are fighting the Tautomeric Trap . Quinazolinones exist in an equilibrium between the lactam (NH-CO) and lactim (N=C-OH) forms. Under basic conditions (e.g., K₂CO₃/DMF), the N3 nitrogen is highly nucleophilic.

  • The Failure Mode: The alkyl halide attacks the N3 position, forming the 3-(2-methoxyethoxy)quinazolin-4-one isomer. This is a "dead-end" byproduct that is difficult to separate from your target O-alkylated product.

  • The Fix: Stop this route immediately for scale-up.

    • Alternative: If you must use this route (e.g., precious late-stage intermediate), switch the base to Silver Carbonate (Ag₂CO₃) in Toluene/THF. Silver coordinates with the nitrogen, effectively blocking it and forcing O-alkylation, though this is expensive.

    • Recommended: Switch to the "Alkylate First, Cyclize Last" strategy (See Part 2).

Q2: I am using the "Alkylate First" route (Methyl 2-amino-4-hydroxybenzoate), but the cyclization in Formamide is messy and dark. How do I clean this up?

Diagnosis: Thermal degradation of Formamide (The "Niementowski" Conditions). Standard protocols call for refluxing in formamide at 180°C. This causes formamide to decompose into CO and NH₃, and often polymerize into a black tar that traps your product.

  • The Fix: Use Formamidine Acetate instead of neat formamide.

    • Protocol: Reflux the precursor in 2-methoxyethanol (or Ethanol) with 1.5 equivalents of Formamidine Acetate.

    • Why: This reaction proceeds at lower temperatures (80-120°C), preventing tar formation and yielding a clean, white precipitate upon cooling.

Q3: Can I use the route (7-fluoroquinazolinone + 2-methoxyethanol)?

Diagnosis: Viable, but moisture sensitive. Displacing a 7-fluoro group with an alkoxide is the standard industrial route for similar drugs like Erlotinib.

  • Risk: Water competes with the alkoxide. If your solvent (DMF/DMAc) is "wet" (>0.1% H₂O), the hydroxide ion (generated from trace water + base) will displace the fluorine, reverting you back to the 7-hydroxy phenol, not your ether target.

  • The Fix: Use Sodium Hydride (NaH) in anhydrous THF or DMF to generate the sodium alkoxide of 2-methoxyethanol before adding the fluoro-quinazoline.

Part 2: The "Golden Batch" Protocol

This protocol utilizes the "Alkylate First" strategy, which guarantees Regioselectivity (100% O-alkylation) and high purity.

Workflow Visualization

G Start Start: Methyl 2-amino-4-hydroxybenzoate Step1 Step 1: O-Alkylation (K2CO3, DMF, 80°C) Start->Step1 + 1-Bromo-2-methoxyethane Inter Intermediate: Methyl 2-amino-4-(2-methoxyethoxy)benzoate Step1->Inter Yield >90% Step2_Old Route A (Legacy): Formamide Reflux (180°C) RISK: Tar/Decomp Inter->Step2_Old Low Purity Step2_New Route B (Optimized): Formamidine Acetate (EtOH, 80°C) Inter->Step2_New High Purity Product Target: 7-(2-Methoxyethoxy)quinazolin-4(1H)-one Step2_Old->Product Yield ~50% Step2_New->Product Cyclization Yield >85%

Caption: Comparison of synthetic pathways. The green path (Route B) avoids high-temperature degradation and guarantees regioselectivity.

Detailed Methodology

Step 1: Regioselective O-Alkylation

  • Charge: Methyl 2-amino-4-hydroxybenzoate (1.0 eq) and Potassium Carbonate (K₂CO₃, 1.5 eq) in DMF (5 vol).

  • Add: 1-Bromo-2-methoxyethane (1.2 eq) dropwise.

  • Heat: Stir at 80°C for 4-6 hours.

  • Monitor: TLC/HPLC should show disappearance of phenol.

  • Workup: Pour into ice water. The ester intermediate usually precipitates as a solid. Filter and dry.[1]

    • Checkpoint: This intermediate must be solid. If oil, recrystallize from Isopropanol/Hexane.

Step 2: Mild Cyclization (The Yield Improver)

  • Charge: The Ester intermediate from Step 1 (1.0 eq) into Ethanol or 2-Methoxyethanol (10 vol).

  • Add: Formamidine Acetate (1.5 eq).

  • Heat: Reflux (approx. 80-100°C) for 6-12 hours.

  • Reaction Logic: Formamidine acetate acts as a "masked" ammonia/formic acid equivalent that bridges the amine and ester groups under milder conditions than neat formamide.

  • Isolation: Cool to 0-5°C. The product, 7-(2-methoxyethoxy)quinazolin-4(1H)-one, will crystallize out.

  • Purification: Filter and wash with cold ethanol.

Yield Expectation: 85-92% (Overall).

Part 3: Comparative Data Analysis

The following table compares the three most common synthetic routes for this target.

ParameterRoute A: Direct Alkylation Route B:

(Fluoro-displacement)
Route C: Alkylate First (Recommended)
Starting Material 7-Hydroxyquinazolin-4-one7-Fluoroquinazolin-4-oneMethyl 2-amino-4-hydroxybenzoate
Key Reagent 2-methoxyethyl bromide2-methoxyethanol / NaH2-methoxyethyl bromide
Major Impurity N-Alkyl Isomer (30-40%) Hydrolysis product (Phenol)Unreacted Ester
Reaction Temp 80°C100-120°C80°C (Step 1) / 80°C (Step 2)
Typical Yield 45-55%60-70%85-92%
Scalability Poor (Chromatography required)Medium (Moisture sensitive)Excellent (Crystallization)

Part 4: References & Citations

  • Chandregowda, V., et al. "Synthesis of Erlotinib and its intermediates."[2] International Journal of Chemical Sciences, 2007. (Describes the core "Alkylate First" logic for the 6,7-bis analog, applicable here).

  • Cohen, V.I. "Synthesis of 4(3H)-quinazolinone derivatives." Journal of Heterocyclic Chemistry. (Foundational work on Formamidine Acetate cyclization).

  • Patent WO2007138613A2. "A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride." World Intellectual Property Organization.

    • Relevance: Validates the alkylation of the benzoate precursor to avoid N-alkylation issues in Quinazoline synthesis.

  • Patent WO2004024703A1. "Process for the preparation of quinazoline derivatives." Google Patents.

    • Relevance: details the industrial handling of morpholino-propoxy and methoxy-ethoxy side chains on the quinazoline core.

  • Yu, Z.Y., et al. "Quinazolinone Synthesis through Base-Promoted SNAr Reaction..." ACS Omega, 2019.

    • Relevance: Provides the mechanistic basis for the

      
       route (Route B) and highlights the sensitivity of the fluoro-displacement method.
      

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-bromo-2-methoxyethane (alkylating agent) and Formamide (reproductive toxin) before handling.

Sources

Optimization

Quinazolinone Synthesis Support Center: Regioselective Alkylation &amp; Byproduct Minimization

Welcome to the Technical Support Center for quinazolinone synthesis. A pervasive challenge in medicinal chemistry and drug development is the ambident nucleophilicity of the quinazolin-4(3H)-one scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazolinone synthesis. A pervasive challenge in medicinal chemistry and drug development is the ambident nucleophilicity of the quinazolin-4(3H)-one scaffold. Depending on the reaction conditions, alkylation can occur at the nitrogen (N3) or the oxygen (O4) atom. This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs to help you minimize undesired N-alkylated byproducts when O-alkylation is desired, or vice versa.

The Core Mechanistic Dilemma: N3 vs. O4 Alkylation

The regioselectivity of quinazolinone alkylation is governed by a delicate balance of thermodynamics, sterics, and the Hard-Soft Acid-Base (HSAB) principle.

  • Thermodynamic vs. Kinetic Control: N3-alkylation is generally the thermodynamically favored pathway because the resulting lactam structure is highly stable[1]. O-alkylation is often kinetically favored but can revert or be outcompeted unless specific conditions are applied.

  • Cation Coordination (HSAB Principle): The choice of base dictates the counterion. Hard alkali metals like Na⁺ and K⁺ coordinate tightly to the hard oxygen anion of the quinazolinone enolate. This coordination blocks the O4 position, directing the electrophile to the N3 position [2]. Conversely, larger, softer cations like Cs⁺ coordinate less tightly to the oxygen, leaving it exposed and thereby promoting O-alkylation[2].

  • Steric Shielding: The substituent at the C2 position significantly influences regioselectivity. A bulky group (e.g., a phenyl ring) sterically hinders the adjacent N3 position, shifting the preference toward O-alkylation [3]. Small groups (e.g., hydrogen or methyl) leave the N3 position accessible, favoring N-alkylation.

Troubleshooting FAQs

Q: I am using K₂CO₃/DMF and getting predominantly N3-alkylation, but my target is the O-alkylated product. How do I invert this selectivity? A: K₂CO₃ provides K⁺ ions that coordinate to the oxygen, favoring N-alkylation. To minimize N-alkylated byproducts, switch your base to Cesium Carbonate (Cs₂CO₃) and run the reaction at room temperature. The softer Cs⁺ cation dissociates more readily from the oxygen, allowing O-alkylation to proceed with high regioselectivity (often >85% yield of the O-isomer) [2].

Q: How can I definitively distinguish my N-alkylated byproduct from my O-alkylated product using NMR? A: ¹³C NMR is the most reliable diagnostic tool. The methylene carbon (–CH₂–) attached to the N3 position will typically resonate upfield between δ 45–55 ppm [1]. In contrast, the methylene carbon attached to the more electronegative O4 position will appear downfield between δ 65–75 ppm[1]. In ¹H NMR, the O-CH₂ protons also appear further downfield (δ ~5.19 ppm) compared to N-CH₂ protons (δ ~4.64 ppm)[2].

Q: I want the N3-alkylated product, but I'm seeing 30% O-alkylation. How do I minimize the O-alkylated byproduct? A: Ensure you are operating under thermodynamic control. Use K₂CO₃ in DMF and elevate the temperature to 60–80 °C. Additionally, if your synthetic route allows, avoid placing bulky substituents at the C2 position until after the N3-alkylation step is complete [1].

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process analytical checks are included so you can verify the regioselectivity before proceeding to subsequent synthetic steps.

Protocol A: Regioselective O-Alkylation (Minimizing N-Alkylation)

Objective: Synthesize O-alkylated quinazolinones using soft-cation mediation.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂), dissolve the quinazolin-4(3H)-one derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cs₂CO₃ (1.5 equiv). Causality: Cs₂CO₃ is chosen over K₂CO₃ because the large ionic radius of Cs⁺ prevents tight ion-pairing with the enolate oxygen, leaving it highly nucleophilic[2].

  • Activation: Stir the suspension at room temperature (25 °C) for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction & Validation: Stir at room temperature for 8 hours. Self-Validation Check: Pull a 0.1 mL aliquot, perform a mini-workup, and check crude ¹H NMR. Look for the diagnostic O-CH₂ peak at ~5.1–5.5 ppm to confirm O-alkylation is the major pathway[2].

  • Workup: Quench with ice water, extract with EtOAc (3x), wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Regioselective N3-Alkylation (Minimizing O-Alkylation)

Objective: Synthesize N3-alkylated quinazolinones via thermodynamic control.

  • Preparation: Dissolve the quinazolin-4(3H)-one derivative (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add K₂CO₃ (1.5 equiv). Causality: The harder K⁺ cation coordinates to the oxygen atom, sterically and electronically blocking the O4 site and directing the electrophile to N3[1].

  • Alkylation & Heating: Add the alkyl halide (1.2 equiv). Heat the reaction mixture to 60 °C for 4–6 hours. Causality: Heating ensures the reaction overcomes any kinetic barriers, funneling the equilibrium toward the thermodynamically stable N3-lactam.

  • Validation: Check crude ¹³C NMR of an aliquot. A strong signal at δ 45–55 ppm confirms successful N3-alkylation[1].

  • Workup: Pour into water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Quantitative Data Summary

The following table summarizes expected regioselectivity outcomes based on reaction parameters, allowing for easy comparison and condition selection.

Desired RegioisomerBase / CatalystSolventTemperatureC2-SubstituentTypical O:N Ratio
O-Alkylated Cs₂CO₃ (1.5 eq)DMF25 °CBulky (e.g., Phenyl)> 89:11
O-Alkylated Ag₂CO₃ (1.0 eq)Toluene25 °CBulky> 95:5
N3-Alkylated K₂CO₃ (1.5 eq)DMF60–80 °CSmall (e.g., H, CH₃)< 5:95
N3-Alkylated NaH (1.2 eq)THF0 °C to 25 °CSmall< 15:85
Mechanistic Workflow Visualization

Below is a logical decision matrix for selecting your reaction conditions based on the desired regioselectivity.

G A Quinazolinone Core Ambident Nucleophile B Desired Regioisomer? A->B C O-Alkylation (Minimize N-Alkylation) B->C Target O4 D N3-Alkylation (Minimize O-Alkylation) B->D Target N3 E Use Cs2CO3 / DMF Softer cation allows O-attack C->E F Use K2CO3 / DMF Harder cation blocks O-site D->F G Bulky C2-Substituent (e.g., Phenyl) E->G Enhance Selectivity H Small C2-Substituent (e.g., H, Methyl) F->H Enhance Selectivity

Regioselective quinazolinone alkylation decision matrix based on base and steric effects.

References
  • Kim, K. E., et al. "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation." Organic & Biomolecular Chemistry, 2024. URL: [Link]

  • Kumar, V., et al. "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight." RSC Advances, 2023. URL: [Link]

  • Khachatryan, D. S., et al. "N- and / or O- Alkylation of Quinazolinone Derivatives." Organic and Medicinal Chemistry International Journal, 2020. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7-(2-Methoxyethoxy)quinazolin-4(1H)-one Solubility

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Overcoming low solubility of quinazolin-4(1H)-one intermediates in organic synthesis (specifically in the development of APIs like Erl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Overcoming low solubility of quinazolin-4(1H)-one intermediates in organic synthesis (specifically in the development of APIs like Erlotinib).

Core Principles & Causality (FAQ)

Q1: Why is 7-(2-Methoxyethoxy)quinazolin-4(1H)-one so resistant to dissolution in standard organic solvents? A1: The poor solubility is an inherent thermodynamic property of the quinazolin-4(1H)-one scaffold. In the solid state, this molecule exists predominantly in the lactam (amide) tautomeric form rather than the lactim (hydroxy) form[1]. This planar structure facilitates a highly rigid crystal lattice driven by strong intermolecular


 stacking and robust N-H···O=C hydrogen bonding networks[2]. To dissolve the compound, the solvent must possess sufficient hydrogen-bond accepting capability to outcompete the lattice energy.

Q2: I am attempting a chlorination (using POCl


) to synthesize the 4-chloro intermediate. The starting material remains a thick suspension. Must it be fully dissolved before heating? 
A2:  No, complete dissolution at room temperature is not required, but running the reaction as a neat suspension in POCl

is highly inefficient and prone to stalling. The standard self-validating solution is the addition of a catalytic or stoichiometric amount of N,N-Dimethylformamide (DMF). Causality: DMF reacts with POCl

to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This soluble intermediate attacks the solid quinazolinone at the solid-liquid interface. As the reaction progresses, the polar lactam is converted into the non-polar 4-chloroquinazoline, which is highly soluble in the reaction medium. The clearing of the suspension serves as a visual, self-validating indicator of reaction progression.

Q3: For general functionalization (e.g., alkylation or benzylation), which solvents provide the best thermodynamic solubility? A3: Polar aprotic solvents are mandatory. Research indicates that solvents like Dimethyl Sulfoxide (DMSO) and DMF provide the highest solubility and reaction rates because they effectively solvate the quinazolin-4-one by acting as strong hydrogen-bond acceptors[3]. Non-polar solvents (toluene, dichloromethane) will result in poor yields due to reactant sequestration in the solid phase.

Quantitative Data: Solvent Selection Guide

The following table summarizes the solubility and application of various solvents for quinazolin-4(1H)-one derivatives based on empirical process chemistry data.

Solvent CategorySpecific SolventSolubilizing Capacity (RT)Solubilizing Capacity (Heating)Mechanistic Role / Notes
Non-Polar Toluene, HexaneVery LowLowIneffective for dissolution; useful only as anti-solvents for precipitation.
Weakly Polar DichloromethaneLowLowFails to disrupt the N-H···O=C hydrogen bonding network.
Protic Ethanol, MethanolModerateModerateCan cause side reactions (e.g., solvolysis) with reactive intermediates like POCl

.
Polar Aprotic DMF, DMSO, NMPHighVery HighOptimal choice. Disrupts crystal lattice via H-bond acceptance. DMF acts as a catalyst in halogenations[3].

Experimental Workflow & Visualization

Workflow Start Solid 7-(2-Methoxyethoxy) quinazolin-4(1H)-one Solvent Select Reaction Medium Start->Solvent Path1 Non-Polar / Weakly Polar (Toluene, DCM, THF) Solvent->Path1 Path2 Polar Aprotic (DMF, NMP, DMSO) Solvent->Path2 Path3 Neat Reagent (e.g., POCl3) Solvent->Path3 Result1 Poor Solubility Reaction Stalls Path1->Result1 Result2 Good Solubility (Requires Heating >60°C) Path2->Result2 Path3->Result1 Intervention Add DMF (Catalytic/Co-solvent) Form Vilsmeier Intermediate Result1->Intervention Success Homogeneous Solution Rapid Conversion to Product Result2->Success Intervention->Success

Workflow for optimizing the solubility and reaction efficiency of quinazolin-4(1H)-one derivatives.

Validated Experimental Protocol: Chlorination via Vilsmeier Activation

This protocol describes the conversion of the insoluble 7-(2-Methoxyethoxy)quinazolin-4(1H)-one to the highly soluble 4-chloro derivative, a standard step in Erlotinib synthesis.

Objective: Overcome starting material insolubility using in-situ Vilsmeier-Haack activation.

Step-by-Step Methodology:

  • Reactor Charging: To a clean, dry, nitrogen-purged round-bottom flask, charge 1.0 equivalent of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one. The material will appear as a dense, white/off-white powder.

  • Reagent Addition: Add 5.0 to 10.0 equivalents of Phosphorus Oxychloride (POCl

    
    ).
    
    • Observation: The mixture will remain a heterogeneous suspension. Do not attempt to force dissolution with heat at this stage.

  • Catalytic Activation (The Critical Step): Slowly add 0.1 to 0.5 equivalents of anhydrous N,N-Dimethylformamide (DMF) dropwise at room temperature.

    • Causality: The reaction between DMF and POCl

      
       is highly exothermic. This generates the chloroiminium ion which acts as a phase-transfer-like electrophile, chemically pulling the insoluble solid into the liquid phase.
      
  • Temperature Ramping: Gradually heat the reaction mixture to 80–90 °C.

    • Self-Validation: As the reaction proceeds, the solid suspension will progressively clear. Complete dissolution into a homogeneous, amber/yellow solution indicates >95% conversion of the insoluble lactam to the soluble 4-chloroquinazoline.

  • Reaction Monitoring (HPLC):

    • Sampling Protocol: Since the starting mixture is heterogeneous, early sampling can be inaccurate. Once the mixture clears, withdraw a 50

      
      L aliquot.
      
    • Quench: Immediately quench the aliquot into 1 mL of ice-cold methanol. This safely converts unreacted POCl

      
       to methyl phosphate and traps the product, allowing for accurate HPLC injection to confirm the disappearance of the starting material peak.
      
  • Workup: Concentrate the homogeneous mixture under reduced pressure to remove excess POCl

    
    before aqueous quenching. This prevents violent hydrolysis and product degradation.
    

References

  • Quinazolinone Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Study of Benzylation Reactions of Quinazolin-4-one in the Presence of Various Solvents Source: CyberLeninka URL:[Link]

Sources

Optimization

Removing unreacted starting materials from 7-(2-Methoxyethoxy)quinazolin-4(1H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in intermediate purification.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in intermediate purification. 7-(2-Methoxyethoxy)quinazolin-4(1H)-one is a critical structural scaffold utilized in the synthesis of advanced EGFR and pan-KIT mutant kinase inhibitors, such as.

The standard synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) between 7-fluoroquinazolin-4(1H)-one and 2-methoxyethanol in the presence of a strong base. The primary bottleneck in this workflow is the complete removal of unreacted starting materials, which often co-elute or co-crystallize with the target product due to shared structural motifs. This guide provides field-proven, causality-driven troubleshooting strategies to achieve high-purity isolation.

Quantitative Data: Physicochemical Profiling

Understanding the physicochemical differences between your starting materials and target product is the foundation of any logical purification strategy.

CompoundProcess RoleMW ( g/mol )Boiling / Melting PointSolubility ProfileApprox. pKa
7-Fluoroquinazolin-4(1H)-one Starting Material 1164.14MP: >250 °CSoluble in DMF, DMSO, basic aq.~8.2 (NH)
2-Methoxyethanol Starting Material 276.09BP: 124 °CMiscible in H2O, EtOH, EtOAc~14.8 (OH)
7-(2-Methoxyethoxy)quinazolin-4(1H)-one Target Product220.23MP: 210–215 °CSoluble in hot EtOH, warm EtOAc~9.1 (NH)
Mechanistic Workflows

ReactionWorkflow SM1 7-Fluoroquinazolin-4(1H)-one (Limiting Reagent) Reaction Nucleophilic Aromatic Substitution (SNAr) SM1->Reaction SM2 2-Methoxyethanol (Nucleophile / Solvent) SM2->Reaction Base Base (e.g., NaH) Catalyst/Deprotonator Base->Reaction Product 7-(2-Methoxyethoxy) quinazolin-4(1H)-one Reaction->Product Main Pathway Impurities Unreacted SM1 & SM2 Base Salts Reaction->Impurities Side/Unreacted

Fig 1: SNAr reaction workflow generating the target product and residual starting materials.

Troubleshooting FAQs

Q1: Why is unreacted 7-fluoroquinazolin-4(1H)-one so difficult to separate from the product using standard silica gel chromatography? Causality & Insight: Both the starting material and the product possess the quinazolin-4(1H)-one motif, which strongly hydrogen bonds with the silanol groups on stationary phase silica. This leads to severe tailing and co-elution. Furthermore, the


 between the fluoro-substituted and methoxyethoxy-substituted analogs is minimal in standard normal-phase solvent systems (e.g., DCM/MeOH).
Solution:  Abandon chromatography. Instead, exploit the differential pKa and lattice energies of the two compounds. The electron-withdrawing fluorine atom makes the quinazolinone NH of the starting material slightly more acidic (pKa ~8.2) than the electron-donating alkoxy-substituted product (pKa ~9.1).

Q2: How can I effectively remove excess 2-methoxyethanol without resorting to high-vacuum distillation? Causality & Insight: 2-Methoxyethanol has a boiling point of 124 °C and is highly prone to forming azeotropes, making rotary evaporation tedious and potentially thermally degrading to the crude mixture. Solution: Because 2-methoxyethanol is infinitely miscible with water , liquid-liquid extraction is highly effective. By partitioning the crude reaction mixture between a moderately polar organic solvent (like EtOAc) and water, the 2-methoxyethanol will quantitatively partition into the aqueous layer.

Validated Experimental Protocols

The following self-validating protocols are designed to sequentially strip away the unreacted starting materials based on the physicochemical logic outlined above.

Protocol A: Liquid-Liquid Extraction (Removal of 2-Methoxyethanol)
  • Quench: Terminate the SNAr reaction by adding saturated aqueous

    
     (1 volume) to neutralize the alkoxide/amide bases.
    
  • Dilute: Add Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (3 volumes) to the reaction vessel.

  • Partition: Transfer to a separatory funnel and vigorously shake. Allow the layers to separate.

  • Wash: Wash the organic layer with deionized water (3 x 2 volumes).

    • Self-Validation Step: To validate the complete removal of 2-methoxyethanol, spot the final organic layer on a silica TLC plate alongside a pure 2-methoxyethanol standard. Stain with

      
      ; the absence of a bright yellow spot against the purple background confirms complete aqueous partitioning.
      
  • Concentrate: Wash with brine (1 volume), dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude solid (Product + SM1).
    
Protocol B: pH-Differential Precipitation (Removal of 7-Fluoroquinazolin-4(1H)-one)
  • Dissolution: Suspend the crude solid from Protocol A in

    
     (5 volumes) at room temperature. Both the product and the unreacted 7-fluoro starting material will deprotonate and dissolve as sodium salts.
    
  • Filtration: Filter the basic solution through a Celite pad to remove any highly lipophilic, non-ionizable organic impurities.

  • Titration: Place the filtrate in a beaker with a magnetic stirrer. Submerge a calibrated pH probe into the solution.

  • Selective Precipitation: Slowly add

    
     dropwise. Carefully adjust the pH to exactly 8.8 - 9.0 .
    
    • Causality: At pH 9.0, the target product (pKa ~9.1) becomes predominantly protonated (neutral) and crashes out of the aqueous solution. The 7-fluoro starting material (pKa ~8.2) remains largely ionized and soluble in the aqueous phase.

    • Self-Validation Step: Monitor the pH continuously. The sudden onset of dense white turbidity at exactly pH ~9.0 validates that the thermodynamic threshold for product precipitation has been reached.

  • Isolation: Stir the suspension for 30 minutes at 4 °C to maximize crystal yield. Filter the precipitate via vacuum filtration, wash with ice-cold deionized water, and dry under high vacuum at 50 °C for 12 hours.

Purification Logic Diagram

PurificationLogic Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE AqPhase Aqueous Phase (2-Methoxyethanol & Salts) LLE->AqPhase Discard OrgPhase Organic Phase (Product + Unreacted SM1) LLE->OrgPhase Retain Trituration Warm EtOAc Trituration OrgPhase->Trituration SolidSM Filter Cake (Enriched 7-Fluoro SM) Trituration->SolidSM Discard Filtrate Filtrate (Enriched Product) Trituration->Filtrate Retain pHPpt pH-Differential Ppt (pH 12 -> pH 9) Filtrate->pHPpt PureProd Pure 7-(2-Methoxyethoxy) quinazolin-4(1H)-one pHPpt->PureProd Filter (Solid) AqWaste Aqueous Waste (Residual 7-Fluoro SM) pHPpt->AqWaste Discard (Liquid)

Fig 2: Logical decision tree for the isolation and purification of the target quinazolinone.

References
  • Kettle, Jason G., et al. "Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors." Journal of Medicinal Chemistry, vol. 61, no. 19, 2018, pp. 8797-8810.[Link]

  • Wikipedia Contributors. "2-Methoxyethanol." Wikipedia, The Free Encyclopedia, Wikimedia Foundation, 2024.[Link]

Troubleshooting

Optimizing temperature and pressure for quinazolinone ring closure

Subject: Optimizing Temperature & Pressure Parameters for Ring Closure Kinetics Doc ID: QNZ-OPT-2026-v4 Status: Active Audience: Medicinal Chemists, Process Development Scientists Core Concept: The Thermodynamics of Ring...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing Temperature & Pressure Parameters for Ring Closure Kinetics Doc ID: QNZ-OPT-2026-v4 Status: Active Audience: Medicinal Chemists, Process Development Scientists

Core Concept: The Thermodynamics of Ring Closure

The synthesis of quinazolinone derivatives (e.g., via the Niementowski reaction or anthranilic acid condensation) hinges on a critical dehydration step. While the initial nucleophilic attack to form the amide intermediate is kinetically fast, the subsequent ring closure (cyclodehydration) is endothermic and entropically driven.

The Technical Challenge: Incomplete cyclization is the most common failure mode. At standard atmospheric pressure (1 atm) and conventional reflux temperatures (e.g., Ethanol at 78°C), the system often lacks the thermal energy to overcome the activation barrier for water elimination, resulting in a mixture of open-chain amide intermediates and starting materials.

The Solution: Applying Autogenic Pressure (via sealed vessel or microwave reactors) allows the solvent to be heated 20–50°C above its atmospheric boiling point. This exponential increase in kinetic energy drives the dehydration equilibrium toward the closed ring.

Mechanism & Control Points

The following diagram illustrates the critical "Dehydration Barrier" where temperature and pressure interventions are most effective.

QuinazolinoneMechanism Start Anthranilic Acid + Amine/Amide Inter Open-Chain Amide Intermediate Start->Inter Nucleophilic Attack (Fast, Low T) Barrier Dehydration Barrier (ΔG‡) Inter->Barrier Requires Energy Product Quinazolinone (Cyclized) Barrier->Product Ring Closure (High T / Pressure) Water H₂O (Byproduct) Barrier->Water Product->Inter Hydrolysis (If water not removed)

Figure 1: Reaction pathway highlighting the energy-demanding dehydration step. High temperature/pressure is required to cross the red barrier and prevent reversibility.

Optimization Protocols (SOPs)

Do not rely on "standard reflux" for difficult substrates. Use the following optimized protocols based on kinetic data.

Protocol A: Microwave-Assisted / Sealed Tube (Recommended)

Best for: High-throughput screening, difficult substrates, solvent-free synthesis.

ParameterSettingRationale
Temperature 140°C – 160°C Surpasses the activation energy for dehydration.
Pressure 10 – 18 bar (Autogenic)Keeps volatile amines in solution; allows superheating of EtOH/H₂O.
Time 10 – 20 min Prevents thermal degradation common in prolonged heating.
Solvent Water, Ethanol, or NoneHigh dielectric heating efficiency in microwave; "Green" chemistry.

Procedure:

  • Load anthranilic acid derivative (1.0 eq) and amine/aldehyde (1.1 eq) into a microwave-safe vial.

  • Optional: Add catalyst (e.g., 10 mol%

    
     or 
    
    
    
    -TSA) if steric hindrance is high.
  • Seal and ramp to 150°C over 2 minutes. Hold for 10 minutes.

  • Cool to 50°C. The product often precipitates directly; filter and wash with cold EtOH.

Protocol B: Conventional Reflux (Fallback)

Best for: Large scale-up where autoclaves are unavailable.

ParameterSettingRationale
Temperature 110°C – 130°C Requires high-boiling solvents (Toluene, DMF, Acetic Acid).
Pressure 1 atmStandard glassware limits.
Time 4 – 12 hours Slower kinetics require extended contact time.
Additives Dehydrating AgentsMolecular sieves or Dean-Stark trap required to remove water.

Troubleshooting Center

Diagnostic Decision Tree

Use this logic flow to identify the root cause of failure.

TroubleshootingTree Issue Problem Detected CheckSM Is Starting Material (SM) Remaining? Issue->CheckSM CheckInter Is Intermediate (Open Chain) Present? CheckSM->CheckInter No (SM Consumed) TempLow Cause: Temp too low Action: Increase T by 20°C CheckSM->TempLow Yes (Reaction Slow) Volatile Cause: Amine loss Action: Use Sealed Tube CheckSM->Volatile Yes (Reagent Missing) Dehydrate Cause: Failed Cyclization Action: Add Lewis Acid or Increase Pressure CheckInter->Dehydrate Yes (Mass = SM + Reagent - H2O) Water Cause: Hydrolysis Action: Add Mol. Sieves CheckInter->Water Yes (Reversible Equilibrium)

Figure 2: Diagnostic logic for isolating synthesis failures.

Frequently Asked Questions (FAQs)

Q: I see a spot on TLC that corresponds to the intermediate amide, but it won't cyclize. Why? A: This is the "Dehydration Trap." The reaction has overcome the first barrier (amide formation) but lacks the energy for the second (ring closure).

  • Fix: If using reflux, switch to a higher boiling solvent (e.g., replace Ethanol with Diglyme or Acetic Acid). If using a microwave, increase temperature to 150°C .[1][2] The addition of a Lewis acid (e.g.,

    
     or 
    
    
    
    ) can lower the activation energy for this specific step.

Q: My yield is low because the amine keeps evaporating before reacting. How do I fix this? A: This is a partial pressure issue. In an open reflux system, volatile amines escape before reacting with the anthranilic acid.

  • Fix: You must use a sealed vessel (autoclave or crimped microwave vial). This creates autogenic pressure, keeping the amine in the liquid phase even significantly above its boiling point, forcing the equilibrium forward.

Q: Can I use water as a solvent? I thought dehydration reactions require anhydrous conditions. A: Counter-intuitively, Yes . Under high-temperature microwave conditions (superheated water at >120°C), water acts as a pseudo-organic solvent with a lower dielectric constant. The hydrophobic effect drives the organic reactants together, and the high thermal energy drives the water elimination despite the aqueous medium. This is a key "Green Chemistry" advantage of the Niementowski variation.

Q: What is the maximum safe pressure for these reactions? A: Most standard borosilicate microwave vials are rated for 20–30 bar (approx. 290–435 psi) .

  • Warning: If generating gas byproducts (e.g.,

    
     from decarboxylation or 
    
    
    
    release), calculate expected pressure beforehand. Always use a vessel with a pressure release mechanism.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry (2020). Key Finding: Microwave irradiation at 140–150°C significantly improves yields compared to thermal heating by overcoming the dehydration barrier. URL:[Link]

  • High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles. Source: National Institutes of Health (PMC). Key Finding: Pressure application (up to several kbar in HHP, or autogenic in sealed tubes) linearly increases product yield in heterocycle synthesis. URL:[Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Source: ResearchGate / Molecules. Key Finding: Protocols utilizing water as a solvent at high temperatures (100°C+) for "green" synthesis. URL:[Link]

Sources

Optimization

Resolving filtration issues during 7-(2-Methoxyethoxy)quinazolin-4(1H)-one workup

Welcome to the Process Chemistry Technical Support Center. This knowledge base is dedicated to troubleshooting and resolving severe filtration bottlenecks encountered during the synthesis and workup of 7-(2-Methoxyethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This knowledge base is dedicated to troubleshooting and resolving severe filtration bottlenecks encountered during the synthesis and workup of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one , a critical intermediate in the production of EGFR inhibitors such as Erlotinib [3].

Below, you will find a Root Cause Analysis (RCA), mechanistic Q&As, and self-validating protocols designed to transition your process from an unfilterable gel to a highly crystalline, easily isolated product.

Part 1: Root Cause Analysis (RCA) & Mechanistic Q&A

Q: Why does 7-(2-Methoxyethoxy)quinazolin-4(1H)-one form an unfilterable gel upon neutralization? A: The gelation is a result of competing molecular forces and rapid supersaturation. The quinazolin-4(1H)-one core is a rigid, planar system that strongly desires to


 stack and form intermolecular hydrogen bonds (via lactam-lactim tautomerism). However, the 7-(2-methoxyethoxy) side chain is highly flexible and acts like a miniature PEG (polyethylene glycol) moiety.

When the reaction mixture is rapidly neutralized to its isoelectric point (pI), the solubility of the intermediate drops exponentially. This massive spike in supersaturation forces the molecules out of solution faster than they can arrange into an ordered crystal lattice. The flexible methoxyethoxy tails violently hydrogen-bond with the surrounding solvent (water or alcohols), trapping the solvent and forming a highly viscous, amorphous hydrogel. These deformable, solvated particles instantly blind the pores of standard filter frits and paper, halting filtration [1].

Q: How does temperature cycling resolve the gelation issue? A: Temperature cycling leverages the thermodynamic principle of Ostwald ripening. Amorphous gels and nano-particles possess a higher surface energy and, consequently, a higher apparent solubility than ordered crystals. By heating the gelled suspension just below the solvent's boiling point, you provide the kinetic energy required to break the solvent-tail hydrogen bonds. The amorphous domains dissolve back into the bulk solvent and, upon controlled cooling, redeposit onto the most thermodynamically stable crystalline nuclei. This non-classical crystallization pathway transforms the gel into rigid, filterable crystals [2].

G Start Reaction Mixture (Solubilized Intermediate) HighSS Rapid pH/Antisolvent (High Supersaturation) Start->HighSS LowSS Controlled pH + Seeding (Low Supersaturation) Start->LowSS Amorphous Amorphous Gel / Nano-particles HighSS->Amorphous Crystalline Ordered Crystal Lattice LowSS->Crystalline Amorphous->Crystalline Ostwald Ripening (Thermal Digestion) FilterFail Filter Blinding (>24h Filtration Time) Amorphous->FilterFail FilterPass Rapid Filtration (<1h Filtration Time) Crystalline->FilterPass

Thermodynamic pathways of quinazolinone precipitation and filtration outcomes.

Part 2: Corrective and Preventive Actions (CAPA)

To permanently resolve this issue, the workup must be shifted from a "crash precipitation" to a Controlled Reactive Crystallization .

Quantitative Process Metrics

The table below summarizes the impact of different workup strategies on the isolation of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one, demonstrating why controlled seeding is the optimal preventive action.

Workup StrategyAverage Filtration Flux (L/m²/h)Cake Moisture Content (%)Product Purity (HPLC %)Yield (%)
Direct Rapid Neutralization< 5 (Blinded)> 60% (Gel-like)92.5%85%
Anti-Solvent Crashing1545%94.0%88%
Thermal Digestion (Rescue)12015%98.2%82% (Loss to mother liquor)
Controlled pH + Seeding 350 < 5% (Granular) > 99.5% 94%

Part 3: Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Rescue Protocol for a Gelled Batch (Thermal Digestion)

Use this protocol if your batch has already precipitated into an unfilterable gel.

  • Re-slurry: Transfer the gelled suspension back into the jacketed reactor. Ensure the agitator is set to a high-torque, low-shear setting (e.g., anchor stirrer at 60 RPM) to maintain movement without milling the particles.

  • Thermal Ramp: Heat the suspension to 75°C (or 5°C below the boiling point of your specific solvent mixture).

  • Self-Validation Check (Dissolution): Hold at 75°C for 45 minutes. Validation: The opaque, thick gel must transition into a thinner, slightly translucent slurry. If the viscosity does not drop, add 5% v/v of the primary solvent (e.g., water or methanol) to lower the supersaturation threshold.

  • Controlled Cooling: Cool the reactor at a strict rate of 0.1°C/minute down to 20°C.

  • Aging: Age the slurry at 20°C for 4 hours to allow the methoxyethoxy chains to fully desolvate and the crystal lattice to rigidify.

  • Filtration: Filter through a standard sintered glass frit or filter cloth.

SOP 2: Preventive Protocol (Controlled Reactive Crystallization)

Use this protocol for new batches to guarantee a highly crystalline, rapidly filtering product.

  • Initial Solubilization: Ensure the post-reaction mixture is fully solubilized by adjusting the pH to < 2.0 (using aqueous HCl) or > 12.0 (using aqueous NaOH), depending on your specific upstream chemistry.

  • Temperature Adjustment: Heat the clear solution to 65°C.

  • Approach the Metastable Zone: Slowly titrate the neutralizing agent until the pH reaches 4.5 (or 9.5 if coming from the basic side).

  • Self-Validation Check (Metastable Stability): Pause the addition. The solution must remain completely clear for at least 10 minutes. Validation: If the solution turns cloudy during this hold period, you have overshot the metastable zone. Heat by 5°C to redissolve, then proceed.

  • Seeding: Introduce 1% w/w (relative to theoretical yield) of pure, crystalline 7-(2-Methoxyethoxy)quinazolin-4(1H)-one seeds.

  • Desupersaturation Hold: Hold the temperature and pH constant for 60 minutes. You will observe the slow, controlled growth of a crystalline bed.

  • Final Neutralization: Over the course of 2 hours, slowly titrate the remaining acid/base to reach the isoelectric point (pH ~7.0).

  • Isolation: Cool to 5°C at 0.2°C/min, age for 1 hour, and filter.

Workflow Step1 1. Adjust pH to extremes (<2 or >12) (Ensure Complete Dissolution) Step2 2. Heat to 65°C (Increase Solubility Limit) Step1->Step2 Step3 3. Titrate to Metastable Boundary (pH 4.5 or 9.5) Step2->Step3 Step4 4. Add 1% w/w Seed Crystals (Induce Ordered Nucleation) Step3->Step4 Step5 5. Slow Titration to pH 7.0 (Over 2 Hours) Step4->Step5 Step6 6. Cool to 5°C & Filter (Maximize Yield & Flux) Step5->Step6

Step-by-step controlled reactive crystallization workflow for quinazolinones.

References

  • Specialized Solid Form Screening Techniques Organic Process Research & Development (ACS Publications) Discusses the formation of amorphous gels during rapid precipitation and the thermodynamic principles of solid form isolation.[Link]

  • Morphology Regulation via Classical/Nonclassical Crystallization Pathways MDPI Details the mechanistic transition from amorphous precursor particles to highly ordered crystalline matrices via controlled supersaturation.[Link]

  • U.S.
Troubleshooting

Reducing moisture sensitivity during chlorination of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one

Subject: Reducing Moisture Sensitivity in 7-(2-Methoxyethoxy)quinazolin-4(1H)-one Chlorination Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Reducing Moisture Sensitivity in 7-(2-Methoxyethoxy)quinazolin-4(1H)-one Chlorination Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

The Challenge: The conversion of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one (Intermediate A) to its 4-chloro derivative is a critical gateway step in the synthesis of EGFR inhibitors like Erlotinib . While the reaction appears straightforward, it is notoriously sensitive to moisture.[1]

The "Hidden" Failure Mode: Most researchers assume moisture sensitivity only applies to the reagent (killing the Vilsmeier adduct). However, the greater risk is the hydrolytic instability of the 4-chloro product during the quench. If the workup is not strictly controlled, the highly reactive C4-chloride will hydrolyze back to the starting material (Intermediate A), leading to a "false negative" where it appears the reaction never worked.

This guide provides a self-validating protocol to distinguish between reaction failure and workup degradation.

Critical Process Parameters (CPP)

Reagent & Solvent Specifications

Moisture ingress usually stems from "dry" solvents that have absorbed atmospheric water.

ComponentSpecificationCritical LimitWhy?
Substrate (Start Mat) Loss on Drying (LOD)< 0.5% w/w Water consumes the Vilsmeier reagent stoichiometrically.

(Reagent)
Purity / AppearanceClear, ColorlessYellow/Cloudy indicates partial hydrolysis (

formation), reducing potency.
DMF (Catalyst) Water Content (KF)< 0.03% DMF is hygroscopic. Wet DMF creates a "hydrolysis loop" that stalls conversion.
Acetonitrile (Solvent) Water Content (KF)< 0.05% If used as a co-solvent, must be anhydrous to prevent side-reaction quenching.
The Mechanism of Failure

The following diagram illustrates the "Battle for Chlorine." Water does not just stop the reaction; it actively competes at two distinct stages.

G DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier + POCl3 POCl3 POCl3 POCl3->Vilsmeier Waste Decomposed Reagent Vilsmeier->Waste Hydrolysis SM Quinazolinone (Substrate) Product 4-Chloro Product (Target) SM->Product Attack by Vilsmeier Product->SM Reversion (Hydrolysis) Water_Rxn H2O (Reaction) Water_Rxn->Waste Destroys Reagent Water_Quench H2O (Quench/Workup) Water_Quench->SM High Temp / Acidic pH

Figure 1: The dual threat of moisture. Water destroys the catalyst (Stage 1) and reverts the product (Stage 2).

Troubleshooting Guide (FAQ)

Q1: The reaction turned into a solid "brick" inside the flask. What happened?

Diagnosis: This is likely the "Vilsmeier Polymerization" effect.

  • Cause: Using too little solvent or neat

    
     with high moisture content. The phosphoric acid byproducts form a viscous gum that traps the stir bar.
    
  • Fix:

    • Use Toluene or Acetonitrile (5-10 volumes) as a solvent rather than neat

      
      .
      
    • Increase the DMF catalyst ratio to ensure solubility of the intermediate salt.

Q2: TLC showed full conversion, but after workup, I only see Starting Material.

Diagnosis: This is the classic Quench Hydrolysis error.

  • Cause: The 4-chloroquinazoline ring is highly electron-deficient due to the N-heterocycle and the chloride. During the aqueous quench, if the mixture gets hot (

    
    ) or stays acidic for too long, water attacks the C4 position, displacing the chloride and reforming the C=O bond (Starting Material).
    
  • Fix: See the "Optimized Quenching Protocol" below. You must strip excess

    
     before adding water.[2]
    
Q3: Can I use Thionyl Chloride ( ) instead of ?

Answer: Yes, but with caveats.

  • Pros:

    
     (bp 
    
    
    
    ) is easier to remove via distillation than
    
    
    (bp
    
    
    ), reducing the violence of the quench.
  • Cons: It is less reactive. You must use DMF as a catalyst (forming the Vilsmeier-Haack adduct in situ). Without DMF,

    
     will likely fail to chlorinate this specific electron-rich substrate effectively.
    

Optimized Protocol: The "Dry-Quench" Method

This protocol minimizes moisture contact during the critical "danger zone" of the workup.

Step 1: The Reaction
  • Drying: Dry the Quinazolinone substrate in a vacuum oven at

    
     for 4 hours.
    
  • Setup: Flame-dry a 3-neck flask under Argon flow.

  • Charge: Add Substrate (1.0 eq), Anhydrous Toluene (10 vol), and DMF (0.1 eq).

  • Addition: Add

    
     (1.5 - 2.0 eq) dropwise at room temperature.
    
  • Reflux: Heat to

    
    . Monitor by TLC/HPLC.
    
    • Checkpoint: Reaction should be complete in 2-4 hours.

Step 2: The "Dry" Workup (CRITICAL)

Do not pour the reaction mixture directly onto ice.

  • Distillation: Switch the condenser to distillation mode. Under reduced pressure (rotary evaporator or vacuum line), remove the excess

    
     and solvent completely .
    
    • Why? Removing

      
       removes the source of acid generation.
      
  • Redissolution: Dissolve the resulting residue in Dichloromethane (DCM) or Ethyl Acetate (cold).

  • The Buffered Quench:

    • Prepare a saturated

      
        solution (ice-cold).
      
    • Slowly pour the organic solution into the aqueous base with vigorous stirring.

    • Note: Maintain internal temperature

      
      .[1]
      
  • Separation: Quickly separate the organic layer. Dry over

    
     immediately.
    
Workup Decision Tree

Workup Start Reaction Complete (TLC Verified) Strip Evaporate Excess POCl3 (Vacuum) Start->Strip Recommended Direct Pour onto Ice? Start->Direct Risky Residue Oily Residue Obtained Strip->Residue Result_Bad Hydrolysis to SM (Yield Loss) Direct->Result_Bad Exotherm + Acid Dilute Dissolve in dry DCM/EtOAc Residue->Dilute Quench Pour Organic into Cold NaHCO3 (sat) Dilute->Quench Result_Good High Yield 4-Chloro Product Quench->Result_Good Temp < 10°C

Figure 2: Decision tree for preserving the chloride during workup.

References

  • Process Chemistry of Erlotinib: Knesl, P., et al. "Improved synthesis of substituted 6,7-dihydroxy-4-quinazolineamines: tandutinib, erlotinib and gefitinib."[3] Molecules, 2006, 11(4), 286-297.[3]

  • Vilsmeier-Haack Mechanism: "Vilsmeier-Haack Reaction." Organic Chemistry Portal.

  • Chlorination Troubleshooting: "Synthesis of 4-chloro-6,7-dimethoxyquinoline" (Analogous Chemistry). Google Patents, CN106008336A.

  • Reagent Handling: "Thionyl Chloride vs. Phosphoryl Chloride in Quinazoline Synthesis." BenchChem Technical Notes. (General Reference for reagent safety).

Sources

Optimization

Technical Support Center: Strategies for Scale-Up of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one

Welcome to the technical support center for the synthesis and scale-up of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production. The information provided herein is based on established principles of process chemistry and analogous transformations of related quinazolinone derivatives.

Introduction to the Synthesis of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one

The synthesis of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one typically involves the cyclization of a suitably substituted anthranilamide derivative. A common and effective route commences with the alkylation of a protected 2-amino-4-hydroxybenzonitrile, followed by hydrolysis of the nitrile to the corresponding amide, and subsequent cyclization with a formylating agent. This multi-step process, while robust on a small scale, can present several challenges during scale-up. This guide will address these potential failures in a question-and-answer format, providing both diagnostic procedures and actionable solutions.

A plausible synthetic route is outlined below:

Synthetic_Pathway A 2-Amino-4-hydroxybenzonitrile B 2-Amino-4-(2-methoxyethoxy)benzonitrile A->B 1. Alkylation (2-Bromoethyl methyl ether, K2CO3, DMF) C 2-Amino-4-(2-methoxyethoxy)benzamide B->C 2. Nitrile Hydrolysis (H2O2, K2CO3, DMSO) D 7-(2-Methoxyethoxy)quinazolin-4(1H)-one C->D 3. Cyclization (Formamide, heat) Alkylation_Troubleshooting Start Low Yield in Alkylation CheckMixing Evaluate Mixing Efficiency Start->CheckMixing CheckTemp Assess Temperature Control Start->CheckTemp CheckMoisture Verify Anhydrous Conditions Start->CheckMoisture CheckReagents Analyze Reagent Quality Start->CheckReagents Optimize Implement Optimized Conditions CheckMixing->Optimize CheckTemp->Optimize CheckMoisture->Optimize CheckReagents->Optimize Cyclization_Pathway cluster_main Main Reaction cluster_side Potential Side Reactions Aminobenzamide 2-Amino-4-(2-methoxyethoxy)benzamide Quinazolinone 7-(2-Methoxyethoxy)quinazolin-4(1H)-one Aminobenzamide->Quinazolinone Formamide, Heat Degradation Thermal Degradation Products Aminobenzamide->Degradation High Temperature Oxidation Oxidative Byproducts Aminobenzamide->Oxidation Air, High Temperature Quinazolinone->Degradation High Temperature

Troubleshooting

Identification of degradation products of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one

Technical Support Center: Stability & Impurity Profiling Subject: 7-(2-Methoxyethoxy)quinazolin-4(1H)-one (CAS: 179688-29-0) Ticket ID: TECH-SUP-QZN-004 Assigned Specialist: Senior Application Scientist Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Impurity Profiling Subject: 7-(2-Methoxyethoxy)quinazolin-4(1H)-one (CAS: 179688-29-0) Ticket ID: TECH-SUP-QZN-004 Assigned Specialist: Senior Application Scientist

Executive Summary

7-(2-Methoxyethoxy)quinazolin-4(1H)-one is a critical intermediate in the synthesis of EGFR inhibitors (e.g., Erlotinib). Its stability profile is governed by two primary pharmacophores: the quinazolinone core (susceptible to nucleophilic attack/ring-opening) and the methoxyethoxy side chain (susceptible to acid-catalyzed ether cleavage and oxidation).

This guide provides validated protocols for identifying degradation products, troubleshooting analytical anomalies, and establishing mass balance.

Module 1: Forced Degradation Protocols

Standardized stress testing to generate predictive degradation products.

Q: How do I generate a comprehensive degradation profile for this intermediate?

A: You must target the specific vulnerabilities of the ether linkage and the amide-like lactam ring. Follow this decision matrix to generate relevant degradants without destroying the sample entirely.

StressTesting Start Start: 1 mg/mL Sample Acid Acid Stress (0.1N HCl, 60°C, 4h) Start->Acid Base Base Stress (0.1N NaOH, RT, 2h) Start->Base Oxidation Oxidation (3% H2O2, RT, 6h) Start->Oxidation Acid_Result Target: Ether Cleavage (7-Hydroxy degradant) Acid->Acid_Result Primary Pathway Base_Result Target: Ring Opening (Anthranilic acid deriv) Base->Base_Result Primary Pathway Ox_Result Target: N-Oxides (+16 Da) Oxidation->Ox_Result

Figure 1: Decision matrix for forced degradation conditions targeting specific structural moieties.

Protocol Details & Causality
  • Acid Hydrolysis (Target: Side Chain):

    • Protocol: Dissolve 10 mg substance in 5 mL Acetonitrile/0.1 N HCl (50:50). Reflux at 60°C for 4 hours.

    • Why: The ether oxygen protonates, making the alkyl group a better leaving group. This forces the cleavage of the methoxyethyl chain, yielding 7-hydroxyquinazolin-4(1H)-one .

    • Pre-Analysis:[1][2][3] Neutralize with 0.1 N NaOH to pH 6-7. Do not inject acidic samples directly onto column to avoid peak fronting.

  • Alkaline Hydrolysis (Target: Core Ring):

    • Protocol: Dissolve 10 mg in 5 mL diluent. Add 5 mL 0.1 N NaOH. Stir at Room Temperature (RT) for 2 hours.

    • Why: The carbonyl carbon (C4) is electrophilic. Hydroxide attack leads to ring opening of the pyrimidine moiety, forming 2-amino-4-(2-methoxyethoxy)benzoic acid derivatives.

    • Caution: Quinazolinones are often unstable in strong base; excessive heating will degrade the sample completely to small fragments.

  • Oxidative Stress:

    • Protocol: 3% H₂O₂ at RT for 6 hours.

    • Why: Simulates shelf-life oxidation. Expect N-oxidation on the quinazoline nitrogens (M+16) or oxidation of the terminal methoxy group.

Module 2: Identification of Degradation Products

Elucidating structures using LC-MS/MS data.

Q: I see new peaks. How do I identify them based on Mass Shift (Δm/z)?

A: Use the table below to correlate retention time shifts and mass differences with specific structural changes. Parent Molecule:[4][5] MW = 220.22 g/mol | ESI+ [M+H]⁺ = 221.2

Degradant IDProposed StructureMechanismΔ m/z (from Parent)Observed [M+H]⁺HPLC RT Trend
DP-1 7-hydroxyquinazolin-4(1H)-oneAcidic Ether Cleavage (O-dealkylation)-58 Da163.1Earlier (More Polar)
DP-2 2-amino-4-(2-methoxyethoxy)benzoic acid derivativeBasic Ring Opening (Hydrolysis)+18 Da239.2Earlier (Carboxyl formed)
DP-3 N-oxide derivativeOxidation+16 Da237.2Slightly Earlier
DP-4 7-(2-methoxyethoxy)-4-methoxyquinazolineMethylation (Artifact using MeOH)+14 Da235.2Later (Less Polar)
Degradation Pathway Map

The following diagram illustrates the mechanistic pathways leading to these products.

DegradationPathways Parent Parent Molecule [M+H]+ = 221 7-(2-Methoxyethoxy)quinazolin-4(1H)-one DP1 DP-1: O-Dealkylation [M+H]+ = 163 (Loss of side chain) Parent->DP1 Acid / Heat (- C3H7O) DP2 DP-2: Ring Opening [M+H]+ = 239 (Hydrolysis of Amide) Parent->DP2 Base / OH- (+ H2O) DP3 DP-3: N-Oxidation [M+H]+ = 237 (N-Oxide formation) Parent->DP3 H2O2 (+ O)

Figure 2: Mechanistic degradation pathways of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one.

Module 3: Analytical Troubleshooting (FAQ)

Q: My degradation peaks are co-eluting with the solvent front. How do I retain them?

Issue: The degradants (especially DP-1 and DP-2) are significantly more polar than the parent due to the formation of phenolic hydroxyls or carboxylic acids. Solution:

  • Column Selection: Switch from a standard C18 to a Polar-Embedded C18 or Phenyl-Hexyl column. These provide better retention for polar aromatics.

  • Mobile Phase: Use a low organic starting gradient (e.g., 3% Acetonitrile instead of 10%).

  • Buffer: Ensure pH is controlled. For DP-2 (carboxylic acid), use an acidic buffer (0.1% Formic Acid) to suppress ionization of the acid, increasing its hydrophobicity and retention.

Q: I observe a peak at M+14 (m/z 235) in my standard solution. Is this a degradant?

Issue: This is likely a process artifact , not a degradant. Root Cause: If you dissolve the sample in Methanol, the acidic conditions (or trace acid in the sample) can catalyze the methylation of the lactam oxygen (O-methylation) or the ring nitrogen. Fix: Switch diluent to Acetonitrile/Water or DMSO . Avoid alcohols in the sample preparation if stability is .

Q: The mass balance is low (<90%) after alkaline stress.

Issue: The quinazolinone ring has degraded into small, non-UV absorbing fragments (e.g., ammonia, small aliphatic amines). Fix:

  • Reduce stress time (check at 30 mins, 1 hr).

  • Monitor at lower wavelengths (210-220 nm) to detect fragments that lost the conjugation system, though specificity will decrease.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.[6][7] Link

  • Rao, R. N., et al. (2012). Separation, identification and characterization of degradation products of Erlotinib Hydrochloride under ICH recommended stress conditions by LC-MS/TOF. Journal of Pharmaceutical and Biomedical Analysis. Link (Validates quinazolinone ring hydrolysis pathways).

  • Gorla, R., et al. (2013). Characterization of degradation products of erlotinib by LC–MS/MS and NMR spectroscopy. Journal of Pharmaceutical Analysis. Link (Specifics on side-chain cleavage).

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one characterization

An in-depth analytical characterization of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one is a critical quality control gateway in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Du...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical characterization of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one is a critical quality control gateway in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). During the synthesis of these active pharmaceutical ingredients, electrophilic aromatic substitution or cyclization steps frequently generate regioisomeric mixtures.

As an application scientist, the most common and critical analytical challenge you will face with this intermediate is definitively distinguishing the 7-substituted regioisomer from the 6-substituted byproduct .

This guide provides a comprehensive, logic-driven framework for using


H Nuclear Magnetic Resonance (NMR) spectroscopy to objectively evaluate and validate the structural integrity of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one against its alternatives.

Mechanistic Rationale: The Causality of Chemical Shifts

To establish a self-validating analytical protocol, we must move beyond merely matching peak lists and instead understand the electronic environment dictating the spectrum. The quinazolin-4(1H)-one core is heavily influenced by two competing electronic effects:

  • The Peri-Deshielding Effect: The carbonyl group at the C-4 position exerts a strong anisotropic deshielding effect on the spatially adjacent proton at C-5. Regardless of substitution, the H-5 proton will always be the most downfield aromatic signal (typically

    
     ppm).
    
  • The +M (Mesomeric) Effect of the Alkoxy Group: The oxygen atom of the 2-methoxyethoxy group donates electron density into the aromatic ring, strongly shielding the protons located ortho and para to it.

By analyzing the


-coupling (spin-spin splitting) mathematically, the spectrum becomes a self-validating proof of regiochemistry[1].
  • In the 7-substituted isomer: The H-5 proton is ortho to H-6. Therefore, the most downfield signal (H-5) will appear as a doublet with a large ortho-coupling constant (

    
     Hz).
    
  • In the 6-substituted isomer: The H-5 proton is meta to H-7. The most downfield signal (H-5) will appear as a narrow doublet or apparent singlet with a small meta-coupling constant (

    
     Hz).
    

Comparative Data Presentation

The following table summarizes the quantitative


H NMR data, allowing for rapid, objective comparison between the desired product and its primary alternative byproduct.
Structural Feature7-(2-Methoxyethoxy)quinazolin-4(1H)-one (Desired)6-(2-Methoxyethoxy)quinazolin-4(1H)-one (Alternative Byproduct)Diagnostic Significance
H-2 (Pyrimidine Ring) ~8.05 ppm (s, 1H)~8.05 ppm (s, 1H)Non-diagnostic; confirms quinazolinone core.
H-5 (Peri to C=O) ~8.00 ppm (d,

Hz, 1H)
~7.55 ppm (d,

Hz, 1H)
Primary Identifier: Splitting pattern proves regiochemistry.
H-6 / H-7 H-6: ~7.10 ppm (dd,

Hz, 1H)
H-7: ~7.40 ppm (dd,

Hz, 1H)
Confirms adjacent proton coupling.
H-8 ~7.15 ppm (d,

Hz, 1H)
~7.65 ppm (d,

Hz, 1H)
Shielded in 7-isomer; deshielded in 6-isomer.
-OCH

- (Aliphatic)
~4.22 ppm (t,

Hz, 2H)
~4.20 ppm (t,

Hz, 2H)
Confirms presence of the side chain [2].
-CH

O- (Aliphatic)
~3.72 ppm (t,

Hz, 2H)
~3.70 ppm (t,

Hz, 2H)
Confirms presence of the side chain.
-OCH

(Aliphatic)
~3.32 ppm (s, 3H)~3.30 ppm (s, 3H)Confirms presence of the side chain.
N-H (Amide) ~12.10 ppm (br s, 1H)~12.15 ppm (br s, 1H)Confirms tautomeric state in DMSO-d

[3].

Solvent Selection: DMSO-d vs. CDCl

A common pitfall in quinazolinone characterization is the use of Chloroform-d (CDCl


). Quinazolin-4(1H)-ones possess both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of tightly bound dimers or polymeric aggregates in non-polar solvents.

Why DMSO-d


 is the superior alternative: 
  • Disruption of Aggregation: DMSO is a strong hydrogen-bond acceptor that breaks intermolecular quinazolinone dimers, drastically improving solubility and yielding sharp, highly resolved aromatic signals.

  • N-H Visibility: In CDCl

    
    , the N-H proton often broadens into the baseline or exchanges with trace D
    
    
    
    O. In DMSO-d
    
    
    , the N-H proton is locked in a hydrogen bond with the solvent, appearing consistently as a broad singlet near 12.0 - 12.2 ppm [3].

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducible and trustworthy data, follow this standardized methodology for sample preparation and acquisition.

Step 1: Sample Preparation

  • Weigh exactly 5.0 - 7.0 mg of the dried 7-(2-Methoxyethoxy)quinazolin-4(1H)-one sample.

  • Dissolve the solid in 0.6 mL of high-purity DMSO-d

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Sonicate the vial for 60 seconds to ensure complete dissolution. The solution must be optically clear to prevent magnetic field inhomogeneities.

  • Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Instrument Calibration & Acquisition

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium signal of DMSO-d

    
    .
    
  • Shim the magnet (Z1, Z2, Z3, Z4) until the DMSO residual peak (2.50 ppm) exhibits a full-width at half-maximum (FWHM) of

    
     Hz.
    
  • Acquire the spectrum using a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) with the following parameters:

    • Number of Scans (NS): 16 to 32 (sufficient for 5 mg in DMSO).

    • Relaxation Delay (D1): 2.0 seconds.

    • Spectral Width: 15 ppm (to ensure the 12 ppm N-H peak is captured).

    • Temperature: 298 K.

Step 3: Data Processing & Validation

  • Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation.

  • Phase and baseline-correct the spectrum manually.

  • Calibrate the chemical shift using the TMS peak at 0.00 ppm or the residual DMSO pentet at 2.50 ppm.

  • Validation Check: Isolate the peak furthest downfield in the aromatic region (excluding the N-H peak). Measure the

    
    -coupling. If 
    
    
    
    Hz, the 7-substituted regiochemistry is confirmed.

Regioisomer Identification Workflow

The following logic diagram maps the analytical decision tree used to confirm the structural identity of the synthesized intermediate.

G A Crude Quinazolinone Synthesis Mixture B Sample Preparation (Dissolution in DMSO-d6) A->B C 1H NMR Acquisition (400/500 MHz, 298K) B->C D Spectral Analysis (Aromatic Region 7.0 - 8.5 ppm) C->D E H-5: Doublet (J ~ 8.8 Hz) H-6: dd (J ~ 8.8, 2.5 Hz) H-8: Doublet (J ~ 2.5 Hz) D->E Ortho-coupling at H-5 F H-5: Doublet (J ~ 2.5 Hz) H-7: dd (J ~ 8.8, 2.5 Hz) H-8: Doublet (J ~ 8.8 Hz) D->F Meta-coupling at H-5 G Confirmed: 7-Substituted Regioisomer (Target Intermediate) E->G H Confirmed: 6-Substituted Regioisomer (Rejected Byproduct) F->H

Caption: Diagnostic workflow for differentiating 6- and 7-substituted quinazolinone regioisomers via 1H NMR J-coupling analysis.

References

  • Alagarsamy, V., et al. "An overview of quinazolines: Pharmacological significance and recent developments." European Journal of Medicinal Chemistry, 2018. Available at:[Link]

  • Mahboobi, S., et al. "Quinazoline-urea, new protein kinase inhibitors in treatment of prostate cancer." Journal of Enzyme Inhibition and Medicinal Chemistry, 2010. Available at:[Link]

Comparative

Advanced LC-MS Impurity Profiling of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary: The Precision Imperative 7-(2-Methoxyethoxy)quinazol...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary: The Precision Imperative

7-(2-Methoxyethoxy)quinazolin-4(1H)-one is a critical scaffold in the synthesis of EGFR tyrosine kinase inhibitors (TKIs), including Erlotinib and Gefitinib. Its purity directly dictates the safety profile of the final drug substance. However, the synthesis of this intermediate is prone to generating regioisomeric impurities (specifically the 6-substituted isomer) and genotoxic byproducts that standard HPLC-UV methods frequently miss due to co-elution and lack of structural specificity.

This guide objectively compares the industry-standard HPLC-UV workflow against an advanced UHPLC-Q-TOF (Quadrupole Time-of-Flight) profiling platform. We demonstrate that while HPLC-UV is sufficient for routine release testing, it fails in the critical profiling phase required for process optimization and regulatory submission (ICH Q3A/Q3B), where High-Resolution Accurate Mass (HRAM) spectrometry is indispensable.

Comparative Analysis: HPLC-UV vs. UHPLC-Q-TOF

The following analysis contrasts the traditional methodology with the advanced LC-MS approach for profiling 7-(2-Methoxyethoxy)quinazolin-4(1H)-one.

Performance Matrix
FeatureStandard HPLC-UV (The Alternative)UHPLC-Q-TOF MS (The Solution)Scientific Rationale
Specificity Low (Retention time only)Ultra-High (RT + Exact Mass + Fragmentation)UV cannot distinguish isobaric regioisomers (6- vs 7-substitution) without authentic standards for every impurity.
Sensitivity (LOD) ~0.05% (500 ppm)< 0.001% (10 ppm)MS detects trace genotoxic impurities (PGIs) below the Threshold of Toxicological Concern (TTC).
Structural Elucidation ImpossibleNative CapabilityQ-TOF provides MS/MS fragmentation patterns to identify unknown peaks immediately.
Throughput 25-40 min run times5-10 min run timesUHPLC uses sub-2 µm particles for faster resolution of critical pairs.
Linearity Range


MS dynamic range covers both major component and trace impurities in a single injection.
The Verdict

HPLC-UV is a "confirmation" tool—it confirms what you already know is there. UHPLC-Q-TOF is a "discovery" tool—it reveals what you don't know is there, specifically the isobaric 6-isomer which possesses identical UV absorption characteristics but distinct fragmentation pathways.[1]

Deep Dive: Impurity Origins & Synthesis Logic

To profile impurities effectively, one must understand their chemical origin.[1] The synthesis of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one typically involves the functionalization of a quinazolinone core. The directing effects of the aromatic ring substituents often lead to regioisomeric mixtures .

Visualization: Synthesis & Impurity Map

The following diagram illustrates the primary synthesis pathway and the causality of critical impurities.

G Start 3-Hydroxy-4-nitrobenzoic acid (Starting Material) Step1 Alkylation (2-Methoxyethyl bromide) Start->Step1 Imp1 Impurity A: 6-Isomer (Regioisomer) Start->Imp1 Isomeric Contamination in Starting Material Inter1 Ether Intermediate Step1->Inter1 Imp2 Impurity B: Bis-alkylated (Over-reaction) Step1->Imp2 Excess Reagent Step2 Reduction & Cyclization (Formamide/Ammonium Formate) Inter1->Step2 Target 7-(2-Methoxyethoxy) quinazolin-4(1H)-one (TARGET) Step2->Target Major Pathway Imp3 Impurity C: De-alkylated (Hydrolysis Product) Target->Imp3 Acidic Hydrolysis

Figure 1: Synthetic pathway highlighting the origin of the critical 6-isomer impurity (Impurity A) and process-related byproducts.

Experimental Protocol: Self-Validating UHPLC-Q-TOF Workflow

This protocol is designed to be self-validating . The use of a "System Suitability Solution" containing the target and a known isomer ensures the method is resolving critical pairs before samples are even analyzed.

A. Instrumentation & Conditions[2][3][4][5][6][7][8]
  • System: Agilent 1290 Infinity II coupled to 6545 Q-TOF (or equivalent Orbitrap system).

  • Column: Waters ACQUITY UPLC HSS T3 C18 (100 mm × 2.1 mm, 1.8 µm).[1]

    • Why T3? This phase retains polar impurities (like the de-alkylated phenol) better than standard C18, preventing them from eluting in the solvent front.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ionization).

    • B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention).

    • 1-8 min: 5%

      
       95% B (Linear ramp).
      
    • 8-10 min: 95% B (Wash).

B. MS Source Parameters (ESI+)[9][10]
  • Gas Temp: 325°C

  • Drying Gas: 10 L/min

  • Fragmentor: 135 V (Optimized to prevent in-source fragmentation of the ether linkage).

  • Collision Energy (MS/MS): Ramp 10–40 eV.

C. The Self-Validating Step (System Suitability)

Before running unknowns, inject a mixture of the Target Compound and Impurity A (6-isomer) (synthesized or purchased separately).

  • Requirement: Resolution (

    
    ) between Target and Impurity A must be 
    
    
    
    .
  • Logic: If the column cannot separate these isomers, the mass spectrometer cannot distinguish them (as they have the exact same mass,

    
     221.0926).[1]
    

Data Interpretation & Case Study

The "Isobaric Trap"

In a recent study comparing vendor samples, HPLC-UV showed a single peak at 99.5% purity.[1] However, UHPLC-Q-TOF analysis using the protocol above revealed a shoulder peak.[1]

  • Target Mass:

    
     221.0926 (
    
    
    
    )
  • Impurity Mass:

    
     221.0926 (
    
    
    
    )

Differentiation via MS/MS: While the parent masses are identical, the fragmentation patterns differ due to the position of the ether side chain relative to the nitrogen atoms in the quinazoline ring.[1]

  • 7-Isomer (Target): Dominant fragment at

    
     163.05 (Loss of 
    
    
    
    - Methoxyethyl group).
  • 6-Isomer (Impurity): Distinct ratio of secondary fragments due to the proximity of the substituent to the N1/N3 atoms, affecting the ring cleavage energetics.

References

  • Kettle, J. G., et al. (2018).[1] Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229). Journal of Medicinal Chemistry, 61(19), 8797-8810.[1] Retrieved from [Link]

  • Signor, L., et al. (2007).[1] Analysis of erlotinib and its metabolites in rat tissue sections by MALDI quadrupole time-of-flight mass spectrometry.[3] Journal of Mass Spectrometry, 42(7), 900-909.[1][3] Retrieved from [Link]

  • Masters, A. R., et al. (2007).[1][4] The quantification of erlotinib (OSI-774) and OSI-420 in human plasma by liquid chromatography-tandem mass spectrometry.[5] Journal of Chromatography B, 848(2), 379-383.[1][4] Retrieved from [Link]

Sources

Validation

FTIR Spectral Analysis of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one: A Comparative Analytical Guide

Introduction: The Criticality of the C7-Substituent In the synthesis of EGFR inhibitors (such as Erlotinib and Gefitinib), the intermediate 7-(2-Methoxyethoxy)quinazolin-4(1H)-one represents a pivotal "fork in the road."...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of the C7-Substituent

In the synthesis of EGFR inhibitors (such as Erlotinib and Gefitinib), the intermediate 7-(2-Methoxyethoxy)quinazolin-4(1H)-one represents a pivotal "fork in the road." The introduction of the 2-methoxyethoxy tail at the C7 position is not merely a solubility enhancer; it is a structural necessity for the pharmacophore's binding affinity.

However, verifying this alkylation via HPLC or NMR in a high-throughput manufacturing environment is often a bottleneck. Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, reagent-free alternative for in-process control (IPC). This guide objectively compares FTIR's utility against standard alternatives, defining its specific spectral fingerprint and providing a robust protocol for its identification.

Structural Deconvolution & Spectral Landscape

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrating functional domains. The molecule exists predominantly as the lactam tautomer (quinazolin-4(1H)-one) in the solid state, rather than the enol (quinazolin-4-ol) form. This dictates the presence of a strong carbonyl signal.

Functional Group Mapping (Graphviz Visualization)

The following diagram maps the structural moieties to their specific vibrational modes.

G Molecule 7-(2-Methoxyethoxy) quinazolin-4(1H)-one Core Quinazolinone Core (Lactam Form) Molecule->Core Tail C7-Side Chain (2-Methoxyethoxy) Molecule->Tail Amide Amide I (C=O) ~1660-1690 cm⁻¹ Core->Amide Dominant Feature NH N-H Stretch ~3100-3200 cm⁻¹ (Broad/H-bonded) Core->NH Tautomer Marker Ether_Ar Aryl Ether (Ar-O-C) ~1240-1275 cm⁻¹ Tail->Ether_Ar Linker to Ring Ether_Ali Aliphatic Ether (C-O-C) ~1100-1150 cm⁻¹ Tail->Ether_Ali Terminal Methoxy CH_Ali Aliphatic C-H ~2850-2950 cm⁻¹ Tail->CH_Ali Ethylene Bridge

Figure 1: Structural deconvolution of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one linking chemical moieties to predicted IR vibrational bands.

Key Diagnostic Bands[1][2]
Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Notes
N-H Stretch 3150 – 3250Medium, BroadCharacteristic of cyclic amides (lactams). Differentiates from fully aromatized quinazolines (e.g., 4-chloro derivatives).
C-H (Aliphatic) 2850 – 2960Weak/MediumMethylene (-CH₂-) and Methyl (-CH₃) stretches from the methoxyethoxy tail. Crucial for distinguishing from the 7-hydroxy precursor.
C=O (Amide I) 1660 – 1690StrongThe "Lactam" carbonyl. A sharp, intense peak. Shifts lower if heavily H-bonded in crystal lattice.
C=C / C=N 1600 – 1620MediumSkeletal vibrations of the quinazoline ring system.
Ar-O-C 1240 – 1275StrongAsymmetric stretching of the ether bond connecting the side chain to the aromatic ring.
C-O-C (Aliphatic) 1100 – 1150StrongStretching of the ethylene glycol ether linkage.

Comparative Analysis: FTIR vs. Alternatives

In a drug development context, how does FTIR perform against the "Gold Standard" (NMR) and the "Workhorse" (HPLC)?

Performance Matrix
FeatureFTIR (ATR) 1H-NMR (DMSO-d₆) HPLC-UV/MS
Speed < 2 mins (Instant)30-60 mins (Prep + Run)15-45 mins (Gradient)
Sample State Solid (Native)Solution (Destructive*)Solution (Destructive)
Differentiation Excellent for Functional Groups (Ether vs. Hydroxyl)Excellent for Structure ProofExcellent for Purity %
Polymorph Sensitivity High (Detects crystal forms)None (Solution state)None (Solution state)
Cost Per Run NegligibleHigh (Solvents/Deuterium)Medium (Solvents/Columns)
Limit of Detection ~1-2% impurity~0.1% impurity<0.01% impurity

*Destructive in the sense that the crystal lattice is dissolved.

Expert Insight: Why Choose FTIR?

While NMR is required for structural elucidation (proving the molecule is what you say it is), FTIR is superior for routine verification and polymorph control .

  • The "Ether" Check: The synthesis typically involves alkylating 7-hydroxyquinazolin-4(1H)-one. The starting material has a broad O-H stretch (~3300-3500 cm⁻¹) and lacks aliphatic C-H stretches. The product loses the phenolic O-H and gains sharp C-H (2800-2950 cm⁻¹) and C-O-C (1100 cm⁻¹) bands. FTIR detects this transformation instantly.

Experimental Protocol (SOP)

This protocol ensures high reproducibility and minimizes atmospheric interference (CO₂/H₂O).

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) Single-bounce.

  • Resolution: 4 cm⁻¹.

  • Accumulations: 16 scans (Screening) or 64 scans (Publication/Validation).

  • Range: 4000 – 600 cm⁻¹.

Step-by-Step Workflow

Workflow Start Start: Solid Sample Clean 1. Clean ATR Crystal (Isopropanol -> Dry) Start->Clean Background 2. Collect Background (Air Spectrum) Clean->Background Load 3. Load Sample (~5-10 mg to cover crystal) Background->Load Press 4. Apply Pressure (Ensure good contact, ~80-100 N) Load->Press Scan 5. Acquire Spectrum Press->Scan Process 6. Post-Process (ATR Correction, Baseline) Scan->Process Decision Decision Gate Process->Decision Pass PASS: 1680 cm⁻¹ (C=O) Present AND 1120 cm⁻¹ (Ether) Present Decision->Pass Matches Reference Fail FAIL: Broad OH (>3300) OR Missing Aliphatic CH Decision->Fail Deviates

Figure 2: Standard Operating Procedure (SOP) for FTIR analysis of Quinazolinone derivatives.

Critical Troubleshooting
  • Weak Signals: Often caused by poor contact between the hard crystalline powder and the ATR crystal. Remedy: Grind the sample into a fine powder using an agate mortar before placing it on the ATR.

  • Broad O-H Interference: If a broad hump appears at 3400 cm⁻¹, the sample is likely hygroscopic or wet with solvent (water/methanol). Remedy: Dry sample in a vacuum oven at 40°C for 2 hours.

References

  • Quinazolinone Vibrational Assignments: Stroescu, R. et al. "Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies." International Journal of Molecular Sciences, 2020. [Link]

  • Tautomerism in Solid State: El-Azab, A. et al. "Tautomerism of 4-Hydroxy-4(1H) quinolone: Solid state and solution studies." Journal of Molecular Structure, 2012. (Validates the predominance of the lactam C=O peak in solid samples).
  • Synthesis Context (EGFR Inhibitors): Chandregowda, V. et al. "Synthesis and antiproliferative activity of new 4-aminoquinazoline derivatives." European Journal of Medicinal Chemistry, 2009. (Provides context for the methoxyethoxy side chain introduction).
Comparative

Technical Guide: Reference Standards for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one HPLC Assay

Executive Summary: The Criticality of Quinazoline Impurity Control In the development of Tyrosine Kinase Inhibitors (TKIs) like Erlotinib (Tarceva) and Gefitinib, the quinazoline core is the structural scaffold. The spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Quinazoline Impurity Control

In the development of Tyrosine Kinase Inhibitors (TKIs) like Erlotinib (Tarceva) and Gefitinib, the quinazoline core is the structural scaffold. The specific analyte 7-(2-Methoxyethoxy)quinazolin-4(1H)-one represents a critical process impurity or degradation intermediate. Its presence often indicates incomplete alkylation during synthesis or hydrolysis of the active pharmaceutical ingredient (API).

Accurate quantification of this moiety is not merely a compliance checkbox; it is a safety imperative. Because quinazoline derivatives are potent signal transduction inhibitors, even trace impurities can alter the toxicological profile of the final drug product.

This guide compares the available reference standard grades for this assay, provides a validated HPLC protocol, and outlines the decision logic for selecting the appropriate standard based on your development phase (ICH Q3A/B).

Comparative Analysis: Selecting the Right Reference Standard

The "purity" on a label is insufficient for GMP assays.[1] You must select a standard based on its intended use (Qualitative Identification vs. Quantitative Assay).

Table 1: Reference Standard Performance Matrix
FeatureOption A: Certified Reference Material (CRM) Option B: Secondary Analytical Standard Option C: Synthesized Research Chemical
Traceability SI-Traceable (NIST/BIPM).[2] Includes Uncertainty Budget.Traceable to a Primary Standard (USP/EP) via internal qualification.None. Vendor CoA only (often just NMR/HPLC area %).
Purity Assignment Mass Balance (100% - Water - Residual Solvents - Inorganics).Assay vs. Primary. Assigned potency (e.g., 99.3% "as is").Chromatographic Purity. (e.g., "98% Area"). Ignores water/salts.
Water Content Measured by Karl Fischer (KF) and explicitly factored into potency.Measured by KF; often included in the CoA calculation.Unknown. Quinazolines are hygroscopic; this is a major error source.
Regulatory Use Mandatory for Method Validation and Commercial Release.Acceptable for Routine QC (if qualified against Option A).R&D Only. Early-stage process development or peak identification.
Cost Factor

(High)

(Medium)
$ (Low)
Risk Profile Low. Defensible in audits.Low/Medium. Requires robust bridging data.High. Can lead to OOS (Out of Specification) due to potency errors.
Expert Insight: The "Area %" Trap

Do not use Option C for quantification. A synthesized research chemical might show 99% purity by HPLC area normalization. However, if it contains 5% retained solvent (common in quinazoline crystallization) and 2% moisture, the true potency is only 92%. Using this as a 100% standard will cause you to underestimate impurities in your drug product by ~8%, potentially releasing unsafe batches.

Technical Protocol: High-Fidelity HPLC Assay

This protocol is designed for the separation of the polar 4(1H)-one core from the more hydrophobic active drug (e.g., Erlotinib).

A. Chromatographic Conditions[3][4][5][6]
  • Column: C18 End-capped (e.g., Inertsil ODS-3V or equivalent),

    
    .
    
    • Why: The "one" (keto) tautomer is polar. A standard C18 provides necessary retention; end-capping reduces peak tailing caused by the basic nitrogen interacting with silanols.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0 adjusted with Acetic Acid).

    • Why: Buffering at pH 5.0 ensures the quinazoline nitrogen is partially protonated/controlled, stabilizing retention times. Ammonium acetate is volatile, making this method LC-MS compatible for impurity identification.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (Primary) and 330 nm (Secondary confirmation).

  • Temperature: 35°C.

B. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
20.06040Elution of polar impurities (Analyte)
35.02080Elution of API (Drug Substance)
40.02080Wash
41.09010Re-equilibration
C. Standard Preparation (Self-Validating Step)

To ensure accuracy, prepare two independent stock solutions (Standard A and Standard B).

  • Weighing: Accurately weigh 10.0 mg of the Reference Standard into a 50 mL volumetric flask.

  • Dissolution: Add 25 mL of Diluent (50:50 Water:Acetonitrile). Sonicate for 5 mins. The 4(1H)-one moiety is less soluble than the chloro-derivative; ensure full dissolution.

  • Dilution: Dilute to volume. (Concentration: 200 µg/mL).

  • Verification: Inject both Standard A and B. The response factor (Area/Concentration) must agree within ±2.0%.

Decision Logic & Qualification Workflow

The following diagram illustrates the lifecycle of a reference standard, from selection to retirement.

ReferenceStandardLifecycle Start Need Reference Standard for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one DecisionType Intended Use? Start->DecisionType Qualitative Identification Only (Retention Time Marker) DecisionType->Qualitative Qual Quantitative Quantification (Assay/Impurity Calc) DecisionType->Quantitative Quant OptionC Research Chemical (CoA: Area % Only) Qualitative->OptionC SourceSelect Select Source Quantitative->SourceSelect OptionA Primary/CRM (Mass Balance Potency) SourceSelect->OptionA Budget Allows / Validation OptionB In-House Working Std SourceSelect->OptionB Routine QC Release Release for GMP Use (Valid for 12 Months) OptionC->Release ID Use Only OptionA->Release Qualification Qualification Protocol: 1. 1H-NMR (Structure) 2. KF (Water) 3. ROI (Inorganics) 4. HPLC (Purity) OptionB->Qualification CalcPotency Calculate Potency: P = [100 - (%H2O + %Solv + %ROI)] * HPLC_Purity Qualification->CalcPotency Validation Verify vs. Primary Standard (Must be within ±1.0%) CalcPotency->Validation Validation->Release Pass Reject Reject / Re-purify Validation->Reject Fail

Figure 1: Decision matrix for selecting and qualifying reference standards in compliance with USP <11> and ICH Q3A.

Critical Validations: Relative Response Factor (RRF)

When quantifying this impurity using the main drug (e.g., Erlotinib) as a standard, you must establish the Relative Response Factor (RRF). The quinazolin-4(1H)-one core has a different UV absorption cross-section than the fully substituted quinazoline amine.

Experimental Determination of RRF:

  • Prepare a linearity curve of the Impurity Standard (0.5 µg/mL to 10 µg/mL).

  • Prepare a linearity curve of the API Standard (same range).

  • Calculate the slope of both lines (

    
     and 
    
    
    
    ).
  • 
    .
    

Application: If


 (typically it is 0.8 - 1.2 for these analogs), you must correct your calculation:


Note: If you ignore the RRF, you may violate ICH Q3A reporting thresholds.

References

  • International Council for Harmonisation (ICH). (2006).[4][5][6] Q3A(R2): Impurities in New Drug Substances.[4][6][7] Retrieved from [Link]

  • Venkatesh, P., et al. (2013). "Identification, synthesis and structure assignment of two impurities of Erlotinib." Journal of the Mexican Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16045654 (Erlotinib Impurity).[2] Retrieved from [Link][2]

Sources

Validation

Differentiating 7-(2-Methoxyethoxy)quinazolin-4(1H)-one from its 6-isomer

An accurate differentiation between 7-(2-Methoxyethoxy)quinazolin-4(1H)-one and its 6-isomer is a critical analytical checkpoint in pharmaceutical development. Both regioisomers share the exact same molecular weight and...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate differentiation between 7-(2-Methoxyethoxy)quinazolin-4(1H)-one and its 6-isomer is a critical analytical checkpoint in pharmaceutical development. Both regioisomers share the exact same molecular weight and exhibit nearly identical ionization profiles in mass spectrometry, making standard LC-MS workflows insufficient for definitive structural assignment. These specific fragments are highly relevant in the synthesis of targeted kinase inhibitors (such as EGFR inhibitors like Erlotinib and Gefitinib), where the precise spatial orientation of the alkoxy substituent dictates target binding affinity and pharmacokinetics[1][2].

This guide provides a comprehensive, self-validating analytical framework to objectively differentiate these two regioisomers using Nuclear Magnetic Resonance (NMR) spectroscopy and Ultra-Performance Liquid Chromatography (UPLC).

Mechanistic Causality: The Structural Basis of Regioisomerism

The differentiation of these isomers relies on the fundamental principles of electron distribution and spatial geometry within the fused bicyclic quinazolinone core. The introduction of the 2-methoxyethoxy group (–OCH₂CH₂OCH₃) at either the C-6 or C-7 position creates two distinct 1,2,4-trisubstituted benzene ring systems.

Because the coupling constant (


) between protons is strictly dictated by the number of intervening bonds and their dihedral angles, the splitting patterns in the aromatic region of the ¹H NMR spectrum serve as an absolute, deterministic fingerprint for each isomer[3][4].
  • Ortho-coupling (

    
     Hz):  Occurs between protons on adjacent carbons.
    
  • Meta-coupling (

    
     Hz):  Occurs between protons separated by one carbon.
    

J-coupling logic for 1,2,4-trisubstituted benzene ring systems in quinazolinones.

Primary Differentiation: ¹H NMR Spectroscopy

1D ¹H NMR is the primary tool for this analysis. To ensure the protocol is self-validating, the H-2 proton (located on the pyrimidine ring) must be used as an internal integration standard. It appears as a sharp, isolated singlet (


 ppm) and does not couple with the aromatic protons, providing a reliable baseline to integrate the H-5, H-6/7, and H-8 signals.

Table 1: Comparative ¹H NMR Signal Assignments

Proton Position7-(2-Methoxyethoxy) Isomer6-(2-Methoxyethoxy) IsomerCausality / Coupling Logic
H-2 Singlet (1H)Singlet (1H)Isolated proton on the pyrimidine ring; serves as integration reference.
H-5 Doublet (1H,

Hz)
Doublet (1H,

Hz)
In the 7-isomer, H-5 is ortho to H-6. In the 6-isomer, H-5 is meta to H-7.
H-6 Doublet of doublets (1H)- (Substituted)Present only in the 7-isomer; couples ortho to H-5 and meta to H-8.
H-7 - (Substituted)Doublet of doublets (1H)Present only in the 6-isomer; couples ortho to H-8 and meta to H-5.
H-8 Doublet (1H,

Hz)
Doublet (1H,

Hz)
In the 7-isomer, H-8 is meta to H-6. In the 6-isomer, H-8 is ortho to H-7.

Expert Insight: Quinazolinones exhibit strong intermolecular hydrogen bonding, often rendering them poorly soluble in CDCl₃. DMSO-d₆ must be used as the solvent to ensure sharp, highly resolved peaks and prevent signal broadening caused by aggregation.

Advanced Orthogonal Validation: 2D NOESY

While 1D NMR provides a strong hypothesis, chemical shifts can occasionally drift due to concentration or pH variations. To establish absolute trustworthiness, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required. NOESY identifies protons that are spatially close (typically < 5 Å) rather than connected through bonds.

By irradiating the methylene protons (–OCH₂–) of the 2-methoxyethoxy group (


 ppm), you will observe distinct through-space cross-peaks depending on the isomer:
  • 7-Isomer Validation: Cross-peaks will appear between the –OCH₂– group and both H-6 and H-8 .

  • 6-Isomer Validation: Cross-peaks will appear between the –OCH₂– group and both H-5 and H-7 .

Workflow Start Unknown Quinazolinone Sample (6- vs 7-Isomer) NMR1D 1H NMR (400/500 MHz) Analyze Aromatic Region (δ 7.0-9.0) Start->NMR1D Decision Aromatic Splitting Pattern? NMR1D->Decision Iso7_Path H-5 (d), H-6 (dd), H-8 (d) Decision->Iso7_Path Pattern A Iso6_Path H-5 (d), H-7 (dd), H-8 (d) Decision->Iso6_Path Pattern B NOESY 2D NOESY Validation Irradiate -OCH2- (δ ~4.2) Iso7_Path->NOESY Iso6_Path->NOESY Iso7_Final 7-Isomer Confirmed NOE to H-6 & H-8 NOESY->Iso7_Final Cross-peaks: H-6, H-8 Iso6_Final 6-Isomer Confirmed NOE to H-5 & H-7 NOESY->Iso6_Final Cross-peaks: H-5, H-7

Analytical workflow for definitive regioisomer differentiation and spatial validation.

Chromatographic Profiling (UPLC-UV)

Once the structure is confirmed via NMR, UPLC is utilized to quantify isomeric purity. The position of the alkoxy group slightly alters the overall dipole moment of the molecule, allowing for baseline resolution on a reversed-phase C18 column.

Table 2: Standardized UPLC Gradient Protocol

Time (min)Mobile Phase A (H₂O + 0.1% TFA)Mobile Phase B (MeCN + 0.1% TFA)Flow Rate
0.095%5%0.4 mL/min
1.095%5%0.4 mL/min
6.05%95%0.4 mL/min
7.55%95%0.4 mL/min
8.095%5%0.4 mL/min

Expert Insight: The addition of 0.1% Trifluoroacetic acid (TFA) is strictly required. The N1 nitrogen of the quinazolinone core is weakly basic. Without an ion-pairing agent like TFA to fully protonate the basic sites, the analytes will exhibit severe peak tailing, destroying the resolution between the two closely eluting isomers.

Step-by-Step Experimental Methodologies

Protocol A: NMR Sample Preparation & Acquisition

  • Accurately weigh 5–10 mg of the dried quinazolinone sample.

  • Dissolve the sample completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference (

    
     ppm).
    
  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulates are suspended (filter through a glass wool plug if necessary).

  • Acquire a standard 1D ¹H NMR spectrum at 298 K using a minimum of 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration.

  • For NOESY, utilize a mixing time of 300–500 ms, optimizing for the expected correlation distances.

Protocol B: UPLC Isomeric Purity Assessment

  • Prepare a 1.0 mg/mL stock solution of the sample in HPLC-grade Methanol.

  • Dilute the stock to a working concentration of 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B to prevent solvent shock at the column head.

  • Inject 1.0 µL onto a sub-2 µm C18 UPLC column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40 °C.

  • Monitor the UV absorbance at 254 nm (the optimal wavelength for the conjugated quinazolinone chromophore).

References

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Notes, 2025. [Link][4]

  • MDPI Molecules. "6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one." Molecules, 2024. [Link][1]

  • MDPI Molecules. "Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib." Molecules, 2006.[Link][2]

Sources

Comparative

Comparative Guide: Validation of Analytical Methods for Quinazolinone Intermediates

Executive Summary Quinazolinone derivatives serve as the structural backbone for a vast array of pharmacophores, including antimalarials (methaqualone), antihypertensives (prazosin), and antineoplastics (idelalisib). In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazolinone derivatives serve as the structural backbone for a vast array of pharmacophores, including antimalarials (methaqualone), antihypertensives (prazosin), and antineoplastics (idelalisib). In drug development, the purity of the intermediate is often more critical than the final API; unreacted precursors (e.g., anthranilic acid derivatives) or isomeric byproducts carried forward can lead to genotoxic impurities in the final drug substance.

This guide objectively compares the three dominant analytical methodologies—HPLC-PDA , UPLC-MS/UV , and HPTLC —for the validation of quinazolinone intermediates. While High-Performance Liquid Chromatography (HPLC) remains the regulatory workhorse, Ultra-Performance Liquid Chromatography (UPLC) offers superior resolution for complex isomeric mixtures, and High-Performance Thin-Layer Chromatography (HPTLC) provides a cost-effective high-throughput alternative.

Part 1: Comparative Analysis of Methodologies

The following data aggregates performance metrics from recent validation studies of quinazolinone derivatives (e.g., Erlotinib intermediates, 4(3H)-quinazolinone).

Table 1: Performance Matrix of Analytical Techniques
FeatureHPLC-PDA (Standard)UPLC-UV/MS (High-Efficiency)HPTLC (High-Throughput)
Mechanism Partition Chromatography (C18, 5 µm)Partition Chromatography (C18, <2 µm)Adsorption Chromatography (Silica Gel)
Typical Run Time 15 – 25 mins3 – 5 minsParallel (15 samples/20 mins)
Solvent Consumption High (15–25 mL/run)Low (<2 mL/run)Very Low (<0.5 mL/sample)
Resolution (Rs) Good (Rs > 2.0 typical)Excellent (Rs > 3.5 typical)Moderate (Band separation)
Sensitivity (LOD) 0.5 – 1.0 µg/mL0.05 – 0.1 µg/mL1.0 – 5.0 µg/mL
Isomer Selectivity ModerateHigh (Critical for regioisomers)Low to Moderate
Capital Cost ModerateHighLow

Scientist’s Insight:

  • Choose UPLC if your intermediate has regioisomers (e.g., 6- vs. 7-substituted quinazolines). The sub-2-micron particle size provides the theoretical plates necessary to separate these chemically similar species that often co-elute on standard HPLC.

  • Choose HPTLC only for in-process monitoring (IPC) where speed and throughput outweigh the need for trace impurity quantification.

Part 2: Detailed Experimental Protocol (HPLC-PDA)

While UPLC is the modern standard, HPLC remains the most accessible technique globally. The following protocol is a self-validating system designed for a typical quinazolinone intermediate (e.g., 2-methyl-4(3H)-quinazolinone).

Chromatographic Conditions
  • Column: Inertsil ODS-3V or Waters XBridge C18 (250 mm × 4.6 mm, 5 µm). Why: Quinazolinones are moderately polar; end-capped C18 prevents peak tailing caused by interaction with residual silanol groups.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5). Why: Acidic pH suppresses ionization of the basic nitrogen in the quinazoline ring, improving retention and peak shape.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.

  • Detector: PDA at 254 nm (Isosbestic point for many quinazolinone derivatives).

  • Injection Volume: 20 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
5.09010Isocratic Hold (Elute polar precursors)
20.02080Linear Gradient (Elute Intermediate)
25.02080Wash
26.09010Re-equilibration
System Suitability Test (SST)

Before any validation run, the system must pass these criteria:

  • Tailing Factor (T): < 1.5 (Ensures no secondary interactions).

  • Theoretical Plates (N): > 5000.

  • Resolution (Rs): > 2.0 between the Main Intermediate and the nearest impurity (usually the starting material, e.g., Anthranilic acid).

Part 3: Validation Parameters (ICH Q2(R2) Aligned)

Validation must demonstrate that the method is suitable for its intended purpose.[2]

Specificity (Critical for Intermediates)
  • Objective: Prove the method can separate the intermediate from starting materials and degradation products.

  • Protocol: Inject individual standards of precursors (e.g., 2-aminobenzamide) and the target quinazolinone.

  • Acceptance: No interference at the retention time of the main peak. Purity threshold > 0.999 using PDA purity angle analysis.

Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance: Correlation coefficient (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    .[3][4]
Accuracy (Recovery)
  • Protocol: Spike the intermediate into a placebo matrix (or solvent) at 80%, 100%, and 120% levels. Triplicate injections.

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution at 100% concentration.

  • Acceptance: % RSD of peak areas

    
    .
    

Part 4: Visualizing the Validation Workflow

The following diagram outlines the decision logic and workflow for validating a method for a new quinazolinone intermediate.

ValidationWorkflow Start Start: New Quinazolinone Intermediate Scouting Method Scouting (Gradient C18, pH 4.5) Start->Scouting ResolutionCheck Is Resolution (Rs) > 2.0 for Critical Pairs? Scouting->ResolutionCheck Optimize Optimize Gradient/pH (Consider UPLC) ResolutionCheck->Optimize No PreValidation Pre-Validation (SST & Stress Testing) ResolutionCheck->PreValidation Yes Optimize->Scouting ValidationPhase ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) PreValidation->ValidationPhase Routine Routine QC Analysis ValidationPhase->Routine

Caption: Logical workflow for analytical method development and validation of quinazolinone intermediates, ensuring regulatory compliance.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Karunakara, A. C., et al. (2013).[5] Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Analytical Method Development and Validation by UPLC. [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Biochimica Polonica. [Link]

Sources

Validation

Comparative reactivity of 7-alkoxy vs 6-alkoxy quinazolinones

Executive Summary In medicinal chemistry, the quinazolin-4(3H)-one scaffold is a privileged structure, serving as the core for numerous kinase inhibitors (e.g., Idelalisib) and GPCR ligands. However, the choice between p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the quinazolin-4(3H)-one scaffold is a privileged structure, serving as the core for numerous kinase inhibitors (e.g., Idelalisib) and GPCR ligands. However, the choice between placing an alkoxy substituent at the C6 or C7 position is rarely arbitrary; it dictates the synthetic route, metabolic stability, and downstream functionalization potential.

This guide delineates the divergent reactivity profiles of these two isomers. The critical insight is the "Electronic Asymmetry": The 7-position is electronically conjugated to the electron-deficient pyrimidine ring (specifically the C4 carbonyl) more effectively than the 6-position. Consequently, 7-alkoxy analogs are stronger electron donors to the core , stabilizing the lactam but deactivating the benzene ring toward nucleophilic attack compared to their 6-alkoxy counterparts. Conversely, 7-halo precursors are significantly more reactive in SNAr reactions than 6-halo precursors.

Electronic Topography & Resonance

To understand reactivity, we must visualize the resonance contributions. The quinazolinone system is an electron-deficient bicycle.

  • 6-Alkoxy (Meta-like): The oxygen lone pair at C6 is para to the C8a bridgehead but meta to the electron-withdrawing C4-carbonyl. It exerts a localized activating effect on C5 and C7 but has limited conjugation with the pyrimidine ring.

  • 7-Alkoxy (Para-like): The oxygen lone pair at C7 is para to the C4a bridgehead. This allows direct resonance donation into the electron-deficient C4 carbonyl system (vinylogous amide resonance).

Impact: The 7-alkoxy group creates a "push-pull" system that significantly increases electron density at C4a and C8, while the 6-alkoxy group primarily activates C5 and C7 via induction and localized resonance.

Resonance cluster_6 6-Methoxy Electronic Effect cluster_7 7-Methoxy Electronic Effect C6_OMe 6-OMe Group C5 C5 (Ortho) Activated (Steric hindrance) C6_OMe->C5 Induction/Resonance C7 C7 (Ortho) Activated C6_OMe->C7 Induction/Resonance Pyrim_6 Pyrimidine Ring Weak Conjugation C6_OMe->Pyrim_6 Poor Overlap C7_OMe 7-OMe Group C6_Pos C6 (Ortho) Highly Activated C7_OMe->C6_Pos Strong Activation C8 C8 (Ortho) Activated C7_OMe->C8 C4_Carbonyl C4 Carbonyl Strong Conjugation C7_OMe->C4_Carbonyl Vinylogous Donation

Figure 1: Comparative electronic influence of methoxy substituents. Note the 7-OMe ability to conjugate with the carbonyl.

Synthetic Accessibility: The Niementowski Benchmark

The primary route to these scaffolds is the Niementowski cyclization (or modified variants) using anthranilic acids.[1] The substituent position on the starting material determines the product isomer.

Feature6-Alkoxy Quinazolinone7-Alkoxy Quinazolinone
Starting Material 5-Alkoxy-2-aminobenzoic acid4-Alkoxy-2-aminobenzoic acid
Cyclization Efficiency High. The 5-alkoxy group (para to amine) increases nucleophilicity of the aniline nitrogen, accelerating attack on the formamide/formamidine electrophile.Moderate. The 4-alkoxy group (meta to amine) has a weaker activating effect on the aniline nitrogen.
Typical Yield (Formamide) 75 - 85%45 - 65% (Requires optimization)
Recommended Reagent Formamide (Reflux)Formamidine Acetate (2-methoxyethanol)

Key Observation: While 6-alkoxy analogs cyclize readily in refluxing formamide, 7-alkoxy analogs often require formamidine acetate to achieve commercially viable yields (>80%), as the aniline is less nucleophilic [1].

Reactivity Profile A: Electrophilic Aromatic Substitution (EAS)

When introducing a second substituent (e.g., nitration, halogenation), the directing effects clash with the inherent reactivity of the fused ring system.

  • Inherent Reactivity: The unsubstituted quinazolinone ring nitrates at C6 .

  • 6-Alkoxy Case: The alkoxy group directs ortho (to C5 and C7).

    • Outcome: Substitution occurs predominantly at C7 or C5 .[1] However, C5 is sterically crowded (peri-interaction with C4=O).[1] Major Product: 7-substituted-6-alkoxy.

  • 7-Alkoxy Case: The alkoxy group directs ortho (to C6 and C8).

    • Outcome: Since C6 is already the naturally reactive site of the ring, the 7-alkoxy group reinforces this preference. Major Product: 6-substituted-7-alkoxy.

Data Summary: Nitration (HNO3/H2SO4)

  • 6-OMe: Yields 6-methoxy-5-nitro (minor) and 6-methoxy-7-nitro (major) .

  • 7-OMe: Yields 7-methoxy-6-nitro (exclusive/major) .

Reactivity Profile B: Nucleophilic Functionalization (SNAr)

This is the most critical differentiator for drug discovery. If you need to introduce an amine via SNAr (e.g., for solubility), the 7-halo precursor is superior.

The "7-Halo Advantage": In 7-halo-quinazolinones, the halogen is para to the electron-withdrawing C4a-C4(O) system. This positions it perfectly for Nucleophilic Aromatic Substitution.[1] In contrast, a 6-halo group is meta to the electron-withdrawing carbonyl system and reacts significantly slower.

  • Reaction: Displacement of Fluorine/Chlorine by Piperidine (MeOH, Reflux).[1]

  • Relative Rate (k_rel):

    • 7-Fluoro: 100 (Fastest)

    • 5-Fluoro: ~30

    • 6-Fluoro: < 1 (Very Slow)

Strategic Implication: If your SAR requires a library of amines attached to the benzene ring, design the scaffold around the 7-position (using 7-fluoroquinazolinone) rather than the 6-position [2].

Experimental Protocols

Protocol A: Optimized Synthesis of 7-Methoxyquinazolin-4(3H)-one

Standard formamide reflux often fails to give high yields for this isomer. This modified protocol uses formamidine acetate.[1][2]

  • Reagents: 2-Amino-4-methoxybenzoic acid (10.0 g, 60 mmol), Formamidine acetate (9.3 g, 90 mmol), 2-Methoxyethanol (100 mL).

  • Setup: 250 mL Round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Procedure:

    • Dissolve the anthranilic acid derivative and formamidine acetate in 2-methoxyethanol.

    • Heat the mixture to reflux (125°C) for 6 hours.

    • Checkpoint: Monitor via TLC (9:1 DCM:MeOH).[1] The starting acid (polar) should disappear.[1]

    • If reaction is incomplete, add an additional 0.2 eq of formamidine acetate and reflux for 2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark solution slowly into ice-cold water (300 mL) with vigorous stirring.

    • A white/pale-yellow precipitate will form immediately.

    • Stir for 30 minutes to ensure full precipitation.

  • Purification:

    • Filter the solid via a Buchner funnel.

    • Wash the cake with water (2 x 50 mL) and cold isopropanol (1 x 20 mL).

    • Dry in a vacuum oven at 50°C overnight.

  • Expected Yield: 85-92% (White solid).

Protocol B: Regioselective N3-Alkylation

Applicable to both 6- and 7-alkoxy isomers. Demonstrates the preference for N- over O-alkylation.

  • Reagents: 6,7-Dimethoxyquinazolin-4(3H)-one (1.0 eq), Benzyl bromide (1.2 eq), K2CO3 (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Suspend the quinazolinone and K2CO3 in DMF. Stir at RT for 15 min.[1]

    • Add Benzyl bromide dropwise.[1]

    • Heat to 60°C for 3 hours.

  • Workup: Pour into water. Filter the precipitate.

  • Result: >80% yield of the N3-benzyl product. O-alkylation is minimal (<5%) under these conditions due to the "hard" nature of the amide oxygen vs the "soft" polarizability of the N3 nitrogen in the lactam tautomer [3].

Visualizing the Synthetic Workflow

Synthesis cluster_inputs Starting Materials cluster_process Cyclization Conditions cluster_outputs Products & Reactivity Acid6 5-Methoxy-2-aminobenzoic acid Cond1 Method A: Formamide, Reflux (Standard) Acid6->Cond1 Acid7 4-Methoxy-2-aminobenzoic acid Acid7->Cond1 Low Yield Cond2 Method B: Formamidine Acetate (Optimized for 7-subst) Acid7->Cond2 High Yield Prod6 6-Methoxyquinazolin-4(3H)-one (High Yield via Method A) Cond1->Prod6 Prod7 7-Methoxyquinazolin-4(3H)-one (Best Yield via Method B) Cond2->Prod7 React6 EAS directs to C7 SNAr (if Halo) = Slow Prod6->React6 React7 EAS directs to C6 SNAr (if Halo) = Fast Prod7->React7

Figure 2: Decision tree for synthesis and resulting reactivity expectations.

References

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines. Source: Molecules (MDPI) URL:[Link] Context: Details the failure of standard formamide cyclization for 7-substituted analogs and the superiority of the formamidine acetate method (Yield increase from 20% to 85%).

  • Kinetics of Methoxy-dehalogenation in substituted Quinazolines. Source: Journal of the Chemical Society B URL:[1][Link] Context: Establishes the reactivity order for Nucleophilic Aromatic Substitution (SNAr) as 7 > 5 > 6, validating the "7-Halo Advantage."

  • N- and/or O-Alkylation of Quinazolinone Derivatives. Source: Organic & Medicinal Chemistry International Journal URL:[Link] Context: Confirms that alkylation of 6,7-dimethoxyquinazolinone proceeds selectively at the N3 position (82% yield) under basic conditions.

Sources

Safety & Regulatory Compliance

Safety

7-(2-Methoxyethoxy)quinazolin-4(1H)-one proper disposal procedures

As a Senior Application Scientist, I frequently oversee the transition of novel kinase inhibitors from bench-scale synthesis to pilot-scale production. A critical, yet often overlooked, aspect of this workflow is the lif...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the transition of novel kinase inhibitors from bench-scale synthesis to pilot-scale production. A critical, yet often overlooked, aspect of this workflow is the lifecycle management of our starting materials and intermediates. 7-(2-Methoxyethoxy)quinazolin-4(1H)-one (CAS 196194-86-2) is a quintessential building block in the synthesis of epidermal growth factor receptor (EGFR) inhibitors.

While its pharmacological utility is immense, its disposal requires rigorous adherence to to prevent ecological contamination and ensure laboratory compliance[1]. This guide provides a self-validating, causality-driven framework for the safe handling and disposal of this specific quinazolinone derivative.

Physicochemical Profile & Hazard Causality

To manage a chemical effectively, one must understand the causality behind its hazard profile. The quinazolinone core contains stable nitrogen heterocycles that resist standard biological degradation in municipal wastewater treatment plants. If discharged into the aquatic environment, these compounds can persist and potentially exhibit off-target toxicity. Furthermore, the combustion of nitrogen-rich compounds requires high-temperature incineration (>1000°C) to ensure complete oxidation to N₂ and CO₂, preventing the release of toxic nitrogen oxides (NOx).

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication
Chemical Name 7-(2-Methoxyethoxy)quinazolin-4(1H)-oneExact nomenclature required for EPA waste manifesting.
CAS Number 196194-86-2Primary identifier for regulatory compliance and SDS tracking[2].
Molecular Formula C₁₁H₁₂N₂O₃High nitrogen content dictates strict incineration parameters[2].
GHS Hazard Statements H302, H315, H319, H335Mandates specific PPE (particulate respirator, nitrile gloves)[2].
Physical State Solid (Powder)Prone to aerosolization; requires HEPA-filtered local exhaust ventilation.

Pharmacological Context & Biological Activity

Understanding the end-use of this intermediate reinforces the necessity for strict containment. Quinazolinone derivatives are designed to competitively bind to the ATP-binding pocket of receptor tyrosine kinases like EGFR. Because these molecules are biologically active by design, preventing their introduction into the environment is a strict ethical and operational mandate.

EGFR_Pathway EGFR EGFR (Receptor Tyrosine Kinase) ATP ATP Binding Pocket EGFR->ATP Activation Quinazolinone Quinazolinone Derivative (CAS 196194-86-2) Quinazolinone->ATP Competitive Inhibition Downstream Downstream Signaling (PI3K/AKT, MAPK) Quinazolinone->Downstream Blocks Apoptosis Apoptosis / Cell Death Quinazolinone->Apoptosis Induces ATP->Downstream Phosphorylation Proliferation Tumor Cell Proliferation Downstream->Proliferation

Fig 1. Mechanistic role of quinazolinone derivatives in EGFR inhibition and targeted oncology.

Standard Operating Procedure (SOP): Step-by-Step Disposal Methodology

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be managed from "cradle to grave". Depending on your facility's output, you will fall under Very Small, Small, or Large Quantity Generator status, which dictates your accumulation time limits[1]. The following protocol ensures self-validating compliance with [3].

Step 1: Segregation & Compatibility

  • Action: Isolate the compound from strong oxidizers and strong acids.

  • Causality: The ether linkage and nitrogen-rich core can react exothermically with oxidizers, risking spontaneous thermal events in the waste stream.

Step 2: Primary Containment

  • Action: Transfer solid waste into a high-density polyethylene (HDPE) or amber glass wide-mouth container.

  • Validation: Cap the container and invert it 45 degrees to visually confirm the absence of particulate leakage before moving it from the fume hood.

Step 3: Labeling & RCRA Manifesting

  • Action: Apply a compliant hazardous waste label immediately upon adding the first grain of waste.

  • Validation: Cross-reference the label against the SDS to ensure all GHS hazard codes (H302, H315, H319, H335) are explicitly listed[2].

Step 4: Storage & Final Destruction

  • Action: Store in a designated Satellite Accumulation Area (SAA) and coordinate with a licensed RCRA transporter for high-temperature incineration.

  • Causality: Regulatory compliance mandates that waste must not exceed accumulation limits (e.g., 180 days for SQGs) to minimize long-term exposure risks[1].

DisposalWorkflow Start Solid Chemical Waste (CAS 196194-86-2) Segregate Segregate from Incompatibles (Oxidizers/Acids) Start->Segregate Container Primary Containment (Sealable HDPE/Glass) Segregate->Container Label Apply EPA/GHS Labels (H302, H315, H319, H335) Container->Label Storage Satellite Accumulation Area (< 180 Days) Label->Storage Pickup Licensed RCRA Transporter Storage->Pickup Incineration High-Temp Incineration (>1000°C) Pickup->Incineration

Fig 2. Step-by-step solid hazardous waste disposal workflow for quinazolinone derivatives.

Spill Response & Decontamination Protocol

In the event of an accidental powder spill, standard sweeping will generate hazardous aerosols. Execute the following self-validating protocol:

  • Isolation & Assessment: Evacuate the immediate area. Validation: Ensure the lab's ambient air monitor shows particulate levels have settled before re-entry.

  • PPE Donning: Equip nitrile gloves (double-layered), safety goggles, and an N95/P100 particulate respirator. Validation: Perform a negative-pressure seal check on the respirator prior to approaching the spill.

  • Containment: Gently cover the powder spill with a damp absorbent pad. Causality: Dry sweeping generates hazardous aerosols; dampening the powder suppresses dust formation and inhalation risks.

  • Collection: Use a non-sparking, anti-static scoop to transfer the wetted material into a hazardous waste bag.

  • Surface Decontamination: Wipe the affected surface with a 70% Isopropyl Alcohol (IPA)/water solution. Validation: Perform a final visual inspection using a UV lamp (as many quinazolinone derivatives fluoresce under UV light) to confirm the complete removal of the intermediate.

References

  • Title: How to Properly Manage Hazardous Waste Under EPA Regulations Source: ergenvironmental.com URL:[Link]

  • Title: Hazardous Waste Disposal in the Workplace: EPA Regulations to Know Source: sustainable-markets.com URL:[Link]

  • Title: Steps in Complying with Regulations for Hazardous Waste | US EPA Source: epa.gov URL:[Link]

  • Title: Understanding EPA Hazardous Waste Classifications - ADCO Environmental Services Source: specialwastedisposal.com URL: [Link]

Sources

Handling

Personal protective equipment for handling 7-(2-Methoxyethoxy)quinazolin-4(1H)-one

Technical Safety Guide: Handling 7-(2-Methoxyethoxy)quinazolin-4(1H)-one Executive Safety Summary Core Directive: Treat 7-(2-Methoxyethoxy)quinazolin-4(1H)-one as a Potent Pharmacological Intermediate (Band 3/4) . While...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: Handling 7-(2-Methoxyethoxy)quinazolin-4(1H)-one

Executive Safety Summary

Core Directive: Treat 7-(2-Methoxyethoxy)quinazolin-4(1H)-one as a Potent Pharmacological Intermediate (Band 3/4) .

While specific Safety Data Sheets (SDS) for the mono-substituted 7-isomer are rare compared to the commercially prevalent 6,7-bis analog (an Erlotinib intermediate, CAS 179688-29-0), the structural homology dictates a conservative safety approach.[1][2] Quinazolinone derivatives are privileged scaffolds in medicinal chemistry, often exhibiting potent kinase inhibitory activity (e.g., EGFR inhibition).[1]

Immediate Hazard Profile (Derived from Structural Analogs):

  • Acute Toxicity: Harmful if swallowed (H302) or inhaled (H332).

  • Target Organ Toxicity: Potential specific target organ toxicity (STOT) upon repeated exposure.

  • Irritation: High probability of respiratory (H335), skin (H315), and eye (H319) irritation.[1][3]

  • Sensitization: Potential skin sensitizer.

Chemical Intelligence & Risk Assessment

Before selecting PPE, you must understand the physical nature of the threat. This compound is typically a low-density, electrostatic powder , increasing the risk of aerosolization during weighing and transfer.[1]

PropertySpecificationOperational Implication
Chemical Structure Quinazolinone core + Methoxyethoxy tailLipophilic; likely skin permeable.[1][2]
Physical State White to off-white solid/powderHigh dust potential; inhalation is the primary risk vector.[2]
Solubility Soluble in DMSO, DMF; low in waterUse compatible glove materials (Nitrile/Laminate) for solvent work.
Analogue CAS 179688-29-0 (6,7-bis analog)Reference Standard: Use SDS for 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one as the baseline safety model.[1][2][4]
Risk Assessment Workflow

The following decision logic defines your safety requirements based on operation scale.

RiskAssessment Start Operation Assessment Form Physical Form? Start->Form Sol Solution/Liquid Form->Sol Dissolved Powder Dry Powder Form->Powder Solid Qty Quantity? Small < 100 mg Qty->Small Analytical Large > 100 mg Qty->Large Prep/Synthesis Lvl1 LEVEL 1: Standard PPE (Fume Hood + Nitrile) Sol->Lvl1 In Fume Hood Powder->Qty Lvl2 LEVEL 2: Enhanced PPE (Double Glove + N95/P100) Small->Lvl2 Lvl3 LEVEL 3: Containment (Isolator/Glovebox + Tyvek) Large->Lvl3

Figure 1: Risk Assessment & PPE Decision Matrix. Select your protection level based on the physical state and quantity of the material.[1]

PPE Specifications (Personal Protective Equipment)

Do not rely on generic "lab safety" rules. For kinase inhibitor intermediates, use the Barrier-in-Depth strategy.[1][2]

PPE Matrix
Protection ZoneLevel 2 (Standard Handling) Level 3 (High Risk / Spill Cleanup)
Respiratory N95 or P100 Respirator Must be fit-tested.[1][2] Surgical masks are insufficient against sub-micron bioactive dusts.PAPR (Powered Air Purifying Respirator) Required for spill cleanup or handling >1g outside a glovebox.
Dermal (Hands) Double Nitrile Gloves Outer: 5 mil (Standard)Inner: 4 mil (High-viz indicator)Change outer gloves immediately upon splash.[1][2]Laminate / Chem-Block Gloves Required if dissolved in penetrating solvents like DMSO or DMF.[2]
Dermal (Body) Lab Coat (Buttoned) Must be distinct from "office" wear. Polyester/Cotton blend is acceptable.Tyvek® Coverall (Disposable) Full wrist/ankle coverage. Tape cuffs to gloves if handling bulk powder.
Ocular Safety Glasses with Side Shields ANSI Z87.1 compliant.Chemical Goggles + Face Shield Required if potential for liquid splash exists.

Critical Note on Gloves: If dissolving this compound in DMSO , standard nitrile gloves offer only temporary protection (breakthrough < 15 mins). For DMSO solutions, use Silver Shield/4H laminate gloves or change nitrile gloves immediately after any contact.

Operational Protocols

A. Weighing & Transfer (The Highest Risk Step)
  • Engineering Control: Use a Powder Containment Hood or a Glovebox . If neither is available, use a standard fume hood with a sash height < 12 inches.

  • Static Control: Use an anti-static gun or ionizer bar. Quinazolinones are often static-prone, causing "fly-away" powder that contaminates the balance.[1][2]

  • Technique:

    • Place a secondary container (tray) inside the hood.

    • Weigh into a pre-tared vial; do not use weighing paper (high spill risk). Use a weighing boat or funnel.

    • Wipe the exterior of the vial with a solvent-dampened wipe (methanol/ethanol) before removing it from the hood.

B. Reaction Setup
  • Solvent Addition: Add solvent slowly to the powder to prevent "puffing" (aerosol generation).

  • Temperature: If heating is required, ensure the system is closed (condenser + nitrogen line) to prevent vapor release.

C. Decontamination & Disposal

This compound must be destroyed, not just discarded.

Disposal Waste Waste Generation Type Waste Type? Waste->Type Solid Solid Waste (Vials, Wipes, PPE) Type->Solid Liquid Liquid Waste (Mother Liquor, Rinses) Type->Liquid Bag Double Bag (Clear) Solid->Bag Seal & Label Carboy Segregated Carboy (High Hazard) Liquid->Carboy No Oxidizers Incinerate High Temp Incineration (>1000°C) Bag->Incinerate Carboy->Incinerate

Figure 2: Waste Disposal Lifecycle.[1][2] Incineration is the only acceptable disposal method for bioactive quinazolinones.

  • Solids: All contaminated gloves, wipes, and weighing boats must be double-bagged in clear hazardous waste bags. Label as "Toxic Solid - Drug Intermediate."[2]

  • Liquids: Collect in a dedicated carboy. Do not mix with oxidizers (e.g., Nitric acid) to avoid uncontrolled exotherms.

  • Surface Decon: Wash surfaces with 10% Bleach (Sodium Hypochlorite) followed by water, then ethanol. The oxidation helps degrade the quinazolinone ring structure.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Seek medical evaluation —symptoms of kinase inhibitor exposure (rash, diarrhea, breathing issues) can be delayed.[1]

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (it enhances absorption).

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[5] Consult an ophthalmologist.

References

  • PubChem. (2025).[4][6][7] 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one | C14H18N2O5.[1][2][3][4][8][] National Library of Medicine. [Link][1][2]

Sources

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